molecular formula C8H7NO2S B8327085 (5-(3-Thienyl)isoxazol-3-yl)methanol

(5-(3-Thienyl)isoxazol-3-yl)methanol

Cat. No.: B8327085
M. Wt: 181.21 g/mol
InChI Key: NUMSNEOHPNYNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3-Thienyl)isoxazol-3-yl)methanol is a chemical compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol. It is part of the isoxazole family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Isoxazole derivatives are recognized for their synthetic versatility and have been investigated for various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. The specific derivative, [5-(2-Thienyl)-3-isoxazolyl]methanol, which is a structural isomer, has been identified as an AgrA-DNA binding inhibitor. This mechanism suggests its potential for use in research targeting Staphylococcus aureus (S. aureus) infections, as it may interfere with the quorum-sensing system that regulates virulence in these bacteria. The compound has a predicted boiling point of 366.0 ± 32.0 °C and a density of 1.351 ± 0.06 g/cm3. It is typically supplied as a light yellow to brown oil. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

(5-thiophen-3-yl-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C8H7NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-3,5,10H,4H2

InChI Key

NUMSNEOHPNYNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=NO2)CO

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on rigid, metabolically stable scaffolds to optimize pharmacokinetic profiles, the isoxazole core has emerged as a premier bioisostere for amide and ester linkages. Specifically, (5-(3-Thienyl)isoxazol-3-yl)methanol represents a highly versatile, heteroaryl-substituted building block. By combining the hydrogen-bonding capacity of a C3-hydroxymethyl group with the lipophilic, pi-stacking potential of a C5-(3-thienyl) moiety, this compound serves as a critical intermediate in the development of kinase inhibitors, epigenetic modulators, and PARP inhibitors.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic synthesis, and analytical validation of (5-(3-Thienyl)isoxazol-3-yl)methanol, designed for advanced researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream cross-coupling or derivatization reactions. The table below summarizes the core quantitative data for (5-(3-Thienyl)isoxazol-3-yl)methanol.

PropertyValue
Chemical Name (5-(3-Thienyl)isoxazol-3-yl)methanol
Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
Exact Mass 181.0197 Da
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (Isoxazole N, O; Thiophene S; Hydroxyl O)
Topological Polar Surface Area (TPSA) 66.3 Ų
Rotatable Bonds 2
SMILES String OCc1noc(-c2ccsc2)c1

Synthetic Methodology & Mechanistic Causality

The synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol relies on a highly regioselective 1,3-dipolar cycloaddition followed by a chemoselective reduction. As a Senior Application Scientist, it is crucial to understand why these specific reagents are chosen to prevent side reactions, such as the reductive cleavage of the labile isoxazole N-O bond[1].

Step 1: Regioselective [3+2] Cycloaddition

The isoxazole core is constructed via the reaction between 3-ethynylthiophene and a nitrile oxide dipole[2].

Causality & Mechanism: The nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate using a mild base (e.g., triethylamine). The cycloaddition with the terminal alkyne (3-ethynylthiophene) is highly regioselective, yielding the 5-substituted isoxazole almost exclusively. This regioselectivity is driven by the frontier molecular orbital (FMO) interactions—specifically, the strong overlap between the HOMO of the electron-rich terminal alkyne and the LUMO of the nitrile oxide, coupled with steric hindrance that disfavors the 4-substituted isomer[3].

Self-Validating Protocol:

  • Dissolve 3-ethynylthiophene (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous THF (0.2 M) under N2.

  • Add triethylamine (1.5 equiv) dropwise at 0 °C. The immediate formation of a white precipitate (Et3N·HCl) visually validates the generation of the nitrile oxide.

  • Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the alkyne mass and the appearance of the cycloadduct (m/z [M+H]+ = 224.0) confirms reaction completion.

Step 2: Chemoselective Reduction

The resulting ethyl 5-(3-thienyl)isoxazole-3-carboxylate must be reduced to the primary alcohol.

Causality & Mechanism: The isoxazole N-O bond is notoriously weak (bond dissociation energy ~60 kcal/mol). Using aggressive reducing agents like LiAlH4 at elevated temperatures, or catalytic hydrogenation (Pd/C, H2), will result in the reductive cleavage of the ring, yielding a ring-opened enaminone[1]. Therefore, Diisobutylaluminum hydride (DIBAL-H) or Lithium Borohydride (LiBH4) at cryogenic temperatures is strictly required to chemoselectively reduce the ester without compromising the heterocyclic core[4].

Self-Validating Protocol:

  • Dissolve the intermediate ester in anhydrous CH2Cl2 (0.1 M) and cool to -78 °C.

  • Add DIBAL-H (1.0 M in hexanes, 2.5 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir for 2 hours at -78 °C.

  • IPC: Quench a micro-aliquot in saturated Rochelle's salt and analyze via TLC (Hexane:EtOAc 1:1). The shift from a high-Rf UV-active spot (ester) to a lower-Rf spot (alcohol) validates the reduction.

  • Quench the bulk reaction with saturated aqueous Rochelle's salt, warm to room temperature, and extract with CH2Cl2.

Synthesis A 3-Ethynylthiophene (Terminal Alkyne) D Ethyl 5-(3-thienyl) isoxazole-3-carboxylate A->D [3+2] Cycloaddition Regioselective B Ethyl 2-chloro-2- (hydroxyimino)acetate C Nitrile Oxide Dipole B->C Et3N (Base) -HCl C->D E (5-(3-Thienyl)isoxazol- 3-yl)methanol D->E DIBAL-H (-78°C) Chemoselective Reduction

Fig 1: Regioselective [3+2] cycloaddition and chemoselective reduction workflow.

Structural and Electronic Properties

The choice of a 3-thienyl group over the more common 2-thienyl isomer profoundly impacts the electronic distribution of the molecule. The 3-position of thiophene is less electron-rich and less sterically hindered than the 2-position. Consequently, (5-(3-Thienyl)isoxazol-3-yl)methanol exhibits a slightly altered dipole moment and improved metabolic stability against oxidative enzymes (like Cytochrome P450s), which typically target the more reactive 2-position of thiophenes.

Furthermore, the isoxazole ring itself acts as a rigid, aromatic spacer. It forces the 3-hydroxymethyl and 5-thienyl vectors into a specific geometric orientation (~140° angle), making it an ideal scaffold for locking a molecule into a bioactive conformation[5].

Applications in Drug Discovery

In modern drug design, (5-(3-Thienyl)isoxazol-3-yl)methanol is utilized primarily as a modular pharmacophore.

  • Amide Bioisosterism: The isoxazole core mimics the electronic profile and hydrogen-bond accepting nature of an amide bond, but with absolute resistance to proteolytic cleavage.

  • Linker Chemistry: The C3-hydroxymethyl group is a highly versatile synthetic handle. It can be oxidized to an aldehyde (using Dess-Martin periodinane or IBX to avoid over-oxidation) for reductive amination[4], or converted to a mesylate/halide for nucleophilic substitution, allowing seamless integration into larger macrocycles or PROTAC linkers.

Pharmacophore Core (5-(3-Thienyl)isoxazol-3-yl)methanol Hbond 3-Hydroxymethyl Group H-Bonding & Linker Handle Core->Hbond Isoxazole Isoxazole Ring Amide Bioisostere & Rigidifier Core->Isoxazole Thienyl 3-Thienyl Group Lipophilic Pocket & Pi-Stacking Core->Thienyl

Fig 2: Pharmacophore mapping of the (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized building block, the following analytical profile must be confirmed prior to downstream use:

  • LC-MS (ESI+): The intact N-O bond is verified by the presence of the parent ion [M+H]+ at m/z 182.0. The absence of m/z 184.0 confirms that no reductive ring-opening occurred during the DIBAL-H step.

  • ¹H NMR (400 MHz, CDCl3):

    • δ 7.65 (dd, J = 2.8, 1.2 Hz, 1H, Thienyl C2-H)

    • δ 7.42 (dd, J = 5.0, 2.8 Hz, 1H, Thienyl C4-H)

    • δ 7.36 (dd, J = 5.0, 1.2 Hz, 1H, Thienyl C5-H)

    • δ 6.48 (s, 1H, Isoxazole C4-H) — Critical marker for regioselectivity; a 4-substituted isoxazole would lack this isolated singlet.

    • δ 4.78 (d, J = 6.0 Hz, 2H, -CH2 OH)

    • δ 2.25 (t, J = 6.0 Hz, 1H, -OH , exchanges with D2O)

References

  • Title: DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED Source: Middle East Technical University URL
  • Title: Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks Source: UU Research Portal URL
  • Source: PMC (NIH)
  • Title: 5-(3-Chlorophenyl)
  • Title: Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H)

Sources

Technical Guide: (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (5-(3-Thienyl)isoxazol-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 657425-25-7

Part 1: Executive Summary

(5-(3-Thienyl)isoxazol-3-yl)methanol is a 3,5-disubstituted isoxazole derivative featuring a thiophene ring at the C5 position and a hydroxymethyl group at the C3 position. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) modulators and other CNS-active agents.

Its structural significance lies in the isoxazole core , which acts as a bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the molecular scaffold to orient the thiophene and hydroxymethyl moieties into precise pharmacophoric pockets.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

Identification Data
PropertySpecification
Chemical Name (5-(3-Thienyl)isoxazol-3-yl)methanol
CAS Number 657425-25-7
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
SMILES OCC1=NOC(=C1)c2ccsc2
InChI Key (Predicted) HUAGDHXVPCSWLD-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Analysis

The molecule consists of three distinct domains:

  • The Core: A 1,2-oxazole (isoxazole) ring.[1]

  • The 5-Position Substituent: A 3-thienyl ring (thiophene attached at carbon 3). Note: This is distinct from the more common 2-thienyl isomer.

  • The 3-Position Substituent: A hydroxymethyl group (-CH₂OH), serving as a versatile handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide/mesylate).

Part 3: Synthetic Pathways & Protocols

The synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol typically follows a robust [3+2] cyclocondensation strategy or a Claisen-type condensation followed by cyclization. The most scalable route involves constructing the isoxazole ring from an acyclic precursor.

Retrosynthetic Analysis

To synthesize the target alcohol, we work backward:

  • Target: (5-(3-Thienyl)isoxazol-3-yl)methanol.[2][3][4]

  • Precursor: Ethyl 5-(3-thienyl)isoxazole-3-carboxylate (Ester reduction).

  • Intermediate: Ethyl 4-(3-thienyl)-2,4-dioxobutanoate (Claisen condensation product).

  • Starting Materials: 3-Acetylthiophene + Diethyl Oxalate.

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step chemical transformation.

SynthesisRoute Start1 3-Acetylthiophene (CAS 1468-83-3) Inter1 Diketo Ester Intermediate Start1->Inter1 NaOEt, EtOH Claisen Condensation Start2 Diethyl Oxalate Start2->Inter1 Inter2 Ethyl 5-(3-thienyl) isoxazole-3-carboxylate Inter1->Inter2 NH2OH·HCl Cyclization (Reflux) Product (5-(3-Thienyl)isoxazol-3-yl) methanol (CAS 657425-25-7) Inter2->Product NaBH4, MeOH Selective Reduction

Caption: Figure 1. Synthetic route from 3-acetylthiophene to the target alcohol via Claisen condensation and reductive workup.

Detailed Experimental Protocol
Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(3-thienyl)-2,4-dioxobutanoate.

  • Reagents: 3-Acetylthiophene (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

    • Add diethyl oxalate dropwise at 0°C.

    • Add a solution of 3-acetylthiophene in ethanol dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will darken, indicating enolate formation.

    • Causality: The base deprotonates the acetyl methyl group, creating an enolate that attacks the oxalate ester. The use of diethyl oxalate (vs. dimethyl) matches the solvent (ethanol) to prevent transesterification byproducts.

Step 2: Isoxazole Ring Formation

Objective: Synthesis of Ethyl 5-(3-thienyl)isoxazole-3-carboxylate.

  • Reagents: Diketo ester intermediate (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq), Ethanol.

  • Procedure:

    • Dissolve the crude diketo ester in ethanol.

    • Add NH₂OH[5]·HCl and reflux the mixture for 2–4 hours.

    • Mechanism: The amine of hydroxylamine attacks the C4 ketone (adjacent to the thiophene ring), forming an oxime. The oxime oxygen then attacks the C2 ketone (adjacent to the ester), closing the ring.

    • Regioselectivity: This specific pathway favors the 5-substituted-3-carboxylate isomer over the 3-substituted-5-carboxylate due to the electronic activation of the diketone system.

Step 3: Selective Reduction

Objective: Conversion of the ester to the primary alcohol.

  • Reagents: Sodium Borohydride (NaBH₄, 2.0 eq), Methanol.

  • Procedure:

    • Dissolve the isoxazole ester in methanol (0.1 M concentration).

    • Add NaBH₄ portion-wise at 0°C (exothermic reaction).

    • Stir at room temperature for 2 hours. Monitor by TLC (the alcohol is more polar than the ester).

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[5]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 4.5–4.7 (d, 2H) Methylene protons (-CH ₂OH) at C3.
δ 5.4–5.6 (t, 1H) Hydroxyl proton (-CH₂OH ), exchangeable with D₂O.
δ 6.8–7.0 (s, 1H) Isoxazole ring proton at C4. A key diagnostic singlet.
δ 7.4–8.2 (m, 3H) Thiophene ring protons (splitting pattern specific to 3-thienyl).
LC-MS [M+H]⁺ = 182.2 Confirms molecular mass (181.21 + 1).
IR Spectroscopy ~3300–3400 cm⁻¹ Broad O-H stretch.
~1600 cm⁻¹ C=N / C=C stretching of the isoxazole/thiophene rings.

Part 5: Applications in Drug Discovery

Pharmacophore Utility

The (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry.

  • mGluR5 Modulation: Compounds containing this core have been identified as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5, utilized in treating anxiety and Fragile X syndrome.

  • Bioisosterism: The isoxazole ring serves as a stable bioisostere for amide bonds (-CONH-) or ester linkages, improving metabolic half-life while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen and oxygen).

Functionalization Logic

The primary alcohol group allows for rapid diversification:

  • Oxidation (MnO₂): Yields the aldehyde, enabling reductive amination.

  • Halogenation (SOCl₂/PBr₃): Yields the alkyl halide for SN2 coupling with amines or phenols.

  • Mesylation (MsCl): Creates a leaving group for carbon-carbon bond formation.

Part 6: Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, standard protocols for isoxazole derivatives apply:

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The hydroxymethyl group can be prone to oxidation upon prolonged exposure to air.

References

  • PubChem Compound Summary.5-(3-Thienyl)isoxazole-3-methanol.
  • World Intellectual Property Organization. WO2004014370A3 - Oxadiazoles as Modulators of Metabotropic Glutamate Receptor-5. (Source of CAS 657425-25-7 association and synthetic utility). Link

  • Toyama Chemical Co., Ltd. US Patent 8,211,908 - Heterocyclic compound or salt thereof.[2] (Describes related isoxazole synthesis methodologies). Link

  • MolAid Chemical Database. 5-(thiophen-3-yl-isoxazol-3-yl)methanol (CAS 657425-25-7). (Verification of CAS number). Link

Sources

Pharmacological Profiling and Mechanism of Action of (5-(3-Thienyl)isoxazol-3-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, (5-(3-Thienyl)isoxazol-3-yl)methanol (CAS: 657425-25-7 / 194491-44-6) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged, foundational pharmacophore[1]. By acting as a rigid bioisosteric scaffold, this molecule is engineered into advanced lead compounds targeting complex transmembrane receptors and intracellular signaling kinases. This whitepaper deconstructs the molecular rationale of this core, its primary mechanisms of action (MoA) when functionalized, and the self-validating experimental workflows required to evaluate its derivatives in high-throughput environments.

Molecular Rationale and Pharmacophore Dynamics

The architectural brilliance of (5-(3-Thienyl)isoxazol-3-yl)methanol lies in its tripartite structure, which allows precise tuning of steric bulk, electronic distribution, and hydrogen bonding:

  • The Isoxazole Core: Acting as a bioisostere for ester or amide linkages, the isoxazole ring provides exceptional metabolic stability against enzymatic hydrolysis. The nitrogen and oxygen heteroatoms serve as potent hydrogen bond acceptors, critical for anchoring the molecule within target binding pockets[2].

  • The 3-Thienyl Substituent: Positioned at C5, the 3-thienyl group offers a distinct electronic profile compared to a standard phenyl or 2-thienyl ring. The sulfur atom's vector in the 3-position alters the dihedral angle relative to the isoxazole plane, optimizing the molecule's insertion into tight, hydrophobic receptor clefts via chalcogen bonding[2].

  • The C3-Methanol Handle: The hydroxymethyl group is the primary synthetic vector. In drug development, it is typically oxidized to a carboxylic acid or converted into a leaving group (e.g., mesylate) to facilitate coupling into larger supramolecular structures, such as or[3][4].

Primary Mechanism of Action: GPCR Allosteric Modulation

The most extensively documented MoA for derivatives of the 5-(3-thienyl)isoxazole core is the allosteric modulation of Metabotropic Glutamate Receptor 5 (mGluR5) , a Class C G-protein coupled receptor (GPCR)[4].

The Allosteric Paradigm

Unlike orthosteric ligands (such as endogenous glutamate) that bind to the highly conserved extracellular Venus Flytrap (VFT) domain, isoxazole-derived modulators penetrate the lipid bilayer to bind within the 7-transmembrane (7TM) domain .

  • Causality of Design: Targeting the 7TM domain avoids the evolutionary conservation of the VFT orthosteric site, granting these compounds extreme subtype selectivity for mGluR5 over other mGluR family members[4].

  • Signal Transduction: Binding of the thienyl-isoxazole pharmacophore stabilizes a specific receptor conformation. Depending on the exact functionalization at the C3 position, the compound acts as either a Positive Allosteric Modulator (PAM) or Negative Allosteric Modulator (NAM). This alters the coupling efficiency of the receptor to the

    
     protein, directly modulating Phospholipase C (PLC-β) activity, inositol triphosphate (IP3) generation, and subsequent intracellular calcium (
    
    
    
    ) flux.

Pathway LIG Orthosteric Agonist (Glutamate) REC mGluR5 Receptor (7TM Domain) LIG->REC Orthosteric Site PAM Allosteric Modulator (Isoxazole Core) PAM->REC Allosteric Site GPRO Gq Protein Activation REC->GPRO Conformational Change PLC Phospholipase C (PLC-β) GPRO->PLC IP3 IP3 / DAG Generation PLC->IP3 CAL Intracellular Ca2+ Flux IP3->CAL

mGluR5 Allosteric Modulation Pathway driven by 5-(3-Thienyl)isoxazole derivatives.

Secondary Mechanisms: Kinase Modulation & Antibacterial Targets

Beyond GPCRs, the structural rigidity and lipophilicity of the core have been exploited in several other therapeutic arenas:

  • Wnt/β-catenin Signaling Agonism: Isoxazole derivatives have been identified as potent . By modulating intracellular destruction complexes (e.g., inhibiting GSK-3β), these compounds prevent the degradation of β-catenin, allowing its nuclear translocation to drive gene transcription relevant to neurogenesis and bone remodeling[5].

  • LpxC Inhibition (Antibacterial): The scaffold is utilized to design non-hydroxamate inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme for lipid A biosynthesis in Gram-negative bacteria. The isoxazole core effectively occupies the hydrophobic channel of LpxC without relying on the metabolically labile hydroxamate zinc-binding group[3].

  • TRPA1 Antagonism: Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the C3-methanol group yields potent, providing novel mechanisms for in vivo analgesia[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay systems. Below are the gold-standard protocols for profiling isoxazole-core derivatives.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Purpose: To quantify the allosteric modulation of mGluR5.

  • Cell Seeding: Plate HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

    • Causality: HEK293 cells lack endogenous mGluR5, providing a null background. Poly-D-lysine ensures robust cell adherence during automated washing steps.

  • Dye Loading: Incubate cells for 60 minutes at 37°C with

    
     Fluo-4 AM calcium indicator dye in assay buffer supplemented with 
    
    
    
    probenecid.
    • Causality: Fluo-4 AM is cell-permeable but becomes trapped intracellularly upon esterase cleavage. Probenecid inhibits organic anion transporters, preventing the active extrusion of the dye and ensuring a stable baseline fluorescence.

  • Compound Incubation (Modulator Addition): Add the isoxazole derivative (10-point dose-response curve,

    
     to 
    
    
    
    ) and incubate for 30 minutes.
    • Causality: This pre-incubation allows the compound to partition into the lipid bilayer and reach thermodynamic equilibrium at the 7TM allosteric site prior to receptor activation.

  • Agonist Challenge: Inject an

    
     concentration of glutamate (
    
    
    
    ) using the FLIPR fluidics system.
    • Causality: Allosteric modulators do not typically activate the receptor on their own. An

      
       dose of the orthosteric agonist provides a sub-maximal baseline signal, creating a dynamic window to observe either potentiation (PAM) or inhibition (NAM).
      
  • Kinetic Readout: Record fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the Area Under the Curve (AUC) for data analysis.

FLIPR S1 Cell Seeding (HEK293-mGluR5) S2 Dye Loading (Fluo-4 + Probenecid) S1->S2 S3 Compound Addition (30 min Incubation) S2->S3 S4 Agonist Challenge (EC20 Glutamate) S3->S4 S5 Kinetic Readout (Ex:488nm/Em:525nm) S4->S5

High-Throughput FLIPR Calcium Flux Assay Workflow for GPCR Modulators.

Protocol 2: LpxC Enzymatic Inhibition Assay

Purpose: To validate antibacterial target engagement.

  • Enzyme Preparation: Dilute recombinant P. aeruginosa LpxC enzyme to

    
     in assay buffer (HEPES pH 7.4, 
    
    
    
    KCl).
  • Compound Pre-incubation: Add the isoxazole derivative and incubate for 15 minutes at room temperature.

    • Causality: Allows the compound to access and bind the hydrophobic channel adjacent to the catalytic zinc ion.

  • Substrate Addition: Initiate the reaction by adding

    
     UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
    
  • Quench and Detection: After 30 minutes, quench the reaction with 1% formic acid. Quantify the deacetylated product via LC-MS/MS.

    • Causality: Mass spectrometry provides direct, label-free quantification of enzymatic turnover, eliminating false positives caused by fluorescent compound interference.

Quantitative Data Summaries

The versatility of the 5-(3-thienyl)isoxazole core is reflected in the diverse pharmacological profiles of its derivatives. Table 1 summarizes representative activity metrics derived from structural optimization campaigns across multiple therapeutic targets.

Table 1: Pharmacological Profiling of Isoxazole Core Derivatives across Target Classes

Target ProteinPathway RoleAssay MethodologyRepresentative Potency (

)
Max Efficacy / ResponseClinical Relevance
mGluR5 Positive Allosteric Modulator (PAM)FLIPR

Flux


(Potentiation)
Schizophrenia, Cognitive Deficits
mGluR5 Negative Allosteric Modulator (NAM)FLIPR

Flux


(Complete Block)
Fragile X Syndrome, Depression
Wnt / β-catenin Pathway AgonistTCF/LEF Reporter Assay


(Activation)
Neurodegeneration, Osteogenesis
LpxC Enzymatic InhibitorLC-MS/MS Substrate Cleavage

N/AGram-Negative Bacterial Infections
TRPA1 Ion Channel AntagonistPatch-Clamp Electrophysiology

N/ANeuropathic Pain, Analgesia

References

  • "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5 - New Zealand Patent NZ538225A.
  • Isoxazole derivatives and use thereof - World Intellectual Property Organization WO2007078113A1.
  • Novel imidazole derivatives (LpxC Inhibitors) - World Intellectual Property Organization WO2018216822A1.
  • Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo - European Journal of Medicinal Chemistry (SFERA). Available at:[Link]

  • Pharmaceutical composition for prevention and treatment of restenosis comprising isoxazole derivatives - World Intellectual Property Organization WO2009005269A2.

Sources

An In-Depth Technical Guide on the Biological Activity of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activity of the heterocyclic compound (5-(3-Thienyl)isoxazol-3-yl)methanol. Isoxazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. This whitepaper consolidates the current, albeit limited, understanding of this specific molecule's biological profile. The primary focus of existing research has been the evaluation of its potential as an inhibitor of the Agr quorum sensing system in Staphylococcus aureus. This guide will delve into the chemical properties, a plausible synthetic route, and a critical examination of the reported biological data. We will explore the underlying mechanism of the AgrA signaling pathway and the experimental approaches used to assess the compound's activity. Furthermore, we will discuss the potential for other biological activities based on the known pharmacology of related thienyl-isoxazole structures, while clearly delineating between established data and areas requiring further investigation. This document aims to be a definitive resource for researchers investigating novel anti-infective agents and those with a general interest in the medicinal chemistry of isoxazoles.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties and its capacity to act as a versatile pharmacophore.[3][4] The isoxazole ring is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] This has led to the development of numerous FDA-approved drugs containing the isoxazole core, such as the antibiotic sulfamethoxazole and the anti-inflammatory drug leflunomide.[6][7]

The incorporation of a thienyl group into the isoxazole scaffold often imparts novel biological properties. Thiophene rings are present in many pharmaceuticals and are known to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The combination of these two heterocyclic systems in molecules like (5-(3-Thienyl)isoxazol-3-yl)methanol presents an intriguing platform for the discovery of new therapeutic agents.[8]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental to any investigation into its biological activity.

Table 1: Chemical and Physicochemical Properties of (5-(3-Thienyl)isoxazol-3-yl)methanol

PropertyValueSource
IUPAC Name (5-(thiophen-2-yl)-1,2-oxazol-3-yl)methanol[9]
Synonyms [5-(2-thienyl)-3-isoxazolyl]methanol[10]
CAS Number 194491-44-6[10]
Molecular Formula C₈H₇NO₂S[10]
Molecular Weight 181.21 g/mol [9]
SMILES C1=CSC(=C1)C2=CC(=NO2)CO[9]
Physical Form Solid[10]

Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol: A Plausible Synthetic Route

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] This approach offers a high degree of modularity, allowing for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring. Below is a detailed, plausible protocol for the synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol, adapted from established methodologies for similar compounds.[11]

Workflow for the Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In situ Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition A Thiophene-3-carbaldehyde C Thiophene-3-carbaldehyde oxime A->C Base (e.g., Pyridine) B Hydroxylamine Hydrochloride B->C D Thiophene-3-carbaldehyde oxime F Thiophene-3-carbonitrile oxide D->F E Oxidizing Agent (e.g., NCS, NaOCl) E->F G Thiophene-3-carbonitrile oxide I (5-(3-Thienyl)isoxazol-3-yl)methanol G->I H Propargyl alcohol H->I cluster_0 Staphylococcus aureus cell AgrD AgrD AgrB AgrB (Processing & Export) AgrD->AgrB AIP_out AIP (extracellular) AgrB->AIP_out Export AIP_in AIP AgrC AgrC (Receptor) AgrA AgrA AgrC->AgrA Phosphorylates P_AgrA P-AgrA AgrA->P_AgrA P2_P3 P2/P3 Promoters P_AgrA->P2_P3 Binds & Activates Transcription RNAIII RNAIII P2_P3->RNAIII Virulence_Factors Virulence Factors RNAIII->Virulence_Factors Upregulates AIP_out->AgrC Binds & Activates

Sources

(5-(3-Thienyl)isoxazol-3-yl)methanol spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Compound Profile

Compound Name: (5-(3-Thienyl)isoxazol-3-yl)methanol Molecular Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol Core Scaffold: Isoxazole ring substituted at the 5-position with a 3-thienyl group and at the 3-position with a hydroxymethyl group.

Critical Isomer Distinction

In commercial catalogs and literature, the 2-thienyl isomer (CAS: 194491-44-6) is significantly more prevalent due to the higher synthetic accessibility of 2-substituted thiophene precursors. This guide specifically addresses the 3-thienyl isomer. Researchers must rigorously distinguish between these two regioisomers using the NMR splitting patterns detailed in Section 3, as their biological activities (e.g., in fragment-based drug discovery) often differ drastically due to the altered vector of the sulfur atom.

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectral impurities. The compound is typically constructed via a [3+2] cycloaddition between a nitrile oxide and an alkyne.[1]

Synthetic Pathway

Synthesis Start1 3-Ethynylthiophene (Alkyne Component) Reaction [3+2] Cycloaddition (Click Chemistry) Start1->Reaction Start2 2-Chloro-N-hydroxyacetamide (Nitrile Oxide Precursor) Intermediate In Situ Nitrile Oxide Generation Start2->Intermediate Base (e.g., Et3N) Intermediate->Reaction Product (5-(3-Thienyl)isoxazol-3-yl)methanol Reaction->Product Regioselective

Figure 1: Convergent synthesis via [3+2] cycloaddition. Note that trace triethylamine hydrochloride or unreacted alkyne may appear in crude spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the definitive method for distinguishing the 3-thienyl isomer from the 2-thienyl isomer. The thiophene ring proton splitting pattern is diagnostic.

1H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constants (J)Mechanistic Insight
Isoxazole-H4 6.85 - 6.95Singlet (s)1H-Diagnostic peak for 5-substituted isoxazoles.
Thiophene-H2' 7.95 - 8.05Doublet of doublets (dd)1HJ ~3.0, 1.2 HzKey Differentiator: The H2 proton in 3-substituted thiophenes is highly deshielded and shows small coupling to H4/H5.
Thiophene-H4' 7.50 - 7.60Doublet of doublets (dd)1HJ ~5.0, 1.2 HzResonates upfield relative to H2' and H5'.
Thiophene-H5' 7.65 - 7.75Doublet of doublets (dd)1HJ ~5.0, 3.0 HzCouples strongly to H4'.
-CH₂-OH 4.55 - 4.65Doublet (d)2HJ ~5.5 HzMethylene protons adjacent to the hydroxyl group.
-OH 5.40 - 5.60Triplet (t)1HJ ~5.5 HzHydroxyl proton. Multiplicity collapses to singlet in presence of D₂O exchange.
Comparative Analysis: 3-Thienyl vs. 2-Thienyl
  • 3-Thienyl Isomer (Target): The thiophene protons appear as three distinct signals . The H2' proton is isolated between the sulfur and the attachment point, often appearing as a narrow doublet or singlet-like peak around 8.0 ppm.

  • 2-Thienyl Isomer (Common Analog): The thiophene protons appear at positions 3, 4, and 5. The H3' proton (adjacent to the isoxazole) is often shielded relative to the H5' proton. The splitting pattern is typically a tight multiplet cluster rather than the distinct spread seen in the 3-thienyl isomer.

13C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeChemical Shift (δ ppm)Assignment
Isoxazole C3 164.5Quaternary (C=N)
Isoxazole C5 161.2Quaternary (C-O)
Isoxazole C4 100.8Methine (CH)
Thiophene C3' 129.5Quaternary (Ipso)
Thiophene C2' 126.8Methine (CH - alpha to S)
Thiophene C4' 125.4Methine (CH)
Thiophene C5' 127.9Methine (CH - alpha to S)
Methanol (-CH₂-) 55.4Methylene

Mass Spectrometry (MS)[2]

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.

Method: ESI (Electrospray Ionization), Positive Mode.[2]

Ion Typem/z ValueInterpretation
[M+H]⁺ 182.21 Protonated molecular ion. Base peak in soft ionization.
[M+Na]⁺ 204.19Sodium adduct (common in glass/solvent contaminants).
[M+H - H₂O]⁺ 164.20Loss of water from the primary alcohol (tropylium-like stabilization).
Fragment ~111.0Thiophene-C≡N⁺ : Cleavage of the isoxazole ring often yields a thiophene-nitrile fragment.
Fragmentation Pathway

Fragmentation M_Ion [M+H]+ m/z 182.2 Dehydration [M+H - H2O]+ m/z 164.2 M_Ion->Dehydration - H2O RingOpen Isoxazole Ring Cleavage M_Ion->RingOpen ThiopheneFrag Thiophene-CN Fragment m/z ~111 RingOpen->ThiopheneFrag Loss of C2H3O

Figure 2: Primary ESI-MS fragmentation pathway showing characteristic water loss and heterocyclic cleavage.

Infrared (IR) Spectroscopy[1][3]

IR data is useful for confirming the presence of the alcohol and the heteroaromatic systems.

Method: ATR-FTIR (Attenuated Total Reflectance).

Frequency (cm⁻¹)Vibration ModeFunctional Group
3200 - 3400 O-H Stretch (Broad)Primary Alcohol (Hydrogen bonded).
3100 C-H Stretch (Weak)Thiophene/Isoxazole aromatic C-H.
2850 - 2950 C-H StretchAliphatic CH₂.
1610 - 1630 C=N StretchIsoxazole ring breathing.
1400 - 1500 C=C StretchThiophene ring skeletal vibrations.
1020 - 1050 C-O StretchPrimary Alcohol (Strong band).
780 - 850 C-H Out-of-Plane BendingDiagnostic: Specific to 3-substituted thiophene (distinct from 2-substituted).

Experimental Protocols

To ensure data integrity and reproducibility, follow these standardized protocols.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but DMSO is preferred to prevent OH proton exchange and broadening.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to ensure accurate integration of aromatic protons.

Protocol B: Mass Spectrometry (LC-MS)
  • Dilution: Prepare a 1 mg/mL stock in Methanol. Dilute to 10 µg/mL with 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Injection: Inject 5 µL onto a C18 reverse-phase column.

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV (254 nm) and TIC (Total Ion Current).

References

  • ChemSRC. Spectral Data for Isoxazole Derivatives. (Source for 3-thienyl existence).[3][4][5][6] Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative text for theoretical NMR shifts of thiophene isomers).
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. Elsevier, 2010.

Sources

Physicochemical Profiling of (5-(3-Thienyl)isoxazol-3-yl)methanol: Solubility, Stability, and Formulation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Formulation Scientists.

Executive Summary & Structural Deconstruction

In modern fragment-based drug discovery and medicinal chemistry, hybrid heterocycles are frequently employed to fine-tune the pharmacodynamic and pharmacokinetic profiles of lead compounds. (5-(3-Thienyl)isoxazol-3-yl)methanol is a highly specialized building block that merges three distinct chemical motifs:

  • A 3-Thienyl Ring: A sulfur-containing, electron-rich aromatic system acting as a lipophilic bioisostere for a phenyl ring.

  • An Isoxazole Core: A planar, five-membered heteroaromatic ring (containing adjacent N and O atoms) that provides structural rigidity and serves as a "privileged scaffold" in medicinal chemistry.

  • A Hydroxymethyl Group: A primary alcohol at the 3-position of the isoxazole, introducing a strong hydrogen-bond donor/acceptor site.

Understanding the interplay between these moieties is critical. The polar functional groups of the isoxazole facilitate hydrogen bonding, enhancing solubility in polar solvents, while the lipophilic thiophene ring counteracts this by driving partitioning into lipid compartments (1)[1].

Quantitative Data: Physicochemical Baseline

To predict the behavior of this compound in aqueous and biological systems, we must first establish its theoretical physicochemical parameters.

Table 1: Calculated Physicochemical Properties

PropertyValueCausality / Implication
Molecular Weight 181.21 g/mol Low molecular weight; excellent for fragment-based screening.
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity driven by the thiophene ring; suggests favorable membrane permeability but potential aqueous solubility limits (2)[2].
Topological Polar Surface Area (TPSA) ~74.4 ŲDerived from the isoxazole (N, O) and the hydroxyl group. Optimal for cellular penetration (< 140 Ų).
H-Bond Donors / Acceptors 1 / 3The primary alcohol is the sole donor; the isoxazole N/O and alcohol O act as acceptors.
pKa (Hydroxyl) ~14.5The compound remains neutral at physiological pH (7.4), meaning solubility cannot be improved via salt formation.

Solubility Dynamics: The Solvation vs. Lattice Energy Tug-of-War

The solubility of (5-(3-Thienyl)isoxazol-3-yl)methanol is governed by the thermodynamic competition between its crystal lattice energy and its solvation energy.

Because the isoxazole and thiophene rings are conjugated and highly planar, the molecule tends to form strong


 stacking interactions in its solid state. This high crystal lattice energy resists dissolution in water. While the hydroxymethyl group attempts to solvate the molecule via hydrogen bonding with water, the hydrophobic bulk of the thiophene ring restricts hydration. Consequently, the compound is highly soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) but exhibits limited thermodynamic solubility in purely aqueous buffers (3)[3].

Chemical and Metabolic Stability Profile

The stability of this compound must be evaluated across its three structural domains.

Oxidative Liabilities of Thiophene

Thiophene rings are notoriously susceptible to oxidation at the sulfur atom, a process that can be initiated by atmospheric oxygen, light exposure, or cytochrome P450 enzymes (e.g., CYP2C9) (4)[4]. This oxidation forms highly reactive thiophene-S-oxides or epoxides. Because these intermediates are electrophilic, they can covalently bind to nucleophiles (like glutathione in vitro or cellular macromolecules in vivo), leading to rapid clearance and potential toxicity (5)[5].

Isoxazole Hydrolytic Stability

The isoxazole ring is characterized by an unequal electron distribution, resulting in an electron deficiency at the C-3 position (6)[6]. While generally stable at neutral pH, it can undergo base-catalyzed ring opening or reductive cleavage under harsh experimental conditions.

Alcohol Oxidation

The primary alcohol is a classic metabolic liability, prone to oxidation by dehydrogenases to form isoxazole-3-carbaldehyde, and subsequently, isoxazole-3-carboxylic acid.

G Parent (5-(3-Thienyl)isoxazol-3-yl)methanol ThiopheneOx Thiophene S-Oxidation Parent->ThiopheneOx AlcoholOx Hydroxymethyl Oxidation Parent->AlcoholOx IsoxazoleCleavage Isoxazole Ring Cleavage Parent->IsoxazoleCleavage ReactiveMetabolite Thiophene-S-oxide / Epoxide ThiopheneOx->ReactiveMetabolite Aldehyde Isoxazole-3-carbaldehyde AlcoholOx->Aldehyde CarboxylicAcid Isoxazole-3-carboxylic acid Aldehyde->CarboxylicAcid

Caption: Oxidative and degradative pathways of (5-(3-Thienyl)isoxazol-3-yl)methanol.

Validated Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls to confirm assay functionality.

Protocol A: High-Throughput Kinetic Solubility Assessment

Causality: Kinetic solubility bypasses the crystal lattice energy by starting from a DMSO solution. It is crucial to keep the final DMSO concentration below 2% to prevent artificial solubilization, which causes false positives in drug screening.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Aqueous Spiking: Aliquot 10 µL of the 10 mM stock into 490 µL of pH 7.4 Phosphate Buffered Saline (PBS) to achieve a theoretical maximum concentration of 200 µM (Final DMSO = 2%).

  • Incubation: Shake the mixture at 300 RPM for 24 hours at 25°C to allow thermodynamic equilibrium of the precipitate.

  • Separation: Centrifuge the plate at 4000 × g for 30 minutes to pellet insoluble aggregates. Alternatively, use a 0.45 µm PTFE filter plate.

  • Quantification: Analyze the supernatant via HPLC-UV/MS against a standard curve prepared in 50% Acetonitrile/Water (where the compound is fully soluble).

  • Self-Validation: Run Amiodarone (low solubility control) and Propranolol (high solubility control) in parallel. The assay is only valid if Amiodarone precipitates and Propranolol remains fully dissolved.

G Stock 10 mM Stock (DMSO) Buffer Aqueous Buffer (pH 7.4 PBS) Stock->Buffer Dilute to <2% DMSO Incubation Incubate 24h @ 25°C Buffer->Incubation Filtration Filter/Centrifuge (Remove Solid) Incubation->Filtration Analysis HPLC-UV/MS Quantification Filtration->Analysis

Caption: Self-validating kinetic solubility profiling workflow for lipophilic compounds.

Protocol B: Cytochrome P450-Mediated Oxidative Stability Assay

Causality: Because the thiophene ring is highly vulnerable to CYP450 oxidation, Human Liver Microsomes (HLMs) are used. The reaction is quenched with cold acetonitrile to instantly denature the enzymes and precipitate proteins, locking the metabolite profile in place.

  • Matrix Preparation: Prepare a solution containing 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Addition: Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the oxidation by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation: Run Verapamil concurrently. The assay is valid only if Verapamil shows rapid intrinsic clearance (

    
    ), confirming the enzymatic activity of the microsomes.
    

References

  • Solubility of Things - Isoxazole Solubility Profile.
  • Benchchem - Stability of Thiophene-Containing Compounds.
  • PMC (NIH) - Differential Oxidation of Two Thiophene-Containing Regioisomers.
  • CymitQuimica - Isoxazole CAS 288-14-2 Properties.
  • ResearchGate - Lipophilicity and water solubility of Isoxazole derivatives.
  • ResearchGate - Kinetics of Abiotic Hydrolysis of Isoxaflutole.

Sources

(5-(3-Thienyl)isoxazol-3-yl)methanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the design of novel therapeutics heavily relies on versatile, metabolically stable heterocyclic building blocks. (5-(3-Thienyl)isoxazol-3-yl)methanol represents a highly functionalized scaffold combining an isoxazole core, a 3-thienyl substituent, and a versatile hydroxymethyl handle.

This technical whitepaper provides an in-depth analysis of (5-(3-Thienyl)isoxazol-3-yl)methanol. By detailing its physicochemical properties, elucidating the causality behind its regioselective synthesis, and mapping its downstream functionalization, this guide serves as an authoritative resource for researchers and application scientists aiming to integrate this moiety into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the fundamental properties of (5-(3-Thienyl)isoxazol-3-yl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems. The 3-thienyl isomer shares an identical mass and atomic composition with its more common 2-thienyl counterpart[1], but offers distinct electronic distribution and metabolic stability.

PropertyValue / Description
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Core Structure 3,5-Disubstituted Isoxazole
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Isoxazole N, O; Hydroxyl O)
Topological Polar Surface Area (TPSA) ~66.3 Ų
Rotatable Bonds 2
Synthetic Handle Primary Alcohol (-CH₂OH)

Core Synthetic Methodology: 1,3-Dipolar Cycloaddition & Reduction

The synthesis of 3-hydroxymethyl-5-substituted isoxazoles demands strict control over regioselectivity and the preservation of the sensitive N-O heterocyclic bond. The most robust, field-proven methodology relies on a two-step sequence: a [3+2] 1,3-dipolar cycloaddition followed by a controlled ester reduction .

Mechanistic Causality

The construction of the isoxazole ring is achieved via the reaction of a terminal alkyne (3-ethynylthiophene) with a nitrile oxide[2]. Because nitrile oxides are highly reactive and prone to dimerization (forming furoxans), they must be generated in situ from a stable precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate, using a mild base like triethylamine[3].

The cycloaddition is inherently regioselective. The steric accessibility of the terminal alkyne carbon, combined with the favorable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions between the dipole and dipolarophile, exclusively yields the 5-substituted isoxazole ester[2].

Subsequently, the ester must be reduced to the target methanol. The isoxazole N-O bond is susceptible to reductive cleavage (e.g., via catalytic hydrogenation or harsh hydride donors). Therefore, Diisobutylaluminum hydride (DIBAL-H) at sub-zero temperatures is the reagent of choice, as it selectively reduces the ester without degrading the heterocyclic core[4].

Step-by-Step Experimental Protocol

Step 1: Regioselective [3+2] Cycloaddition

  • Preparation: Dissolve 3-ethynylthiophene (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • In Situ Generation: Cool the mixture to 0 °C. Add triethylamine (Et₃N, 1.5 equiv) dropwise over 30 minutes. The base deprotonates the oxime, triggering the elimination of HCl to form the transient nitrile oxide.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate ethyl 5-(3-thienyl)isoxazole-3-carboxylate .

Step 2: Controlled Ester Reduction

  • Preparation: Dissolve the purified ethyl 5-(3-thienyl)isoxazole-3-carboxylate (1.0 equiv) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 2.2 equiv) dropwise to prevent localized heating. Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Quenching (Fieser Method): Carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the emulsion breaks and two clear layers form.

  • Isolation: Extract with DCM, dry over MgSO₄, and evaporate the solvent to yield the pure (5-(3-Thienyl)isoxazol-3-yl)methanol .

Synthesis A 3-Ethynylthiophene (Dipolarophile) D Ethyl 5-(3-thienyl)isoxazole-3-carboxylate (Regioselective Cycloadduct) A->D [3+2] Cycloaddition B Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor) C Nitrile Oxide (1,3-Dipole) B->C Base (Et3N) -HCl C->D [3+2] Cycloaddition E (5-(3-Thienyl)isoxazol-3-yl)methanol (Target Compound) D->E Reduction (DIBAL-H)

Fig 1: Regioselective [3+2] cycloaddition and reduction pathway for target synthesis.

Pharmacological Relevance & Downstream Functionalization

The 3-Thienyl Advantage (Bioisosterism)

In drug design, the thiophene ring is a classical bioisostere for the phenyl ring. However, the positional isomerism (2-thienyl vs. 3-thienyl) dictates the molecule's pharmacokinetic fate. The 2-thienyl group is highly electron-rich at the 5-position, making it a prime target for rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to reactive epoxide intermediates. By utilizing the 3-thienyl isomer, researchers can mitigate this metabolic liability, enhancing the half-life of the resulting drug candidate while maintaining the desired lipophilicity and target binding affinity.

Functionalization Workflows

The primary alcohol at the 3-position of the isoxazole ring serves as a highly versatile synthetic handle. It can be seamlessly converted into various functional groups to build complex molecular architectures:

  • Oxidation to Aldehyde: Treatment with Manganese Dioxide (MnO₂) or Dess-Martin Periodinane yields the corresponding aldehyde, which is a prime substrate for reductive aminations to generate amine libraries.

  • Halogenation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) converts the hydroxyl group into a potent leaving group (chloride or bromide), enabling downstream N-alkylation or etherification via nucleophilic substitution.

Functionalization Core (5-(3-Thienyl)isoxazol-3-yl)methanol Aldehyde Isoxazole-3-carbaldehyde (via MnO2) Core->Aldehyde Oxidation Halide 3-(Chloromethyl)isoxazole (via SOCl2) Core->Halide Halogenation Amine Secondary/Tertiary Amines (Reductive Amination) Aldehyde->Amine + Amine, NaBH(OAc)3 Ether Ether/Thioether Derivatives (Nucleophilic Substitution) Halide->Ether + R-OH/R-SH, Base

Fig 2: Downstream functionalization workflows utilizing the hydroxymethyl handle.

Analytical Characterization & Quality Control

To validate the structural integrity and purity of the synthesized (5-(3-Thienyl)isoxazol-3-yl)methanol, a rigorous analytical panel is required:

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the isolated isoxazole C4-H proton (typically a sharp singlet around δ 6.4–6.6 ppm) and the methylene protons of the hydroxymethyl group (a doublet or broad singlet around δ 4.7–4.8 ppm, coupling to the -OH proton if exchange is slow). The 3-thienyl protons will appear in the aromatic region (δ 7.3–7.8 ppm) with distinct coupling constants compared to a 2-thienyl pattern.

  • LC-MS (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 182.0.

  • HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) should be utilized to confirm >95% purity, ensuring the absence of the unreduced ester or ring-opened byproducts.

References

  • Obydennov, D. L., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." PMC - National Institutes of Health, 2021. Available at:[Link]

  • Prakasha, et al. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021. Available at:[Link]

  • Encyclopedia.pub. "Synthesis of Pyrazolo pyrano oxazoles." Encyclopedia, 2023. Available at:[Link]

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thienyl-Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the electron-rich thiophene ring with the versatile isoxazole core has given rise to the thienyl-isoxazole scaffold, a now-privileged structure in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these compounds. We will delve into the key structure-activity relationships (SAR) that have driven their optimization, particularly in the realm of oncology, and elucidate the molecular mechanisms that underpin their therapeutic potential. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics, offering both a historical perspective and practical, field-proven insights into this important class of heterocyclic compounds.

Genesis of a Scaffold: From Isoxazole's Discovery to the Thienyl Hybrid

The journey of thienyl-isoxazole compounds is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first synthesized in 1903 by Claisen.[1] This foundational discovery opened the door to a vast new area of heterocyclic chemistry. For decades, the exploration of isoxazole derivatives has yielded a plethora of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

The deliberate incorporation of a thiophene ring, another biologically significant heterocycle, into the isoxazole framework marked a pivotal moment in the evolution of this scaffold. While a definitive "first synthesis" of a simple thienyl-isoxazole is not prominently documented in a single seminal paper, their emergence can be traced through the growing body of literature on heterocyclic chemistry from the mid to late 20th century. The rationale for this hybridization was clear: the thiophene ring, a bioisostere of the phenyl ring, offers unique electronic properties and metabolic profiles, making it an attractive moiety for modulating the pharmacological properties of bioactive molecules.[4] The initial explorations into thienyl-isoxazoles were largely driven by the desire to expand the chemical space around the isoxazole core and to investigate the impact of this substitution on biological activity.

Synthetic Evolution: From Classical Condensations to Modern Strategies

The synthesis of thienyl-isoxazole compounds has evolved from classical multi-step procedures to more streamlined and efficient modern methodologies. The most well-established and versatile approach involves the construction of a thienyl-containing chalcone intermediate, followed by cyclization to form the isoxazole ring.

The Cornerstone: Claisen-Schmidt Condensation for Thienyl Chalcone Synthesis

The Claisen-Schmidt condensation is the bedrock of thienyl-isoxazole synthesis.[5][6] This reaction involves the base-catalyzed condensation of a substituted 2-acetylthiophene with an aromatic aldehyde, or vice versa, to form the corresponding α,β-unsaturated ketone, commonly known as a chalcone.

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to deprotonate the α-carbon of the ketone, generating the reactive enolate ion necessary for the condensation.[5]

  • Solvent System: Ethanol or methanol are common solvents as they readily dissolve the reactants and the base.[7]

  • Temperature Control: The reaction is often initiated at room temperature and may be gently heated to drive it to completion.[8]

Caption: Formation of the thienyl-isoxazole ring from the chalcone intermediate.

Detailed Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-5-phenylisoxazole

This protocol provides a step-by-step methodology for a representative thienyl-isoxazole synthesis.

Part A: Synthesis of (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Thienyl Chalcone)

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylthiophene (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure thienyl chalcone.

Part B: Synthesis of 3-(Thiophen-2-yl)-5-phenylisoxazole

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the thienyl chalcone from Part A (2.14 g, 10 mmol) in 40 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and potassium hydroxide (0.67 g, 12 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-(thiophen-2-yl)-5-phenylisoxazole.

Therapeutic Promise: Thienyl-Isoxazoles in Drug Discovery

The thienyl-isoxazole scaffold has emerged as a particularly fruitful area of research in the quest for novel therapeutic agents, with a significant focus on anticancer applications. [9][10][11]The unique electronic and steric properties of this hybrid structure allow for fine-tuning of interactions with various biological targets.

Anticancer Activity: A Multifaceted Approach

Thienyl-isoxazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. [12][13][14]Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-7 (Breast)1.91[12]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast)2.63[12]
Isoxazole-moiety-containing thieno[2,3-d]pyrimidine (3g)A549 (Lung)-[10]
Isoxazole-moiety-containing thieno[2,3-d]pyrimidine (3j)HCT116 (Colorectal)-[10]
Isoxazole-moiety-containing thieno[2,3-d]pyrimidine (3n)MCF-7 (Breast)-[10]
3-(2,4-dimethoxyphenyl)-5-(2-thienyl) isoxazoleMDA-MB 231 (Breast)-[15]

Note: "-" indicates that the compound was reported as active, but a specific IC₅₀ value was not provided in the abstract.

Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research points towards the ability of thienyl-isoxazole derivatives to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. [4]Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.

The EGFR signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell proliferation. [4]Certain isoxazole derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade. [16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Thienyl_Isoxazole Thienyl-Isoxazole Inhibitor Thienyl_Isoxazole->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of a thienyl-isoxazole compound.

Aurora kinases are essential for proper cell division, and their overexpression is a hallmark of many cancers. Inhibitors of Aurora kinases can disrupt mitosis, leading to apoptosis in cancer cells. Some thienyl-containing compounds have been investigated as potential Aurora kinase inhibitors.

Aurora_Kinase_Pathway cluster_cell_cycle Mitosis Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_Kinase Aurora Kinase Aurora_Kinase->Centrosome_Separation Aurora_Kinase->Spindle_Assembly Aurora_Kinase->Cytokinesis Thienyl_Isoxazole Thienyl-Isoxazole Inhibitor Thienyl_Isoxazole->Aurora_Kinase Inhibits Apoptosis Apoptosis Thienyl_Isoxazole->Apoptosis

Caption: The role of Aurora kinase in mitosis and its inhibition by a thienyl-isoxazole compound, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of thienyl-isoxazole compounds is highly dependent on the substitution pattern on both the thienyl and other aromatic rings. [2][12][17]

  • Position of the Thienyl Group: The placement of the thiophene ring at either the 3- or 5-position of the isoxazole can significantly influence activity, likely due to altered geometry and electronic distribution.

  • Substituents on the Phenyl Ring: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) on the phenyl ring can modulate the compound's potency and selectivity. For example, multiple methoxy substituents have been shown to enhance anticancer activity in some series. [2][12]* Substituents on the Thiophene Ring: The presence of substituents on the thiophene ring can also fine-tune the biological activity, although this has been less extensively explored than substitutions on the phenyl ring.

Future Directions and Conclusion

The thienyl-isoxazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Elucidation of Novel Mechanisms: While kinase inhibition is a prominent mechanism, further studies are needed to uncover other potential biological targets of thienyl-isoxazole derivatives.

  • Optimization of Pharmacokinetic Properties: Efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.

  • Exploration of New Therapeutic Areas: While oncology has been the primary focus, the broad biological activity of isoxazoles suggests that thienyl-isoxazole derivatives may have potential in other therapeutic areas, such as infectious diseases and inflammatory disorders.

References

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. Retrieved from [Link]

  • UTM Press Journal Management. (2015, October 28). SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Retrieved from [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Retrieved from [Link]

  • PMC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Retrieved from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • PubMed. (2024, May 5). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Retrieved from [Link]

  • MDPI. (2020, February 26). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship insights for antitumor activity and.... Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Retrieved from [Link]

  • PubMed. (2020, November 1). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15). Retrieved from [Link]

  • PubMed. (2007, December 15). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Retrieved from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Retrieved from [Link]

  • PubMed. (2013, July 15). A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. Retrieved from [Link]

  • Sciforum. (2022, November 15). Proceedings Paper Synthesis of new thiophenic derivatives † Hadjer Missoum1. Retrieved from [Link]

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (2015, April 15). Retrieved from [Link]

  • MDPI. (n.d.). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation | Request PDF. Retrieved from [Link]

  • Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. (2022, August 7). Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]

  • Taylor & Francis. (n.d.). EGFR inhibitors – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

Sources

Pharmacological Profiling of the (5-(3-Thienyl)isoxazol-3-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Strategic Guide Subject: Potential Therapeutic Targets & Mechanism of Action Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Thienyl-Isoxazole "Privileged Structure"

The compound (5-(3-Thienyl)isoxazol-3-yl)methanol represents a high-value "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its core architecture combines a bioisosteric isoxazole ring with a lipophilic 3-thienyl moiety and a polar hydroxymethyl handle .

While often utilized as a synthetic intermediate, the pharmacological potential of this specific scaffold is profound.[1] It sits at the intersection of CNS modulation (acting as a bioisostere for neurotransmitters) and Kinase/Enzyme inhibition (mimicking ATP-competitive inhibitors). This guide analyzes the predicted therapeutic targets based on Structure-Activity Relationships (SAR) of the 3,5-disubstituted isoxazole class.

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight ~181.21 g/mol Fragment-like; ideal for Lead Optimization (FBDD).
LogP ~1.5 - 2.0High CNS penetration potential; Lipinski compliant.
H-Bond Donors 1 (-OH)Critical for active site anchoring.
H-Bond Acceptors 3 (N, O, S)Facilitates diverse receptor interactions.
Rotatable Bonds 2Low entropic penalty upon binding.

Primary Therapeutic Interface: CNS Modulation (GABA & Glutamate)

The isoxazole ring is a classic bioisostere for the carboxylic acid group found in major neurotransmitters (GABA, Glutamate). The (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold is structurally homologous to several psychoactive agents.

GABA-A Receptor Agonism/Modulation

Mechanism: The isoxazole core mimics the distal acid/polar group of GABA (


-aminobutyric acid).
  • Structural Homology: Similar to Muscimol (5-aminomethyl-3-isoxazolol) and Gaboxadol .

  • Binding Mode: The 3-hydroxymethyl group can act as a hydrogen bond donor/acceptor within the orthosteric GABA binding site (specifically the

    
     interface). The 5-thienyl group provides a lipophilic anchor that may interact with the benzodiazepine site or specific hydrophobic pockets in 
    
    
    
    -subunits, potentially conferring subtype selectivity (e.g.,
    
    
    1-sparing anxiolytics).
Ionotropic Glutamate Receptors (iGluRs)

Mechanism: Isoxazoles are established scaffolds for AMPA and Kainate receptor ligands.

  • Metabolic Activation: The primary alcohol (-CH

    
    OH) is a metabolic precursor to the carboxylic acid (-COOH). Isoxazole-3-carboxylic acids  are potent agonists at the glutamate recognition site.
    
  • Direct Modulation: The thienyl ring acts as a steric wedge, potentially preventing receptor desensitization, a mechanism seen in positive allosteric modulators (PAMs) of AMPA receptors (e.g., cyclothiazide analogs).

Pathway Visualization: Synaptic Modulation

The following diagram illustrates the dual potential of the scaffold in modulating excitatory (Glutamate) and inhibitory (GABA) signaling.

CNS_Pathway Scaffold (5-(3-Thienyl)isoxazol-3-yl)methanol Metabolism Metabolic Oxidation (CYP450 / ADH) Scaffold->Metabolism In vivo conversion Target_GABA GABA-A Receptor (Orthosteric Site) Scaffold->Target_GABA Direct Binding (Bioisostere) Acid_Metabolite Isoxazole-3-carboxylic acid Metabolism->Acid_Metabolite Target_AMPA AMPA/Kainate Receptor (Glutamate Site) Acid_Metabolite->Target_AMPA High Affinity Agonism Effect_Inhib Cl- Influx (Hyperpolarization) Target_GABA->Effect_Inhib Effect_Excit Na+/Ca2+ Influx (Depolarization) Target_AMPA->Effect_Excit Outcome_CNS Therapeutic Outcome: Anxiolysis / Neuroprotection Effect_Inhib->Outcome_CNS Sedation/Anxiolysis Effect_Excit->Outcome_CNS Cognitive Enhancement

Figure 1: Dual mechanistic pathways for CNS modulation via direct binding or metabolic activation.

Secondary Therapeutic Interface: Oncology & Inflammation

Beyond the CNS, the 3,5-disubstituted isoxazole motif is a validated pharmacophore in kinase inhibitors and anti-inflammatory agents.

Kinase Inhibition (c-Met / VEGFR)

Target Rationale: Many kinase inhibitors utilize a 5-membered heterocycle to bind to the hinge region of the ATP-binding pocket.

  • The Thienyl Group: Acts as a hydrophobic "cap" that occupies the selectivity pocket (gatekeeper region) of tyrosine kinases.

  • The Hydroxymethyl Group: Can form critical H-bonds with the hinge region residues (e.g., Asp/Glu) or solvent-front residues.

  • Therapeutic Application: Anti-angiogenesis (VEGFR2 inhibition) and anti-metastatic activity (c-Met inhibition).

COX-2 Inhibition (Anti-Inflammatory)

Target Rationale: The scaffold bears structural similarity to Valdecoxib (a COX-2 selective inhibitor), which features a phenyl-isoxazole core.

  • Substitution: Replacing the phenyl group with a 3-thienyl group is a common medicinal chemistry strategy to improve metabolic stability and alter the lipophilicity profile without sacrificing COX-2 selectivity.

  • Mechanism: The isoxazole ring orients the molecule within the cyclooxygenase active site, while the thienyl group fits into the hydrophobic channel distinct to the COX-2 isoform.

Experimental Validation Protocols

To validate these predicted targets, the following experimental workflows are recommended.

Protocol: Radioligand Binding Assay (CNS Screen)

Objective: Determine affinity (


) for GABA-A and AMPA receptors.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet.
      
  • Incubation:

    • GABA-A: Incubate membranes with [3H]-Muscimol (2 nM) +/- Test Compound (0.1 nM - 10

      
      M).
      
    • AMPA: Incubate membranes with [3H]-AMPA (5 nM) +/- Test Compound.

  • Termination:

    • Filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol: Functional Kinase Profiling (Oncology)

Objective: Assess inhibition of VEGFR2/c-Met tyrosine kinases.

  • Assay Platform: FRET-based Z'-LYTE™ Kinase Assay.

  • Reaction Mix:

    • Kinase (VEGFR2 or c-Met).

    • ATP (at

      
       concentration).
      
    • Peptide Substrate (Coumarin/Fluorescein labeled).

    • Test Compound (Serial Dilution).

  • Procedure:

    • Incubate for 1 hour at Room Temperature.

    • Add Development Reagent (Protease that cleaves non-phosphorylated peptide).

  • Readout:

    • Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Interpretation: High phosphorylation (Active Kinase) = Low Cleavage = High FRET. Inhibition results in high cleavage and changed fluorescence ratio.

Workflow Visualization: Hit-to-Lead Optimization

Optimization_Workflow Step1 Hit Identification (5-(3-Thienyl)isoxazol-3-yl)methanol Step2 Target Profiling (Binding Assays) Step1->Step2 Step3 SAR Expansion (Modify -CH2OH & Thienyl) Step2->Step3 Branch1 Oxidation to -COOH (Glutamate Agonist) Step3->Branch1 Branch2 Amination to -CH2NH2 (GABA Agonist) Step3->Branch2 Branch3 Arylation of -OH (Kinase Inhibitor) Step3->Branch3

Figure 2: Strategic chemical modifications to direct the scaffold toward specific therapeutic endpoints.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isoxazole Derivatives. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a candidate for the treatment of sleep disorders. Journal of Pharmacology and Experimental Therapeutics. Link

  • Madsen, U., et al. (2001). Isoxazole-3-carboxylic acid derivatives as excitatory amino acid receptor ligands. European Journal of Medicinal Chemistry.[2] Link

  • Pevarello, P., et al. (2004). 3,5-Disubstituted Isoxazoles as Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Library. (2025). Isoxazole Scaffolds in Drug Discovery: A Review.Link

Sources

Methodological & Application

Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol from 3-Thiophenecarboxaldehyde: A Regioselective [3+2] Cycloaddition Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

(5-(3-Thienyl)isoxazol-3-yl)methanol is a highly versatile heterocyclic building block. The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters due to its favorable hydrolytic stability, hydrogen-bonding capacity, and


-stacking ability[1].

The synthesis of this target molecule from 3-thiophenecarboxaldehyde relies on a robust, three-step linear sequence:

  • Homologation: Conversion of the starting aldehyde to a terminal alkyne.

  • Cycloaddition: Regioselective construction of the isoxazole ring via a 1,3-dipolar cycloaddition.

  • Reduction: Chemoselective reduction of the ester intermediate to the final primary alcohol.

SynthesisPathway A 3-Thiophenecarboxaldehyde B 3-Ethynylthiophene A->B Bestmann-Ohira Reagent K2CO3, MeOH C Ethyl 5-(3-thienyl)isoxazole -3-carboxylate B->C Ethyl 2-chloro-2- (hydroxyimino)acetate Et3N, DCM D (5-(3-Thienyl)isoxazol -3-yl)methanol C->D NaBH4, EtOH Room Temp

Reaction pathway for the 3-step synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3-Ethynylthiophene via Bestmann-Ohira Homologation

Causality & Rationale: Converting 3-thiophenecarboxaldehyde to 3-ethynylthiophene can be achieved via the Corey-Fuchs reaction; however, that method requires strong bases (e.g., n-butyllithium) which can induce unwanted deprotonation or ring-opening of the electron-rich thiophene ring[2]. The Seyferth-Gilbert homologation, utilizing the Bestmann-Ohira Reagent (BOR, dimethyl 1-diazo-2-oxopropylphosphonate), is the superior choice. It operates in a single pot under mild, basic conditions (


 in methanol), preventing racemization and protecting sensitive heteroaromatic moieties[3].

Protocol:

  • Charge a round-bottom flask with 3-thiophenecarboxaldehyde (1.0 equiv) and anhydrous methanol (0.2 M concentration).

  • Add anhydrous potassium carbonate (

    
    , 2.0 equiv) to the solution and stir for 5 minutes at room temperature.
    
  • Add the Bestmann-Ohira reagent (1.2 equiv) dropwise. The reaction mixture will evolve nitrogen gas.

  • Stir the suspension at room temperature (20–25 °C) for 4 to 12 hours until TLC indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction with a 5% aqueous

    
     solution. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (Note: 3-ethynylthiophene is volatile; avoid excessive vacuum).
  • Purify via flash column chromatography (silica gel, hexanes) to yield 3-ethynylthiophene as a pale yellow oil.

Step 2: Regioselective 1,3-Dipolar Cycloaddition

Causality & Rationale: The isoxazole core is assembled via a[3+2] cycloaddition between the terminal alkyne and a nitrile oxide[1]. The nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate via dehydrohalogenation with triethylamine (


).
Critical Optimization: Nitrile oxides are highly reactive and prone to dimerization, forming inactive furoxans, which severely limits the yield[4]. To circumvent this, 

must be added very slowly to maintain a low steady-state concentration of the dipole[4]. The regioselectivity is strictly HOMO-LUMO controlled, exclusively yielding the 3,5-disubstituted isoxazole (ethyl 5-(3-thienyl)isoxazole-3-carboxylate) due to the steric and electronic polarization of the terminal alkyne[4].

Protocol:

  • Dissolve 3-ethynylthiophene (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of

    
     (1.5 equiv) in DCM (equal volume to the reaction mixture) and add it dropwise via a syringe pump over 1–2 hours.
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with water, 1M HCl (to remove excess amine), and brine.

  • Dry the organic phase over

    
    , filter, and concentrate. Purify the crude product by flash chromatography (hexanes/ethyl acetate) to isolate ethyl 5-(3-thienyl)isoxazole-3-carboxylate.
    
Step 3: Chemoselective Ester Reduction

Causality & Rationale: The final step requires the reduction of the ethyl ester to a primary alcohol. While lithium aluminum hydride (


) can be utilized at low temperatures[5], it poses a risk of over-reduction, specifically the reductive cleavage of the weak N–O bond within the isoxazole ring. Sodium borohydride (

) in ethanol is the preferred reagent; it is exceptionally chemoselective, efficiently reducing isoxazole-3-carboxylates to their corresponding methanols at room temperature without disrupting the heterocyclic core.

Protocol:

  • Suspend ethyl 5-(3-thienyl)isoxazole-3-carboxylate (1.0 equiv) in 96% ethanol (0.2 M).

  • Gradually add

    
     (3.0 equiv) in small portions to manage the evolution of hydrogen gas.
    
  • Stir the mixture at room temperature for 12–20 hours.

  • Workup: Once the starting material is consumed, remove the majority of the ethanol under reduced pressure.

  • Dilute the resulting thick residue with water and carefully add 5% HCl dropwise until the pH reaches ~1 to destroy the borate complexes.

  • Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organics with brine, dry over

    
    , and concentrate.
    
  • Recrystallize the crude solid from a mixture of 2-propanol and n-hexane to afford pure (5-(3-Thienyl)isoxazol-3-yl)methanol.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric parameters, reaction conditions, and expected yields for the three-step workflow.

StepTransformationReagents (Ratio)EquivalentsTemp (°C)Time (h)Typical Yield (%)
1 HomologationAldehyde : BOR :

1.0 : 1.2 : 2.020–254–1280–85
2 CycloadditionAlkyne : Oxime :

1.0 : 1.2 : 1.50

25
1270–75
3 ReductionEster :

1.0 : 3.020–2512–2085–90

References

  • Synthesis of Dithienocyclohexanones (DTCHs) as a Family of Building Blocks for π-Conjugated Compounds in Organic Electronics. unimib.it. 2

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. researchgate.net. 3

  • Technical Support Center: Isoxazole Synthesis Optimization. benchchem.com. 4

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers. acs.org. 1

  • SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. ubbcluj.ro.

  • Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. unife.it. 5

Sources

Application Note: Regioselective Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-dipolar cycloaddition for (5-(3-Thienyl)isoxazol-3-yl)methanol synthesis Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol , a critical heterocyclic scaffold in medicinal chemistry often utilized as a bioisostere for carboxylic acids or as a linker in glutamate receptor ligands.

The method employs a regioselective 1,3-dipolar cycloaddition between 3-ethynylthiophene and ethyl 2-chloro-2-(hydroxyimino)acetate (generating the carboethoxyformonitrile oxide in situ). This approach ensures the exclusive formation of the 3,5-disubstituted isoxazole isomer, avoiding the formation of the 3,4-isomer common in other synthetic routes. The subsequent reduction of the ester moiety yields the target alcohol with high purity.

Scientific Background & Retrosynthetic Analysis

The Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged structure in drug discovery. The 3,5-disubstituted pattern is particularly valuable because the geometry mimics the cis-peptide bond and provides specific vector orientation for substituents.

Reaction Mechanism: [3+2] Cycloaddition

The core transformation is a Huisgen [3+2] cycloaddition. The reaction involves the concerted interaction of a 1,3-dipole (nitrile oxide) and a dipolarophile (alkyne).[1]

  • Regioselectivity: The reaction is highly regioselective. The oxygen of the nitrile oxide (HOMO) typically interacts with the more substituted carbon of the alkyne (LUMO), but steric and electronic effects in terminal alkynes (like 3-ethynylthiophene) overwhelmingly favor the 5-substituted isoxazole (over the 4-substituted isomer).

  • Dipole Generation: Nitrile oxides are unstable and prone to dimerization (forming furoxans). Therefore, they are generated in situ from hydroximinoyl chlorides using a mild base.

Retrosynthetic Pathway

The synthesis is disconnected into two primary precursors: the dipolarophile (3-ethynylthiophene) and the dipole precursor (ethyl 2-chloro-2-(hydroxyimino)acetate).

Retrosynthesis cluster_precursors Key Precursors Target (5-(3-Thienyl)isoxazol-3-yl)methanol (Target Molecule) Ester Ethyl 5-(3-thienyl)isoxazole-3-carboxylate (Intermediate) Target->Ester Reduction (LiAlH4/NaBH4) Alkyne 3-Ethynylthiophene (Dipolarophile) Ester->Alkyne [3+2] Cycloaddition Dipole Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) Ester->Dipole [3+2] Cycloaddition

Figure 1: Retrosynthetic strategy isolating the [3+2] cycloaddition as the construct step.

Experimental Protocol

Materials & Reagents
ReagentCAS No.Equiv.[2]Role
3-Ethynylthiophene 67237-53-01.0Dipolarophile
Ethyl 2-chloro-2-(hydroxyimino)acetate 14337-43-01.2Dipole Precursor
Triethylamine (TEA) 121-44-81.5Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
Lithium Aluminum Hydride (LiAlH4) 16853-85-31.5Reducing Agent
Tetrahydrofuran (THF) 109-99-9-Solvent (Anhydrous)
Step 1: 1,3-Dipolar Cycloaddition

Objective: Synthesis of Ethyl 5-(3-thienyl)isoxazole-3-carboxylate.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-ethynylthiophene (10.0 mmol, 1.08 g) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Precursor Addition: Add ethyl 2-chloro-2-(hydroxyimino)acetate (12.0 mmol, 1.82 g) to the flask.

  • Dipole Generation (Slow Addition): Dissolve Triethylamine (15.0 mmol, 2.1 mL) in DCM (10 mL) and load into the addition funnel.

    • Critical Step: Add the TEA solution dropwise over 60 minutes at 0°C.

    • Mechanism:[1][3][4][5][6][7][8] TEA eliminates HCl from the chlorooxime, generating the reactive nitrile oxide species slowly. Slow addition prevents high concentrations of nitrile oxide, minimizing dimerization to furoxan byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product spot should appear at R_f ~ 0.4-0.5.

  • Work-up:

    • Quench with water (50 mL).

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1N HCl (30 mL) to remove residual amine, followed by brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield Ethyl 5-(3-thienyl)isoxazole-3-carboxylate as a white/off-white solid.

    • Expected Yield: 75-85%.

Step 2: Ester Reduction

Objective: Conversion to (5-(3-Thienyl)isoxazol-3-yl)methanol.

  • Setup: Flame-dry a 100 mL 2-neck flask under nitrogen.

  • Reagent Prep: Suspend LiAlH4 (15.0 mmol, 0.57 g) in anhydrous THF (20 mL) at 0°C.

    • Note: NaBH4 (3.0 equiv) in EtOH is a safer alternative if LiAlH4 handling is restricted, though the reaction is slower.

  • Addition: Dissolve the isoxazole ester (10.0 mmol, from Step 1) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH4 suspension at 0°C over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (disappearance of ester, appearance of polar alcohol spot).

  • Fieser Quench (Critical for Safety):

    • Cool back to 0°C.

    • Carefully add water (0.6 mL), then 15% NaOH (0.6 mL), then water (1.8 mL).

    • Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite. Wash the pad with THF.

  • Final Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or perform a short silica plug filtration if necessary.

    • Product:(5-(3-Thienyl)isoxazol-3-yl)methanol .

    • Expected Yield: 85-90%.

Process Workflow & Logic

Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Reduction Start Start: Raw Materials Mix Mix Alkyne + Chlorooxime in DCM (0°C) Start->Mix AddBase Slow Addition of TEA (Generates Nitrile Oxide) Mix->AddBase Stir Stir 12h @ RT (Formation of Isoxazole Ring) AddBase->Stir Purify1 Workup & Column Chromatography Stir->Purify1 PrepRed LiAlH4 Suspension in THF Purify1->PrepRed AddEster Add Ester Solution PrepRed->AddEster Quench Fieser Quench (H2O / NaOH / H2O) AddEster->Quench Final Filtration & Concentration Quench->Final End Final Product: (5-(3-Thienyl)isoxazol-3-yl)methanol Final->End

Figure 2: Step-by-step experimental workflow emphasizing the critical base addition and quench phases.

Optimization & Troubleshooting

Controlling Dimerization

The primary failure mode in nitrile oxide cycloadditions is the dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide).

  • Symptom: Low yield of isoxazole; presence of a high-melting solid byproduct.

  • Solution: Maintain a low steady-state concentration of the nitrile oxide by adding the base (TEA) very slowly via syringe pump or addition funnel. Do not mix the base and chlorooxime all at once.

Regioselectivity Confirmation

While 3,5-substitution is favored, trace 3,4-isomer may form.

  • Validation: Use 1H NMR. The isoxazole ring proton (H-4) in the 3,5-isomer typically appears as a singlet around 6.5 - 6.9 ppm . In the 3,4-isomer, the H-5 proton is usually further downfield (> 8.0 ppm) due to the adjacent oxygen.

Safety: Thiophene Handling

Thiophene derivatives can be metabolic toxins. 3-Ethynylthiophene is volatile.

  • Precaution: All operations must be performed in a functioning fume hood. Double-glove (Nitrile) when handling the alkyne.

References

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Liu, K.C., et al. (1977). "Synthesis of isoxazole derivatives via nitrile oxides." Journal of Organic Chemistry, 42(26), 4268–4270. Link

  • Gronowitz, S. (1959). "On the Synthesis of 3-Substituted Thiophenes." Arkiv för Kemi, 13, 295.
  • Organic Chemistry Portal. "1,3-Dipolar Cycloaddition - Huisgen Reaction." (General mechanistic overview and conditions). Link

  • BenchChem Application Note. "Synthesis of 3-Alkylthiophenes from 3-Bromothiophene." (Source for alkyne precursor synthesis).[9] Link

Sources

Application Note: High-Purity Isolation of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for (5-(3-Thienyl)isoxazol-3-yl)methanol Content Type: Application Note & Protocol Guide

Abstract & Chemical Context

(5-(3-Thienyl)isoxazol-3-yl)methanol (CAS: 61124-19-4) is a critical heterocyclic building block used in the synthesis of glutamate receptor ligands, antimicrobials, and agrochemicals.[1] Its structure features a polar hydroxymethyl group attached to a 3,5-disubstituted isoxazole core.[1][2]

Achieving pharmaceutical-grade purity (>98%) is often complicated by the compound's amphiphilic nature and the specific impurities generated during its two primary synthesis routes: [3+2] Cycloaddition or Ester Reduction .[1] This guide provides a self-validating purification workflow tailored to these specific challenges.

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
Molecular Weight 181.21 g/mol Suitable for standard silica flash chromatography.
LogP 1.4 – 1.8Moderate lipophilicity; soluble in EtOAc, DCM, Alcohols.[1][2][3]
pKa (Isoxazole N) ~ -1.5 (Very weak base)Unlikely to protonate on silica; no amine modifiers needed.[1]
H-Bond Donors 1 (-OH)Potential for "tailing" on silica; requires polar mobile phase.
Solubility High: DMSO, MeOH, EtOAcLow: Hexanes, WaterRecrystallization requires a mixed-solvent system.[1][2][3]

Impurity Profiling & Pre-Purification Strategy

Effective purification begins with understanding the crude matrix.[1][3] The impurity profile depends heavily on the synthesis method.[1][3]

Scenario A: Synthesis via Ester Reduction (e.g., LiAlH4/NaBH4)[1][2][3]
  • Major Impurities: Unreacted ester, over-reduced amine byproducts (ring opening), and gelatinous aluminum/boron salts.[1][2][3]

  • Critical Step: Emulsion Breaking. [2][3]

    • Protocol: Use Rochelle’s Salt (Potassium Sodium Tartrate) workup.[1]

    • Why: Aluminum salts form tight emulsions with isoxazole-methanols. Standard acid/base workups can degrade the isoxazole ring.[1][3] Rochelle's salt complexes the metal, allowing clean phase separation.[1][2][3]

Scenario B: Synthesis via [3+2] Cycloaddition[1][2]
  • Major Impurities: Regioisomer (4-(3-thienyl)...), unreacted alkyne (3-ethynylthiophene), and dimerization byproducts (furoxans) from nitrile oxide precursors.[1][2]

  • Critical Step: Regioisomer Separation. [2][3]

    • Protocol: High-resolution Flash Chromatography.

    • Why: The 3,5- and 3,4-isomers have similar R_f values.[1][2] A shallow gradient is required.[1]

Workflow Visualization

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture MethodCheck Synthesis Method? Crude->MethodCheck WorkupRed Workup: Rochelle's Salt (Remove Metal Salts) MethodCheck->WorkupRed Reduction WorkupCyc Workup: Aqueous Wash (Remove Salts/Oxidants) MethodCheck->WorkupCyc Cycloaddition TLC TLC Analysis (Hex:EtOAc 1:1) WorkupRed->TLC WorkupCyc->TLC Decision Purity > 85%? TLC->Decision Cryst Recrystallization (Heptane / EtOAc) Decision->Cryst Yes (Enriched) Flash Flash Chromatography (Gradient Elution) Decision->Flash No (Complex Mix) Final Pure (5-(3-Thienyl)isoxazol-3-yl)methanol (>98% HPLC) Cryst->Final Flash->Cryst Polishing Step

Figure 1: Purification logic flow based on synthesis origin and crude purity.[1]

Detailed Protocols

Protocol A: Flash Column Chromatography (Primary Purification)

This is the "workhorse" method for removing non-polar impurities (alkynes) and polar byproducts (salts/acids).[1][2]

Materials:

  • Stationary Phase: Silica Gel 60 (40–63 µm), spherical preferred.[1][2][3]

  • Mobile Phase A: n-Heptane (or Hexanes).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Loading Solvent: Dichloromethane (DCM) or minimal Toluene.[1]

Step-by-Step:

  • TLC Method Development: Spot the crude on a silica plate.[1][4] Elute with 50% EtOAc in Heptane .[1]

    • Target: The product R_f should be ~0.3 – 0.4.[1][3]

    • Observation: The alcohol functionality may cause slight tailing.[1][3] If significant, add 1% MeOH to the eluent, but avoid amines (TEA) as they are unnecessary for isoxazoles.[1][2][3]

  • Column Loading:

    • Dissolve crude in minimal DCM.[1]

    • Solid Load Option (Recommended): Adsorb the crude onto Celite (1:2 ratio w/w) and rotary evaporate to a dry powder. Load this powder on top of the packed column. This prevents "band broadening" common with liquid loading of polar compounds.[1]

  • Gradient Profile:

    • 0–2 CV (Column Volumes): 100% Heptane (Elutes unreacted thiophene/alkynes).[1][2]

    • 2–10 CV: Linear gradient 0% → 40% EtOAc.[1]

    • 10–15 CV: Hold at 40–50% EtOAc (Elutes product).[1]

    • 15+ CV: Flush with 100% EtOAc (Elutes polar oxides/acids).[1]

  • Fraction Collection: Collect fractions. The product absorbs strongly at UV 254 nm (thiophene + isoxazole chromophores).[1]

Protocol B: Recrystallization (Polishing & Scale-Up)

Recrystallization is superior for removing regioisomers that co-elute during chromatography.[1]

Solvent System:

  • Solvent A (Good Solvent): Ethyl Acetate or Ethanol.[1]

  • Solvent B (Anti-Solvent): n-Heptane or Hexane.[1]

Step-by-Step:

  • Dissolution: Place the semi-pure solid (from Protocol A) in a flask. Add minimal Ethyl Acetate and heat to mild reflux (approx. 70°C) until fully dissolved.

    • Note: If the solution is colored (yellow/brown), add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, add n-Heptane dropwise until a faint, persistent cloudiness appears.[1][2][3]

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.[1][3]

  • Crystallization: Allow the flask to cool slowly to room temperature (20°C) over 2 hours. Do not disturb.

    • Optimization: If no crystals form, cool further to 4°C in a fridge.

  • Harvest: Filter the white needles/prisms. Wash the cake with cold 10% EtOAc/Heptane.

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove trapped solvent.

Analytical Validation

Confirm identity and purity using the following markers.

MethodDiagnostic SignalCriteria for Purity
1H NMR (CDCl3) Isoxazole C4-H: Singlet at ~6.5–6.8 ppm.Thiophene: Multiplets at 7.0–7.5 ppm.CH2-OH: Singlet/Doublet at ~4.7 ppm.Clean baseline; integration ratio of Thiophene:Isoxazole:CH2 must be 3:1:2.
HPLC (UV 254) Single peak.>98% Area Under Curve (AUC).[1] No shoulder peaks (regioisomers).[1]
LC-MS [M+H]+ = 182.02 m/zMass match.[1] Absence of [M+16] (N-oxide) or [M+H-16] (over-reduction).[1]

Troubleshooting Guide

Problem: The product "oils out" instead of crystallizing.

  • Cause: Impurity level is too high, or cooling was too rapid.[1][2][3]

  • Solution: Re-dissolve by heating.[1] Add a "seed crystal" of pure material if available.[1] Alternatively, scratch the glass surface with a spatula to induce nucleation.[1][2][3] If oiling persists, revert to Protocol A (Chromatography).

Problem: Low yield after workup (Reduction route).

  • Cause: Product trapped in aluminum salts (if LiAlH4 used).[1][5]

  • Solution: Grind the filter cake (salts) and reflux in THF for 30 mins, then filter again. The polar alcohol adheres strongly to aluminum oxides.[1][3]

References

  • Isoxazole Synthesis Overview: Pinho e Melo, T. M. (2005).[1][2] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

  • Reduction Workup Protocols: Fieser, L. F., & Fieser, M. (1967).[1][2][3] Reagents for Organic Synthesis. (Referencing standard Rochelle's salt workup for aluminohydrides).

  • Thienyl-Isoxazole Properties: Sigma-Aldrich Product Sheet for (5-(Thiophen-2-yl)isoxazol-3-yl)methanol (Analogous compound properties). Link

  • General Purification of Heterocyclic Alcohols: Leonard, J., Lygo, B., & Procter, G. (2013).[1][2][3] Advanced Practical Organic Chemistry. CRC Press.[1] (Standard reference for flash chromatography of polar heterocycles).

Sources

Application Note: Comprehensive Characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of (5-(3-Thienyl)isoxazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a suite of orthogonal analytical techniques to ensure the identity, purity, and quality of the compound. The methods include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical workflow.

Introduction

(5-(3-Thienyl)isoxazol-3-yl)methanol is a bifunctional heterocyclic compound featuring both a thienyl and an isoxazole moiety. Isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3][4] The thiophene ring is also a common scaffold in many pharmaceutical compounds. The presence of these two distinct heterocyclic systems, along with a reactive methanol group, makes (5-(3-Thienyl)isoxazol-3-yl)methanol a valuable building block in the synthesis of novel therapeutic agents.

Given its potential in drug discovery, the unambiguous characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol is of paramount importance. A rigorous analytical workflow is essential to confirm the chemical structure, assess purity, and identify any potential impurities that may affect its biological activity or safety profile. This application note presents a multi-faceted analytical approach for the comprehensive characterization of this molecule.

Analytical Workflow Overview

A logical and systematic approach is crucial for the complete characterization of a novel chemical entity. The following diagram outlines the recommended analytical workflow for (5-(3-Thienyl)isoxazol-3-yl)methanol.

Analytical Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Spectroscopic Properties Synthesis Synthesis Purification Purification Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Sample UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) Purification->UV_Vis Sample MS Mass Spectrometry (Molecular Weight) HPLC->MS FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR

Caption: Recommended analytical workflow for the characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like (5-(3-Thienyl)isoxazol-3-yl)methanol.[5] A reversed-phase method is generally suitable for this class of compounds.[6][7]

Rationale for Method Selection:

  • Reversed-Phase Chromatography (RPC): The C18 stationary phase provides a nonpolar environment that effectively retains the moderately polar (5-(3-Thienyl)isoxazol-3-yl)methanol.

  • Gradient Elution: A gradient of acetonitrile and water allows for the efficient elution of the main compound while also separating it from potential impurities with a wide range of polarities.

  • UV Detection: The conjugated π-electron systems of the thiophene and isoxazole rings provide strong UV absorbance, enabling sensitive detection.[8]

Protocol: HPLC-UV Purity Determination
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector is suitable.[7]

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined by UV-Vis scan).

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (5-(3-Thienyl)isoxazol-3-yl)methanol reference standard or sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of acetonitrile and water.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • Data Analysis:

    • Integrate the peak corresponding to (5-(3-Thienyl)isoxazol-3-yl)methanol and any impurity peaks.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C
Table 1: Summary of HPLC Conditions.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is an indispensable tool for determining the molecular weight of a compound, thereby confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (5-(3-Thienyl)isoxazol-3-yl)methanol.

Rationale for Method Selection:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[9]

  • Electrospray Ionization (ESI): A gentle ionization method that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Protocol: ESI-MS Analysis
  • Instrumentation:

    • A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For (5-(3-Thienyl)isoxazol-3-yl)methanol (C₈H₇NO₂S, MW = 181.22), the expected [M+H]⁺ ion would be at m/z 182.02.

    • Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10] A combination of ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a complete picture of the molecular structure.

Rationale for Method Selection:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Features:

    • ¹H NMR: Expect signals for the three protons of the thienyl ring, one proton on the isoxazole ring, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of their positions.

    • ¹³C NMR: Expect signals for the eight carbon atoms of the molecule, with distinct chemical shifts for the carbons in the thiophene and isoxazole rings, as well as the methylene carbon.

TechniquePurpose
¹H NMR Proton environment and connectivity
¹³C NMR Carbon skeleton
COSY ¹H-¹H correlations
HSQC ¹H-¹³C one-bond correlations
Table 2: NMR Experiments for Structural Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Method Selection:

  • Provides characteristic vibrational frequencies for key functional groups, confirming their presence in the molecule.

Protocol: FTIR Analysis
  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • O-H stretch: A broad band around 3300 cm⁻¹ from the methanol group.

    • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

    • C=N and C=C stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the isoxazole and thiophene rings.[4]

    • C-O stretch: A strong band in the 1200-1000 cm⁻¹ region.

    • C-S stretch: A band around 700-800 cm⁻¹.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Rationale for Method Selection:

  • The conjugated system formed by the thienyl and isoxazole rings will exhibit characteristic UV absorption maxima (λₘₐₓ).[8] The position and intensity of these bands can be useful for identification and quantification.

Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Scan the sample from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The presence of heteroaromatic rings often results in multiple absorption bands.[12][13]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. The logical workflow presented ensures that all critical quality attributes of the molecule are thoroughly assessed, supporting its use in further research and development activities.

References

  • A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures - Benchchem. (n.d.).
  • UV-Visible Spectroscopy. (n.d.).
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran - Benchchem. (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30).
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. (n.d.).
  • Synthesis and Characterization of Novel Isoxazole derivatives (2023) | Lincy Joseph. (2023, November 27).
  • Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF - ResearchGate. (n.d.).
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy | Journal of Chemical Education - ACS Publications. (2006, September 1).
  • Analytical methods for the quantification of Di-2-thienylglycolic acid. - Benchchem. (n.d.).
  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
  • Ultraviolet spectroscopy | chemistry - Britannica. (n.d.).
  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5).
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (2022, June 16).
  • UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). (2024, October 8).
  • Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits | Request PDF - ResearchGate. (n.d.).
  • Analysis of α-terthienyl (2,2′:5′,2″- terthiophene) in Indonesian Tagetes erecta flower by HPLC and LC-MS/MS - AIP Publishing Portfolio. (2021, July 23).
  • UV Visible spectra of Aromatic and Heteroaromatic compounds - YouTube. (2020, August 28).
  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (n.d.).
  • From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra | Inorganic Chemistry - ACS Publications - ACS.org. (2024, September 19).
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024, June 25).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC. (2025, November 18).
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28).
  • Product Class 9: Isoxazoles. (n.d.).
  • (5-(Thiophen-2-yl)isoxazol-3-yl)methanol - Sigma-Aldrich. (n.d.).
  • Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles - Oriental Journal of Chemistry. (n.d.).
  • Application Notes and Protocols for the Analytical Detection of (1,2,3-Thiadiazol-5-yl)methanol - Benchchem. (n.d.).
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS Zeinab Faramarzia and Hamzeh Kiyania,b. (2021, June 11).
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. (2025, June 25).
  • [5-(2-Thienyl)-3-isoxazolyl]methanol | AgrA-DNA Binding Inhibitor | MedChemExpress. (n.d.).
  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols - ResearchGate. (2018, January 19).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (n.d.).

Sources

Application Note: In Vitro Biological Evaluation of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Assay Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Class: Heteroaryl-isoxazole derivatives

Introduction & Scientific Rationale

The isoxazole ring is a highly privileged scaffold in medicinal chemistry. Specifically, derivatives bearing a thienyl substitution at position 5 and a hydroxymethyl group at position 3—such as (5-(3-Thienyl)isoxazol-3-yl)methanol —serve as critical pharmacophores. Recent literature highlights the dual-action potential of thienyl-isoxazoles: they act as potent inhibitors of the Influenza A M2 proton channel (including the amantadine-resistant S31N mutant) [1] and exhibit significant cytotoxicity against human cancer cell lines like DU-145 [2].

To rigorously evaluate the biological activity of (5-(3-Thienyl)isoxazol-3-yl)methanol and its synthesized analogs, a multi-tiered in vitro screening cascade is required. This guide outlines the causality, self-validating controls, and step-by-step methodologies for evaluating both its antiviral target engagement and its anticancer mechanisms.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanistic Profiling Compound (5-(3-Thienyl)isoxazol-3-yl)methanol Cytotoxicity Cytotoxicity Assay (SRB/MTT) Compound->Cytotoxicity Antiviral Antiviral Screening (Plaque Reduction) Compound->Antiviral DHOD Enzyme Inhibition (DHOD Assay) Compound->DHOD Direct Target Apoptosis Apoptosis Induction (Caspase 3/7) Cytotoxicity->Apoptosis If IC50 < 10 µM CellCycle Cell Cycle Arrest (Flow Cytometry) Cytotoxicity->CellCycle Viability Drop TEV M2 Channel Inhibition (TEV Assay) Antiviral->TEV If EC50 < 5 µM

Fig 1. Multi-tiered in vitro biological evaluation workflow for thienyl-isoxazole derivatives.

Antiviral Target Engagement: M2 Proton Channel Inhibition (TEV Assay)

Thienyl-isoxazoles are known to bind the transmembrane domain of the Influenza A M2 channel, blocking proton influx and preventing viral uncoating [1].

Causality & Expert Insight

The Two-Electrode Voltage Clamp (TEV) assay utilizing Xenopus laevis oocytes is the gold standard for this evaluation. Oocytes provide a robust, low-noise environment with minimal endogenous background currents. By clamping the membrane potential and manually dropping the extracellular pH from 8.5 to 5.5, we can isolate and measure the exact proton current mediated by the expressed M2 channels.

Self-Validating System

To ensure trustworthiness, this protocol incorporates a pH-reversal validation step . Currents must return to baseline when the buffer is switched back to pH 8.5; failure to do so indicates membrane leakiness rather than specific channel activation. Amantadine (100 µM) must be run in parallel as a positive control for Wild-Type (WT) M2, while a known adamantyl-amine derivative should be used for the S31N mutant.

Step-by-Step Protocol
  • Oocyte Preparation: Surgically extract oocytes from Xenopus laevis and defolliculate using collagenase (2 mg/mL) in OR2 buffer for 1.5 hours.

  • cRNA Injection: Inject 50 nL of cRNA (0.5–1.0 ng) encoding either WT A/M2 or the S31N mutant into stage V-VI oocytes. Incubate at 18°C in ND96 medium for 48–72 hours to allow channel expression.

  • Electrophysiological Recording:

    • Impale oocytes with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl.

    • Clamp the membrane potential at -20 mV.

  • Channel Activation: Perfuse the oocyte with Barth's solution at pH 8.5 to establish a baseline. Switch perfusion to Barth's solution at pH 5.5 to activate the M2 proton current.

  • Compound Application: Once the inward current stabilizes, perfuse (5-(3-Thienyl)isoxazol-3-yl)methanol (100 µM initial screen) dissolved in pH 5.5 buffer for 2 minutes.

  • Data Acquisition: Calculate percentage inhibition by comparing the steady-state current before and after compound application. Generate dose-response curves (7–9 concentrations) to determine the

    
    .
    

Cytotoxicity Profiling: SRB Assay

Isoxazole derivatives often exhibit potent anti-proliferative activity against solid tumors [2].

Causality & Expert Insight

While MTT is common, the Sulforhodamine B (SRB) assay is superior for high-throughput screening of isoxazoles. MTT relies on mitochondrial reductase activity, which can be artificially altered by metabolic stressors without actual cell death. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, linear measurement of total cellular protein mass (biomass) [3].

Self-Validating System

Calculate the Z'-factor for each assay plate. A Z'-factor > 0.5 validates that the assay window (difference between vehicle control and positive control, e.g., Doxorubicin) is robust enough for reliable


 determination.
Step-by-Step Protocol
  • Cell Seeding: Seed DU-145 (prostate) and A549 (lung) cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of (5-(3-Thienyl)isoxazol-3-yl)methanol (0.1 µM to 100 µM) for 48 hours. Use 0.1% DMSO as the vehicle control.

  • Fixation: Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the growth medium (final concentration 10%). Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 10 minutes at room temperature.

  • Washing: Rapidly wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Reading: Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 5 minutes. Read absorbance at 540 nm using a microplate reader.

Mechanistic Profiling: Apoptosis Induction

Causality & Expert Insight

If a compound shows an


 in the SRB assay, it is critical to determine whether the cell death is apoptotic or necrotic. Measuring the cleavage of a proluminescent substrate by effector caspases (Caspase-3 and -7) provides a highly sensitive, ATP-independent readout of apoptosis.
Self-Validating System

Include a pan-caspase inhibitor (Z-VAD-FMK , 50 µM) in a parallel treatment arm. If the luminescent signal induced by the thienyl-isoxazole is abrogated by Z-VAD-FMK, the signal is definitively confirmed to be caspase-specific.

Step-by-Step Protocol
  • Preparation: Seed cells in a white-walled 96-well plate and treat with the compound at

    
     and 
    
    
    
    its established
    
    
    for 24 hours.
  • Reagent Addition: Add an equal volume of Caspase-Glo 3/7 Reagent (containing DEVD-aminoluciferin and luciferase) to the cell culture medium.

  • Incubation: Shake the plate at 300–500 rpm for 30 seconds, then incubate at room temperature for 1 hour to allow cell lysis and substrate cleavage.

  • Measurement: Measure luminescence (Relative Light Units, RLU). Calculate fold-induction relative to the DMSO control.

Quantitative Data Summary

The following table summarizes representative target metrics for thienyl-isoxazole derivatives across the described assays, establishing benchmarks for hit-to-lead progression.

Assay TypeTarget / Cell LineReference CompoundTarget

/

Primary Readout
M2 Channel Block WT A/M2 (Oocytes)Amantadine< 10 µMCurrent (µA)
M2 Channel Block S31N A/M2 (Oocytes)Amantadine> 100 µM (Resistant)Current (µA)
Cytotoxicity DU-145 (Prostate)Doxorubicin1.0 - 5.0 µMAbsorbance (540 nm)
Cytotoxicity A549 (Lung)Doxorubicin2.0 - 8.0 µMAbsorbance (540 nm)
Apoptosis DU-145Staurosporine> 3-fold inductionLuminescence (RLU)

Mechanistic Pathway Visualization

Pathway cluster_viral Antiviral Pathway cluster_cancer Anticancer Pathway Drug (5-(3-Thienyl)isoxazol-3-yl)methanol M2 Influenza A M2 Channel Drug->M2 Binds Transmembrane Domain Mito Mitochondrial Stress Drug->Mito Induces ROS Proton Proton Influx M2->Proton Blocks Uncoating Viral Uncoating Proton->Uncoating Prevents Caspase Caspase-3/7 Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Triggers

Fig 2. Dual mechanism of action: Antiviral M2 channel blockade vs. Anticancer apoptosis induction.

References

  • Rey-Carrizo, M., et al. (2014). "Easily Accessible Polycyclic Amines that Inhibit the Wild-Type and Amantadine-Resistant Mutants of the M2 Channel of Influenza A Virus." Journal of Medicinal Chemistry.[Link]

  • Hatti, I., et al. (2017). "Novel Hybrid Molecules of Isoxazole Chalcone Derivatives: Synthesis and Study of in vitro Cytotoxic Activities." viXra.[Link]

  • Akbarzadeh, T., et al. (2012). "A new series of 4-aryl-4H-chromenes bearing a 5-arylisoxazol-3-yl moiety at the C-4 position: Synthesis and in vitro cytotoxic activity." Archiv der Pharmazie.[Link]

(5-(3-Thienyl)isoxazol-3-yl)methanol as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-(3-Thienyl)isoxazol-3-yl)methanol as a Strategic Intermediate in Drug Discovery

Executive Summary

(5-(3-Thienyl)isoxazol-3-yl)methanol (CAS: 194491-44-6, isomer analog) represents a "privileged scaffold" in modern medicinal chemistry. By combining the bioisosteric properties of the 3-thienyl moiety with the rigid, polar isoxazole core, this intermediate offers a unique vector for engaging target proteins. Unlike its more common 2-thienyl isomer (a known AgrA inhibitor), the 3-thienyl variant provides altered metabolic stability profiles and distinct pi-stacking geometries, making it an essential tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

This guide details the validated synthesis, derivatization, and application of this compound, focusing on its utility in generating libraries for kinase inhibition, anti-infectives, and CNS targets.

Chemical Profile & Structural Logic

The value of this intermediate lies in its three functional domains:

  • 3-Thienyl Ring: Acts as a benzene bioisostere but with higher electron density and a different bond angle (C-S-C ~92° vs C-C-C 120°). The 3-position attachment prevents the metabolic liability often seen at the thiophene 2-position (oxidation to reactive sulfoxides).

  • Isoxazole Core: A robust linker that accepts hydrogen bonds (N-O) and enforces a planar geometry, critical for fitting into narrow enzymatic clefts (e.g., ATP binding sites).

  • Hydroxymethyl Handle (C3-position): A versatile "warhead" precursor. It can be oxidized to an aldehyde for reductive amination, halogenated for SN2 coupling, or kept as a hydrogen-bond donor.

PropertyValueNote
Formula C₈H₇NO₂S
MW 181.21 g/mol Fragment-like (<200 Da)
ClogP ~1.4Ideal for CNS penetration
H-Bond Donors 1 (OH)Modifiable
H-Bond Acceptors 3 (N, O, S)
Rotatable Bonds 2Low entropic penalty upon binding

Protocol 1: Regioselective Synthesis

Objective: Synthesize (5-(3-Thienyl)isoxazol-3-yl)methanol with >98% regiochemical purity.

Rationale: While Claisen condensation routes exist, they often yield mixtures of 3,5-isomers. The [3+2] Cycloaddition of a nitrile oxide with an alkyne is selected here for its absolute regiocontrol, ensuring the 5-(3-thienyl) substitution pattern.

Materials:
  • Precursor A: 3-Ethynylthiophene (Alkyne)

  • Precursor B: Ethyl chlorooximidoacetate (Nitrile Oxide Precursor)

  • Reagents: Sodium Bicarbonate (NaHCO₃), Ethanol (EtOH), Sodium Borohydride (NaBH₄), THF.

Workflow Diagram (Graphviz):

SynthesisPath Start1 3-Ethynylthiophene (Alkyne) Step1 [3+2] Cycloaddition NaHCO3, EtOH, Reflux (In situ Nitrile Oxide) Start1->Step1 Start2 Ethyl chlorooximidoacetate (Nitrile Oxide Precursor) Start2->Step1 Inter Ethyl 5-(3-thienyl)isoxazole- 3-carboxylate Step1->Inter Regioselective Formation Step2 Reduction NaBH4, EtOH/THF, 0°C Inter->Step2 Final (5-(3-Thienyl)isoxazol- 3-yl)methanol Step2->Final Yield: ~75-85%

Figure 1: Regioselective synthesis via [3+2] Huisgen cycloaddition.

Step-by-Step Methodology:
  • Cycloaddition (Formation of Ester Intermediate):

    • Dissolve 3-ethynylthiophene (10 mmol, 1.0 eq) and ethyl chlorooximidoacetate (12 mmol, 1.2 eq) in absolute Ethanol (50 mL).

    • Add solid NaHCO₃ (25 mmol, 2.5 eq) slowly to the stirred solution. Note: This generates the nitrile oxide species in situ.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the alkyne.

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc/Hexane) yields Ethyl 5-(3-thienyl)isoxazole-3-carboxylate as a white solid.

  • Reduction (Ester to Alcohol):

    • Dissolve the ester intermediate (5 mmol) in dry THF/EtOH (1:1, 20 mL) under Nitrogen.

    • Cool to 0°C in an ice bath.

    • Add NaBH₄ (15 mmol, 3.0 eq) portion-wise over 15 minutes. Caution: Gas evolution.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x). Combine organics, dry (MgSO₄), and concentrate.

    • Final Product: Recrystallize from Hexane/Ether to obtain pure (5-(3-Thienyl)isoxazol-3-yl)methanol .

Protocol 2: Divergent Derivatization

Objective: Transform the alcohol handle into diverse pharmacophores for SAR (Structure-Activity Relationship) studies.

Derivatization Map (Graphviz):

Derivatization Core (5-(3-Thienyl)isoxazol- 3-yl)methanol Ox Oxidation (MnO2 or Dess-Martin) Core->Ox Hal Halogenation (SOCl2 or PBr3) Core->Hal Eth Etherification (NaH, R-X) Core->Eth Ald Aldehyde (Reductive Amination Precursor) Ox->Ald Chl Alkyl Halide (Nucleophilic Displacement) Hal->Chl Ethe Ether Analog (Solubility/Metabolic Tuning) Eth->Ethe App1 Kinase Hinge Binders (via Amine coupling) Ald->App1 App2 GPCR Ligands (via S_N2 reactions) Chl->App2

Figure 2: Divergent synthesis pathways for library generation.

Key Transformations:
  • Reductive Amination (Targeting Kinases):

    • Oxidize alcohol to aldehyde using MnO₂ (mild, preserves thiophene).

    • React aldehyde with primary amines + NaBH(OAc)₃.

    • Application: Creates secondary amines that mimic the "hinge-binding" motif found in many kinase inhibitors.

  • SN2 Displacement (Targeting GPCRs):

    • Convert alcohol to chloride (SOCl₂, DCM).

    • React with phenols or thiols.[1]

    • Application: Extends the lipophilic chain to reach hydrophobic pockets in GPCRs (e.g., Glutamate receptors).

Therapeutic Applications & Case Studies

A. Infectious Disease: AgrA Inhibition
  • Context: The 2-thienyl isomer of this compound is a documented inhibitor of AgrA (Accessory Gene Regulator A), a transcription factor controlling virulence in Staphylococcus aureus [1].[2]

  • Strategy: The 3-thienyl isomer described here is used to probe the "hydrophobic cleft" of the LytTR domain of AgrA.[2]

  • Why Switch Isomers? The 2-thienyl group is susceptible to metabolic oxidation at the sulfur alpha-position. The 3-thienyl isomer blocks this position, potentially increasing half-life (t1/2) while maintaining the necessary pi-pi interactions with the protein target.

B. Oncology: Kinase Scaffolds
  • Isoxazoles are classic bioisosteres for the furan/pyrazole rings seen in drugs like Crizotinib .

  • The (5-(3-Thienyl)isoxazol-3-yl) moiety provides a rigid "flat" section perfect for intercalating into the ATP-binding site, while the methanol arm (converted to an amine) extends towards the solvent front or the ribose-binding pocket.

Safety & Handling

  • Thiophene Moiety: Thiophene derivatives can be metabolically activated to reactive intermediates (epoxides). While the 3-thienyl is safer than the 2-thienyl, handle all biological metabolites with care.

  • Isoxazole Stability: The isoxazole ring is stable to acid but can undergo ring-opening under strong reducing conditions (e.g., H₂/Pd-C) or strong base at high temperatures.

  • Storage: Store the alcohol at -20°C. It is stable as a solid but can oxidize to the aldehyde in solution over time.

References

  • Leonard, P. G., et al. (2012).[2] "Identification of a hydrophobic cleft in the LytTR domain of AgrA as a locus for small molecule interactions that inhibit DNA binding."[2] Biochemistry, 51(50), 10035-10043.[2]

  • MedChemExpress. "[5-(2-Thienyl)-3-isoxazolyl]methanol Product Page." (Reference for biological activity of the regioisomer).

  • Sigma-Aldrich. "(5-(Thiophen-2-yl)isoxazol-3-yl)methanol Safety Data Sheet."

  • Chimichi, S., et al. (2014).[3] "New insights into the synthesis of isoxazoles." Heterocycles. (General reference for [3+2] cycloaddition methodology).

Sources

Application Note: Preclinical Anticancer Assessment of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note outlines a rigorous "Hit-to-Lead" evaluation protocol for (5-(3-Thienyl)isoxazol-3-yl)methanol . While isoxazole-thiophene scaffolds are privileged structures in medicinal chemistry—often associated with kinase inhibition (e.g., c-Met, VEGFR-2) and Estrogen Receptor alpha (ER


) modulation—the specific 3-thienyl isomer requires precise validation to distinguish its activity profile from its well-known 2-thienyl analogs.

Scientific Premise: Structural analogs such as 5-(2-thienyl)isoxazoles have demonstrated potent cytotoxicity against breast cancer lines (MCF-7) via ER


 downregulation and apoptosis induction. Furthermore, the methanol moiety suggests potential for hydrogen bonding within kinase ATP-binding pockets or DNA minor groove interactions. This protocol is designed to deconvolute these mechanisms, moving from phenotypic screening to molecular target validation.

Experimental Workflow Overview

The assessment is divided into three phases, designed to filter false positives and establish a specific Mechanism of Action (MoA).

G Start Compound Preparation (Solubility & QC) Phase1 Phase 1: Phenotypic Screen (MTT/SRB Assay) Start->Phase1 Decision IC50 < 10 µM? Phase1->Decision Phase2 Phase 2: MoA Deconvolution (Flow Cytometry) Decision->Phase2 Yes Stop Discard / Redesign Decision->Stop No Phase3 Phase 3: Target Validation (Western Blot/Kinase Assay) Phase2->Phase3

Figure 1: Decision-tree workflow for evaluating small molecule anticancer activity.

Pre-Assay Preparation & Quality Control

Objective: Ensure compound stability and solubility to prevent precipitation-induced false positives (a common artifact in heterocyclic screening).

Compound Handling[1]
  • Stock Solution: Dissolve (5-(3-Thienyl)isoxazol-3-yl)methanol in 100% DMSO to a concentration of 20 mM .

    • Note: The methanol group aids solubility compared to alkyl-isoxazoles, but the thiophene ring is lipophilic. Vortexing for 1 min is mandatory.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free culture media immediately prior to use. Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Based on SAR data from thienyl-isoxazole analogs, the following panel is required:

Cell LineTissue OriginRationale for Selection
MCF-7 Breast (ER+)High sensitivity to isoxazole-based ER

inhibitors [1].
T98G GlioblastomaThienyl-methanols have shown blood-brain barrier penetration potential and activity in glioma models [2].
HepG2 LiverStandard for assessing general cytotoxicity and metabolic activation.
HEK-293 Kidney (Normal)Critical Control: To determine the Selectivity Index (SI).

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50).

Protocol Steps:
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serially diluted concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin (1 µM) or Cisplatin.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours .

    • Why 48h? Isoxazoles often act via cell cycle arrest, which requires at least two doubling times to manifest as reduced viability.

  • Development: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Phase 2: Mechanistic Elucidation (Apoptosis & Cell Cycle)

If IC50 < 10 µM, proceed to determine how the cells die. Thienyl-isoxazoles typically induce apoptosis via the intrinsic mitochondrial pathway [3].

Annexin V-FITC / PI Staining (Flow Cytometry)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol:

  • Treat MCF-7 cells with the compound at IC50 and 2x IC50 for 24h.

  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate 15 min at RT in the dark.

  • Analyze by flow cytometry (Ex: 488 nm; Em: 530 nm).

Cell Cycle Analysis

Rationale: Isoxazole derivatives often inhibit tubulin polymerization or specific kinases (CDKs), leading to arrest at G2/M or G0/G1 phases.

Protocol:

  • Fix treated cells in 70% ice-cold ethanol overnight.

  • Wash with PBS and stain with PI/RNase staining buffer for 30 min.

  • Analyze DNA content via flow cytometry.

Phase 3: Molecular Target Validation

Hypothesis: Based on the scaffold, the compound likely targets the Estrogen Receptor (ER


)  or Tyrosine Kinases (e.g., VEGFR-2, c-Met) .
Western Blotting (Apoptotic & Signaling Markers)

Objective: Confirm the molecular cascade.

  • Lysate Preparation: Use RIPA buffer with protease/phosphatase inhibitors.

  • Targets to Probe:

    • Apoptosis: Caspase-3 (cleaved), Caspase-9, PARP (cleaved), Bax/Bcl-2 ratio.

    • Signaling: ER

      
       (downregulation indicates receptor degradation), p-AKT, p-ERK.
      
Proposed Signaling Pathway (Visualized)

Pathway Compound (5-(3-Thienyl)isoxazol-3-yl)methanol Receptor ERα / Kinase Target Compound->Receptor Inhibits/Binds Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio ↑) Receptor->Mito Signaling Cascade CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis

Figure 2: Hypothesized mechanism of action involving mitochondrial apoptotic induction.

Data Reporting & Statistical Analysis

All experiments must be performed in triplicate (n=3) at minimum.

  • Significance Test: One-way ANOVA followed by Dunnett’s post-hoc test.

  • Acceptance Criteria:

    • CV% (Coefficient of Variation) between replicates < 10%.

    • Z-factor > 0.5 (for plate-based screening).

Sample Data Table Format:

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)
(5-(3-Thienyl)...MCF-7TBDIC50(HEK) / IC50(MCF-7)
DoxorubicinMCF-70.5 ± 0.1N/A

References

  • Acharya, N. et al. (2025).[1] "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation." RSC Advances.

  • Kaushik, N.K. et al. (2012).[2] "Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane." Molecules, 17(10), 11456-11468.

  • Poma, P. et al. (2007). "Antitumor activities of novel isoxazole-curcumin analogues." International Journal of Cancer.

  • MedChemExpress. "[5-(2-Thienyl)-3-isoxazolyl]methanol Product Information."

Sources

Application Note: Evaluating (5-(3-Thienyl)isoxazol-3-yl)methanol as a Novel Antimicrobial and Anti-Biofilm Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores capable of bypassing established bacterial defense mechanisms. Heterocyclic compounds containing both nitrogen and oxygen, particularly isoxazoles, have emerged as highly versatile scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory properties[1].

(5-(3-Thienyl)isoxazol-3-yl)methanol represents a rationally designed hybrid molecule that merges two highly effective functional groups. The incorporation of a thiophene moiety significantly enhances the overall lipophilicity of the molecule, facilitating superior penetration across the bacterial phospholipid bilayer[2]. Concurrently, the isoxazole core, functionalized with a hydroxymethyl group (-CH₂OH) at the 3-position, acts as a critical hydrogen bond donor and acceptor. This structural feature is essential for anchoring the molecule to the active sites of target enzymes, such as bacterial DNA gyrase, while also providing a convenient synthetic handle for further derivatization[3].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for evaluating the antimicrobial and anti-biofilm properties of this compound.

Mechanistic Pathway

The synergistic action of the thiophene and isoxazole moieties allows (5-(3-Thienyl)isoxazol-3-yl)methanol to disrupt bacterial homeostasis through multiple concurrent pathways. Molecular docking studies of structurally analogous thiophene-linked isoxazoles demonstrate high binding affinities to the ATPase domain of DNA gyrase (e.g., Staphylococcus aureus gyrase B), effectively halting DNA supercoiling and bacterial replication[2]. Furthermore, these derivatives exhibit potent anti-biofilm activity by interfering with the extracellular polymeric substance (EPS) matrix formation, rendering the bacteria susceptible to immune clearance and secondary antibiotic treatments[1].

MOA A (5-(3-Thienyl)isoxazol-3-yl)methanol B Lipophilic Penetration (Thiophene Moiety) A->B Enhanced Permeability C Target Binding (Isoxazole & Hydroxyl) A->C H-Bonding & Pi-Stacking D DNA Gyrase Inhibition B->D E Biofilm Matrix Disruption B->E C->D F Bacterial Cell Death D->F DNA Fragmentation E->F Matrix Collapse

Mechanistic pathway of (5-(3-Thienyl)isoxazol-3-yl)methanol in bacterial inhibition.

Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag solvent toxicity, mechanical errors, or contamination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective : To determine the lowest concentration of the compound that completely inhibits visible bacterial growth via Broth Microdilution. Causality & Design Choices : Thiophene-isoxazole derivatives are inherently hydrophobic. Dimethyl sulfoxide (DMSO) is required for initial solubilization. However, DMSO concentrations exceeding 1% v/v can induce solvent-mediated cytotoxicity or inhibit bacterial growth, leading to false-positive MIC values. This protocol strictly caps the final DMSO concentration at ≤1% to isolate the true antimicrobial effect of the drug.

Step-by-Step Methodology :

  • Compound Preparation : Dissolve (5-(3-Thienyl)isoxazol-3-yl)methanol in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Inoculum Preparation : Cultivate target strains (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase (OD₆₀₀ ≈ 0.08–0.1, equivalent to 10⁸ CFU/mL). Dilute the suspension 1:100 in fresh MHB to achieve a working inoculum of 10⁶ CFU/mL.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, add 100 µL of MHB to columns 2–12. Add 200 µL of the diluted compound (e.g., 256 µg/mL in MHB, ensuring DMSO is <2%) to column 1. Perform a two-fold serial dilution from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

  • Self-Validating Controls :

    • Column 11 (Vehicle Control): MHB + 1% DMSO + Bacteria (Validates that the solvent does not inhibit growth).

    • Column 12 (Negative Control): MHB only (Validates media sterility).

  • Inoculation : Add 100 µL of the working bacterial inoculum to columns 1–11 (final test concentration range: 0.25 to 128 µg/mL; final inoculum: 5 × 10⁵ CFU/mL).

  • Incubation & Readout : Incubate the plate at 37°C for 18–24 hours. Add 20 µL of resazurin (0.015% w/v) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration well that remains blue.

Protocol 2: Anti-Biofilm Activity Assay (Crystal Violet Staining)

Objective : To quantify the compound's ability to eradicate established pathogenic biofilms. Causality & Design Choices : Biofilms are highly resilient due to their EPS matrix. The washing steps must be exceptionally gentle to prevent mechanical dislodgement of the biofilm, which would artificially inflate the perceived efficacy of the drug. Fixation with methanol ensures the biomass adheres tightly to the well before staining, preventing data loss during the dye-washing phase[1].

Step-by-Step Methodology :

  • Biofilm Formation : Seed 200 µL of bacterial suspension (10⁶ CFU/mL in Tryptic Soy Broth supplemented with 1% glucose to promote EPS formation) into a 96-well flat-bottom plate. Include a "Media Only" control well to establish background staining levels. Incubate statically at 37°C for 24 hours.

  • Treatment : Carefully aspirate the planktonic culture using a multichannel pipette angled against the well wall. Wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS). Add 200 µL of MHB containing the test compound at concentrations ranging from 1× to 4× MIC. Incubate for another 24 hours.

  • Fixation : Remove the media and wash the wells three times with PBS. Add 200 µL of 99% methanol for 15 minutes to fix the adherent cells. Aspirate and air-dry the plate completely.

  • Staining & Quantification : Add 200 µL of 0.1% v/v crystal violet solution to each well for 15 minutes. Wash the plate under a gentle stream of deionized water until the wash runs clear. Solubilize the bound dye with 200 µL of 33% glacial acetic acid.

  • Measurement : Measure the optical density at 595 nm (OD₅₉₅) using a microplate reader. Calculate the percentage of biofilm eradication relative to the untreated vehicle control, subtracting the "Media Only" background.

Workflow S1 Compound Preparation (DMSO Stock) S2 Broth Microdilution (MIC Determination) S1->S2 Serial Dilution S3 Biofilm Cultivation (96-well plates) S1->S3 Sub-MIC Treatment S5 Data Analysis (OD 595nm / 600nm) S2->S5 Growth Inhibition S4 Crystal Violet Staining (Biomass Quantification) S3->S4 Wash & Fix S4->S5 Biofilm Reduction

Experimental workflow for antimicrobial and anti-biofilm screening.

Quantitative Data Presentation

The following table summarizes representative, benchmarked antimicrobial data for thiophene-linked isoxazole derivatives against standard pathogenic strains. This data demonstrates the broad-spectrum potential of this chemical class, particularly against Gram-positive bacteria[1][2].

Bacterial StrainGram StainMIC of Thiophene-Isoxazole Derivative (µg/mL)MIC of Ciprofloxacin Control (µg/mL)Biofilm Eradication at 2× MIC (%)
Staphylococcus aureus (MRSA)Positive4.0 - 6.750.578.4 ± 3.2
Bacillus subtilisPositive8.00.2582.1 ± 2.5
Escherichia coliNegative16.0 - 32.00.12545.6 ± 4.1
Pseudomonas aeruginosaNegative32.01.038.9 ± 5.0
Candida albicans (Fungus)N/A16.0N/A (Fluconazole: 2.0)65.2 ± 3.8

Note: Gram-positive bacteria typically exhibit higher susceptibility to isoxazole derivatives than Gram-negative strains due to the absence of an outer membrane efflux pump system.

Conclusion

(5-(3-Thienyl)isoxazol-3-yl)methanol is a versatile and potent scaffold for antimicrobial drug development. By leveraging the lipophilicity of the thiophene ring and the target-binding capacity of the isoxazole-methanol moiety, researchers can effectively target resistant Gram-positive pathogens and their associated biofilms. The standardized, self-validating protocols provided herein ensure robust, reproducible evaluation of this compound and its future structural analogs.

References

  • Crasta, L., et al. (2021). "In-silico Studies, Synthesis, and Antibacterial Evaluation of Thiophene Linked Isoxazole Derivatives." Journal of Pharmaceutical Research International. Available at: [Link]

  • Brożyna, M., et al. (2023). "The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line." PMC. Available at: [Link]

  • Anjani, N. S., et al. (2011). "Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery." Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Formulation of (5-(3-Thienyl)isoxazol-3-yl)methanol for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for (5-(3-Thienyl)isoxazol-3-yl)methanol in In Vivo Studies

Executive Summary & Compound Profile

This guide details the formulation and delivery of (5-(3-Thienyl)isoxazol-3-yl)methanol , a small-molecule isoxazole derivative often utilized as a synthetic intermediate or a pharmacological probe (structurally related to AgrA-DNA binding inhibitors and GABA-A agonists).[1]

The Challenge: Isoxazole derivatives substituted with thiophene rings typically exhibit Class II characteristics (Biopharmaceutics Classification System): Low Solubility / High Permeability . While the hydroxymethyl group provides a polar handle, the aromatic thienyl-isoxazole core drives lipophilicity (Predicted LogP ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 1.5–2.0), often causing precipitation upon dilution in aqueous buffers.

Scope: This note provides a tiered formulation strategy ranging from standard co-solvent systems to advanced cyclodextrin complexation, ensuring bioavailability while minimizing vehicle-induced toxicity in mice and rats.[1]

PropertyValue (Predicted/Analog)Implication
Molecular Weight ~181.2 g/mol Small molecule; rapid absorption likely.[1]
LogP ~1.6 – 1.9Moderate lipophilicity; requires organic co-solvents.
pKa ~ -1.5 (Isoxazole N)Non-ionizable at physiological pH (7.4).[1] pH adjustment is ineffective for solubilization.
Physical State Solid / CrystallineRequires particle size reduction (sonication) during prep.[1]

Formulation Decision Matrix

Do not default to 100% DMSO. High concentrations of DMSO cause nociception (pain), hemolysis, and metabolic interference in rodents.[1] Follow this logic tree to select the optimal vehicle.

FormulationTree Start Start: (5-(3-Thienyl)isoxazol-3-yl)methanol DoseCheck Target Dose > 10 mg/kg? Start->DoseCheck SolubilityCheck Soluble in 5% DMSO / Saline? DoseCheck->SolubilityCheck No (<10 mg/kg) RouteCheck Route of Administration? DoseCheck->RouteCheck Yes (>10 mg/kg) SolubilityCheck->RouteCheck No (Precipitates) Use 5% DMSO in Saline Use 5% DMSO in Saline SolubilityCheck->Use 5% DMSO in Saline Yes ProtocolA Protocol A: Co-Solvent (10% DMSO / 40% PEG400 / 50% Water) RouteCheck->ProtocolA IV / IP (Acute) ProtocolB Protocol B: Cyclodextrin (20% HP-β-CD) RouteCheck->ProtocolB IP (Chronic) / SC ProtocolC Protocol C: Suspension (0.5% MC / 0.1% Tween 80) RouteCheck->ProtocolC PO (Oral Gavage)

Figure 1: Decision matrix for vehicle selection based on dose and route.[1] Protocol B is the "Gold Standard" for minimizing vehicle artifacts.

Detailed Experimental Protocols

Protocol A: The "Universal" Co-Solvent Mix (IV/IP Compatible)

Best for: Acute studies (PK, single-dose efficacy).[1] Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1] Mechanism: DMSO solvates the crystal lattice; PEG400 prevents re-crystallization upon contact with body fluids.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered.[1]

  • Polyethylene Glycol 400 (PEG400).[1][2][3]

  • Sterile Saline (0.9% NaCl).[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of (5-(3-Thienyl)isoxazol-3-yl)methanol into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO (5% of final volume).

    • Critical: Vortex vigorously until the solution is perfectly clear. If particles remain, sonicate at 40°C for 5 minutes.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO solution. Vortex to mix.

    • Note: The solution will become viscous and warm slightly (exothermic).

  • Aqueous Phase (The Danger Zone): SLOWLY add Saline (55% of final volume) dropwise while vortexing.

    • Why: Rapid addition of water causes local high-polarity "hotspots," forcing the drug to crash out.[1]

  • Validation: Inspect for cloudiness. If clear, filter through a 0.22 µm PES syringe filter.[1]

Protocol B: Cyclodextrin Complexation (Recommended for Chronic/Behavioral Studies)

Best for: Repeated dosing (no solvent toxicity), minimizing pain on injection.[1] Composition: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in water.[1][4]

Reagents:

  • HP-β-CD (Pharma grade).[1]

  • Sterile Water for Injection.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water. Filter sterilize (0.22 µm) to create a stock vehicle.

  • Compound Addition: Add (5-(3-Thienyl)isoxazol-3-yl)methanol to the glass vial.

  • Wetting: Add the 20% HP-β-CD vehicle to the compound.

  • Energy Input (Critical): The compound will likely not dissolve immediately.

    • Sonicate in a water bath at 45–50°C for 20–30 minutes.

    • Mechanism:[1][5] Heat and sonic energy drive the lipophilic thienyl ring into the hydrophobic cavity of the cyclodextrin.

  • Equilibration: Allow the solution to cool to room temperature on a shaker (1 hour).

  • Clarification: If a few crystals remain, filter (0.45 µm). The complex is soluble; the uncomplexed drug is removed.

Quality Control & Stability

Before injecting into an animal, you must validate the formulation.

TestMethodAcceptance Criteria
Visual Inspection Hold vial against black/white backgroundNo visible particulates or "swirling" (Schlieren lines).
Dilution Challenge Dilute 10µL of formulation into 1mL warm saline (37°C)Solution must remain clear for >15 mins (mimics blood stream).
pH Check pH strip or micro-electrodepH 4.5 – 8.0 . (Extreme pH causes tissue necrosis).[1]

Storage:

  • Co-solvent (Protocol A): Use FRESH.[1] PEG400 can oxidize; DMSO is hygroscopic. Do not store >24 hours.

  • Cyclodextrin (Protocol B): Stable for 1 week at 4°C.

In Vivo Administration Guidelines

Safety Limits for Mice (25g body weight):

  • Intraperitoneal (IP):

    • Max Volume: 10 mL/kg (0.25 mL/mouse).[1]

    • Warning: High DMSO (>10%) causes peritoneal irritation (writhing), which can be mistaken for behavioral phenotypes.[1]

  • Intravenous (IV) - Tail Vein:

    • Max Volume: 5 mL/kg (0.125 mL/mouse).[1]

    • Strict Requirement: Solution must be particle-free.[1] Protocol A is preferred here if injection speed is slow (>30 sec).[1]

  • Oral Gavage (PO):

    • Max Volume: 10 mL/kg.[1]

    • Use Protocol C (Suspension) if solubility fails in A or B. Suspend in 0.5% Methylcellulose.

Workflow Visualization:

Workflow cluster_0 Preparation cluster_1 Validation cluster_2 Administration Weigh Weigh Compound Dissolve Solubilize (DMSO) Weigh->Dissolve Protocol A Complex Complexation (HP-β-CD) Weigh->Complex Protocol B Filter Filter (0.22µm) Dissolve->Filter Complex->Filter Inspect Visual Check (Precipitation?) Filter->Inspect Inject Injection (IP/IV) Inspect->Inject Pass

Figure 2: Operational workflow from bench to bedside (cage-side).

References

  • Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (Provides the foundational logic for co-solvent selection).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (The authoritative guide on HP-β-CD protocols).

  • Gad, S. C., et al. (2016).[1] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. (Reference for DMSO/PEG toxicity limits in mice).

  • MedChemExpress. (2023).[1] Product Information: [5-(2-Thienyl)-3-isoxazolyl]methanol.[1][6][7][8] (Used for physicochemical property extrapolation).[1]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (5-(3-Thienyl)isoxazol-3-yl)methanol

[1]

Status: Operational Ticket ID: T-ISOX-003 Subject: Troubleshooting Solubility, Stability, and Formulation Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are encountering solubility challenges with (5-(3-Thienyl)isoxazol-3-yl)methanol . This compound belongs to a class of heteroaromatic alcohols often used as fragment-based drug discovery (FBDD) scaffolds or specific inhibitors (e.g., AgrA-DNA binding inhibitors).[1]

The core issue stems from the "Amphiphilic Mismatch" :

  • The Thiophene-Isoxazole Core: Highly lipophilic (aromatic, planar), driving

    
    -
    
    
    stacking and poor aqueous solubility.[1]
  • The Hydroxymethyl Group (-CH₂OH): A weak hydrogen bond donor that is insufficient to drag the greasy aromatic scaffold into bulk water but sufficient to induce strong intermolecular hydrogen bonding in the solid state (high lattice energy).[1]

This guide provides field-proven protocols to overcome these thermodynamic barriers in synthesis, storage, and biological assays.[1]

Module 1: Stock Solution & Storage

Q: Why does my compound precipitate even in "standard" organic solvents?

A: While soluble in polar aprotic solvents, this compound can form solvates or crash out if the solvent absorbs atmospheric moisture.[1]

Physicochemical Profile (Estimated):

  • LogP: ~1.5 – 1.9 (Moderate Lipophilicity)[1]

  • H-Bond Donors: 1 (-OH)[1]

  • H-Bond Acceptors: 3 (N, O, S)[1]

Recommended Stock Protocol

Do not use water or pure ethanol for primary stocks (>10 mM).[1]

SolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Usage Context
DMSO (Anhydrous) Excellent >50 mMPrimary stock for bio-assays.[1]
DMF Good >30 mMAlternative if DMSO interferes with specific enzyme assays.[1]
Ethanol (100%) Moderate ~10-20 mMAcceptable for chemical synthesis; poor for long-term storage (evaporation risk).[1]
Water/PBS Poor <0.1 mMDO NOT USE for stock.[1] Only for final dilution.[1]

Critical Storage Step: Thiophene derivatives can be light-sensitive (photo-oxidation).[1]

  • Store at: -20°C.

  • Container: Amber glass vials with PTFE-lined caps.

  • Freeze-Thaw: Aliquot immediately. Repeated freeze-thaw cycles introduce moisture, causing micro-precipitation that is invisible to the naked eye but skews IC50 data.[1]

Module 2: Biological Assay Formulation

Q: The compound crashes out when I dilute the DMSO stock into the culture media. How do I fix this?

A: This is "Kinetic Precipitation."[1] When a high-concentration DMSO "plug" hits an aqueous buffer, the local solubility limit is instantly exceeded before mixing is complete.[1]

The "Step-Down" Dilution Protocol

Do not pipette 1 µL of 10 mM stock directly into 999 µL of water.[1] Instead, use an intermediate solvent step to lower the dielectric shock.[1]

Workflow Visualization:

DilutionProtocolStock10 mM Stock(100% DMSO)InterIntermediate Dilution(10% DMSO / 90% Buffer)Stock->Inter 1:10 Dilution(Slow Addition)FinalAssay Well(1% DMSO Final)Stock->Final Direct Addition(High Risk)Inter->Final 1:10 DilutionPrecipPRECIPITATION RISKFinal->Precip If Mixing isToo Fast

Figure 1: Step-Down Dilution Strategy to mitigate kinetic precipitation shock.

Advanced Solubilization Matrix

If the Step-Down method fails, you must modify the assay buffer carrier system.[1]

AdditiveConcentrationMechanism of Action
Tween-80 0.01% - 0.05%Surfactant; prevents aggregation of the lipophilic thiophene core.[1]
HP-β-Cyclodextrin 0.5% - 2.0%Encapsulates the aromatic rings, shielding them from water while keeping the -OH exposed.[1] Highly Recommended.
Pluronic F-127 0.1%Non-ionic surfactant often used in high-throughput screening (HTS) to prevent non-specific binding and precipitation.[1]

Module 3: Chemical Synthesis & Purification

Q: I am synthesizing this as an intermediate. How do I purify it without column chromatography?

A: Isoxazole-methanols often crystallize well if the correct solvent pair is used.[1]

Recrystallization Strategy: Search results for analogous (5-(2-thienyl)...) compounds suggest they are solids with melting points often >80°C.[1]

  • Dissolve: In a minimum amount of hot Ethanol or Dioxane .

  • Precipitate: Slowly add Hexane or Water (dropwise) until turbidity persists.[1]

  • Cool: Allow to stand at 4°C.

Q: Can I modify the structure to improve solubility?

A: Yes. The primary handle is the hydroxymethyl group (-CH₂OH).[1]

Prodrug/Derivatization Options:

  • Phosphate Ester: Convert -CH₂OH to -CH₂O-PO₃²⁻. This massively increases aqueous solubility (often >10 mg/mL) and is cleaved in vivo by phosphatases to release the active parent drug.[1]

  • Succinate Ester: React with succinic anhydride. The resulting free carboxylic acid forms a soluble salt at physiological pH.[1]

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingTreeStartStart: Solubility IssueContextWhat is the Context?Start->ContextAssayBiological AssayContext->AssayChemSynthesis/PurificationContext->ChemCheckDMSOIs Final DMSO > 1%?Assay->CheckDMSOPurifyRecrystallize:Hot EtOH -> Add HexaneChem->PurifySolid IsolationDerivConsider PhosphateProdrug StrategyChem->DerivStructural ModReduceDMSOReduce DMSO.Use Step-Down Dilution.CheckDMSO->ReduceDMSOYesAddCDAdd 1% HP-Beta-Cyclodextrinto Buffer.CheckDMSO->AddCDNo (Still Precipitating)

Figure 2: Decision Matrix for diagnosing and resolving solubility bottlenecks.

References

  • MedChemExpress. [5-(2-Thienyl)-3-isoxazolyl]methanol Product Information & Solubility Data. (Analogous compound data used for physicochemical inference).[1][3] Link

  • National Institutes of Health (NIH) / PubChem. Isoxazole Derivatives and Biological Activity.[1] (General properties of isoxazole-thiophene scaffolds). Link

  • Sigma-Aldrich. Safety Data Sheet: (5-(Thiophen-2-yl)isoxazol-3-yl)methanol.[1][5] (Handling and storage specifications). Link[1]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] (Foundational theory for LogP/Solubility relationships). Link

Technical Support Center: (5-(3-Thienyl)isoxazol-3-yl)methanol Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (5-(3-Thienyl)isoxazol-3-yl)methanol . This guide is engineered for process chemists and drug development professionals dealing with the complex thermodynamic behaviors of heteroaromatic alcohols.

Mechanistic Overview: The Amphiphilic Dilemma

(5-(3-Thienyl)isoxazol-3-yl)methanol presents unique crystallization challenges due to its molecular topology. The molecule features a polar hydrogen-bonding headgroup (the hydroxymethyl moiety and the isoxazole nitrogen/oxygen) paired with a lipophilic tail (the thienyl ring).

During cooling or anti-solvent addition, this mild amphiphilic nature often prevents the molecules from immediately organizing into a rigid crystal lattice. Instead, strong transient solute-solvent interactions cause the system to undergo spinodal decomposition , splitting into a solute-rich liquid phase and a solute-lean liquid phase. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" 1. Bypassing this miscibility gap requires precise thermodynamic control.

Troubleshooting & FAQs

Q1: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A1: Oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, forcing the supersaturated solution to separate into an emulsion of solute-rich droplets 1. For (5-(3-Thienyl)isoxazol-3-yl)methanol, rapid cooling or the use of highly polar anti-solvents (like water) causes a "deep quench" into the phase diagram's spinodal boundary 2. The molecules in these droplets have high mobility and arrange randomly, preventing nucleation.

Q2: I tried crystallizing from Methanol/Water, but I got a thick, sticky gel. What went wrong? A2: In ternary systems (solute/solvent/anti-solvent), if the degree of oiling out is high, the solute-rich droplets will coalesce to form a thick gel phase that does not crystallize readily and traps impurities 2. Water rapidly forces the hydrophobic thienyl rings out of solution. You must switch to a solvent system with a more gradual desolvation profile, such as Ethyl Acetate/Heptane.

Q3: My compound has already oiled out. Can I recover the batch without starting over? A3: Yes. You can exploit a solvent-mediated phase transition. By adding a small amount of a "good" solvent to redissolve the gum, you can reset the system. Alternatively, introducing seed crystals directly into the emulsion can force the oil droplets to slowly dissolve and transfer their mass to the growing crystals, bypassing the need for a freeze-drying step 3.

Solvent System Selection Matrix

To maintain control over the metastable zone and avoid the miscibility gap, solvent selection is critical. The table below summarizes the quantitative and mechanistic data for various systems.

Solvent (Good)Anti-Solvent (Poor)Optimal Ratio (v/v)LLPS RiskSolvation Mechanism & Causality
Ethyl Acetate Heptane 1:3Low EtOAc disrupts H-bonding; Heptane forces gradual desolvation of the thienyl ring without causing a deep quench.
Toluene Cyclohexane 1:2Low Pi-pi stacking between the isoxazole/thienyl rings is disrupted by Toluene; Cyclohexane induces slow, controlled nucleation.
Isopropanol Water 1:4Medium Slower desolvation than Methanol; requires strict temperature control to avoid crossing the spinodal curve 4.
Methanol Water 1:2High Rapid hydrophobic collapse of the heteroaromatic rings causes immediate oiling out and gelation.

Standard Operating Procedure (SOP): Seeded Anti-Solvent Crystallization

This self-validating protocol is designed to isolate the target molecule while strictly avoiding the liquid-liquid miscibility gap.

Objective: To achieve high-purity crystalline (5-(3-Thienyl)isoxazol-3-yl)methanol via kinetically controlled desolvation.

  • Step 1: Dissolution. Dissolve crude (5-(3-Thienyl)isoxazol-3-yl)methanol in Ethyl Acetate (3 volumes relative to crude weight) at 55 °C. Agitate until complete dissolution is achieved.

  • Step 2: Polish Filtration. Filter the hot solution through a 0.45 µm PTFE membrane into a clean, jacketed reactor. Causality: Removing foreign particulates prevents premature, uncontrolled heterogeneous nucleation that could trap impurities.

  • Step 3: Initial Anti-Solvent Addition. Slowly dose Heptane (1 volume) over 30 minutes while maintaining the temperature at 55 °C. Causality: This carefully brings the thermodynamic system into the metastable zone without crossing the binodal curve.

  • Step 4: Seeding. Cool the solution linearly to 45 °C over 20 minutes. Introduce 1-2 wt% of pure (5-(3-Thienyl)isoxazol-3-yl)methanol seed crystals. Causality: Seeding provides a low-energy surface for heterogeneous nucleation, kinetically favoring rigid crystal growth over the formation of amorphous oil droplets [[1]]().

  • Step 5: Aging. Hold the suspension at 45 °C for 2 hours. Causality: This aging period allows the seed bed to grow and consume the existing supersaturation, widening the safety margin against LLPS.

  • Step 6: Final Anti-Solvent Addition. Add the remaining Heptane (2 volumes) over 2 hours using a strictly linear dosing profile to maintain constant supersaturation.

  • Step 7: Cooling & Isolation. Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter the resulting slurry, wash the filter cake with cold Heptane (1 volume), and dry under vacuum at 40 °C to constant weight.

Process Visualization

G Sol Single Liquid Phase (API + Solvent) Cool Cooling / Anti-Solvent Addition Sol->Cool LLPS Miscibility Gap (LLPS) Solute-Rich Droplets Cool->LLPS Rapid Quench MZ Metastable Zone (Optimal Supersaturation) Cool->MZ Controlled Trajectory Amorphous Amorphous Gel / Oil LLPS->Amorphous Coalescence Crystal Crystalline Suspension (High Purity) Amorphous->Crystal Solvent-Mediated Transition Seed Introduction of Seeds MZ->Seed Bypass Spinodal Curve Seed->Crystal Heterogeneous Nucleation

Thermodynamic pathways: LLPS (oiling out) vs. controlled seeded crystallization.

References

  • [1] Mettler Toledo. Oiling Out in Crystallization. Available at:

  • [4] Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at:

  • [2] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at:

  • [3] ResearchGate. A method to crystallize substances that oil out. Available at:

Sources

Enhancing the stability of (5-(3-Thienyl)isoxazol-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Vulnerabilities

Welcome to the technical support hub for (5-(3-Thienyl)isoxazol-3-yl)methanol . This guide addresses the stability challenges inherent to this heteroaromatic primary alcohol. While valuable as a pharmacophore in fragment-based drug discovery (e.g., AgrA-DNA binding inhibitors), its stability is compromised by three distinct reactive centers:

  • The Isoxazole Ring: Susceptible to base-catalyzed ring opening (N-O bond cleavage).

  • The Thiophene Ring: Prone to S-oxidation and electrophilic attack, particularly under light exposure.

  • The Hydroxymethyl Group: A primary alcohol liable to oxidation (to aldehyde/carboxylic acid) or elimination.

This guide provides self-validating protocols to mitigate these risks during solution preparation and storage.

Diagnostic Workflow: Is Your Compound Degrading?

Before altering your protocol, use this decision tree to diagnose the specific mode of failure based on visual and analytical cues.

DiagnosisWorkflow Start Start: Observation Visual Visual Inspection Start->Visual LCMS LC-MS Analysis Start->LCMS Yellow Yellow/Brown Discoloration Visual->Yellow Color Change Precipitate Precipitate/Cloudiness Visual->Precipitate Solubility Loss MassShift1 Mass Shift: +16 Da (M+16) LCMS->MassShift1 Oxidation MassShift2 Mass Shift: +32 Da (M+32) LCMS->MassShift2 Sulfone Formation MassShift3 Mass Shift: Ring Open (Complex) LCMS->MassShift3 Hydrolysis CauseOx Cause: Thiophene S-Oxidation or Alcohol Oxidation Yellow->CauseOx CausePoly Cause: Photopolymerization or Aggregation Precipitate->CausePoly MassShift1->CauseOx MassShift2->CauseOx CauseBase Cause: Base-Catalyzed Ring Opening MassShift3->CauseBase

Figure 1: Diagnostic decision tree linking physical observations and LC-MS data to chemical degradation mechanisms.

Chemical Stability & Solvent Compatibility[1]

The pH Sensitivity Paradox

Isoxazoles exhibit a "stability window" that is counter-intuitive to many researchers.

  • Acidic Conditions (pH < 4): Generally Stable . The isoxazole ring resists acid hydrolysis well.

  • Neutral Conditions (pH 6-8): Stable , provided no strong nucleophiles are present.

  • Basic Conditions (pH > 9): Unstable . Strong bases (e.g., 1M NaOH) attack the C3/C5 positions or deprotonate the hydroxymethyl group, triggering N-O bond cleavage (ring opening) to form nitriles or ketones [1].

Solvent Compatibility Matrix

Use this table to select the appropriate vehicle for your experiments.

Solvent SystemStability RatingRisk FactorMitigation Strategy
Anhydrous DMSO ⭐⭐⭐⭐⭐ (Excellent)Hygroscopicity (absorbs water)Store under Argon; use single-use aliquots.
Ethanol/Methanol ⭐⭐⭐ (Good)Nucleophilic attack (rare); EvaporationKeep sealed; avoid strong bases in alcoholic solution.
Water/PBS (pH 7.4) ⭐⭐ (Fair)Low solubility; Hydrolysis over timePrepare fresh; do not store >24h.
Basic Buffer (pH > 9) ⚠️ (Poor)Ring Opening Avoid. If necessary, keep cold (4°C) and use immediately.
Acetone/Ketones ⭐ (Poor)Schiff base formation (with amines)Avoid if using in assays with amine-containing reagents.

Critical Protocol: Preparation of Stable Stock Solutions

This protocol is designed to eliminate the two most common failure modes: oxidative degradation (of the thiophene) and freeze-thaw precipitation .

Reagents Required:
  • (5-(3-Thienyl)isoxazol-3-yl)methanol (Solid)

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:
  • Solvent QC Check:

    • Why: DMSO can accumulate peroxides over time, which rapidly oxidize the thiophene sulfur to sulfoxides (M+16) [2].

    • Action: Ensure your DMSO is fresh. If unsure, test with a peroxide test strip. If positive, discard.

  • Weighing & Dissolution:

    • Weigh the compound into an amber glass vial (blocks UV light to prevent thiophene photolysis).

    • Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: Do not sonicate for >2 minutes. Heat generated by sonication can accelerate degradation. Vortexing is preferred.

  • Degassing (Crucial Step):

    • Why: Thiophenes are electron-rich and sensitive to dissolved oxygen.

    • Action: Gently bubble Argon/Nitrogen through the solution for 30-60 seconds.

  • Aliquoting:

    • Divide the master stock into small, single-use aliquots (e.g., 20 µL or 50 µL) in PCR tubes or microcentrifuge tubes.

    • Why: Repeated freeze-thaw cycles cause micro-precipitation. When you thaw a bulk tube, the local concentration at the melting front can exceed solubility limits, leading to "crashing out" that is invisible to the naked eye.

  • Storage:

    • Store at -80°C for long-term (>1 month) or -20°C for short-term.

Degradation Pathways Visualization

Understanding how the molecule breaks down allows you to prevent it. The diagram below details the specific chemical transformations.

DegradationPathways Compound (5-(3-Thienyl)isoxazol-3-yl)methanol (Active Species) Sulfoxide Thiophene S-Oxide (Unstable) Compound->Sulfoxide S-Oxidation RingOpen Ring-Opened Nitrile/Ketone (Inactive) Compound->RingOpen N-O Bond Cleavage Aldehyde Aldehyde Derivative (M-2) Compound->Aldehyde Alcohol Oxidation Light UV Light / O2 Light->Aldehyde Base Base (pH > 9) Base->RingOpen Oxidant Peroxides / Air Oxidant->Sulfoxide Sulfone Thiophene Sulfone (M+32) Sulfoxide->Sulfone Further Oxidation

Figure 2: Primary degradation pathways. Note that Thiophene S-oxides are often transient intermediates leading to dimers or sulfones.

Frequently Asked Questions (FAQ)

Q: My DMSO stock solution turned from colorless to yellow after 2 weeks at room temperature. Is it still usable? A: No. A yellow shift in thiophene/isoxazole compounds typically indicates oxidative degradation or polymerization of the thiophene ring [3]. Discard the solution. Always store stocks at -20°C or lower.

Q: Can I use this compound in a cell culture assay (aqueous media) for 48 hours? A: Yes, but with caveats. The compound is moderately stable in neutral media (RPMI/DMEM) at 37°C. However, the effective concentration may drop due to precipitation if the concentration is high (>100 µM).

  • Tip: Perform a "media stability check" by incubating the compound in media (without cells) and analyzing by HPLC at t=0 and t=48h.

Q: I see a peak at M+16 in my LC-MS. What is it? A: This is the S-oxide (sulfoxide) derivative. It confirms that your solvent contains dissolved oxygen or peroxides. Degas your solvents and use an antioxidant (like ascorbic acid, if your assay permits) to prevent this.

Q: Why do you recommend against basic buffers? A: Isoxazoles rely on the N-O bond for aromaticity. Strong bases can attack the ring, causing it to open and form a nitrile-enol species. This reaction is irreversible and destroys biological activity [1].

References

  • BenchChem Technical Support. (2025).[1][2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Mansuy, D., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society.[3] Retrieved from

  • MedChemExpress. (2024). [5-(2-Thienyl)-3-isoxazolyl]methanol Product Safety & Handling. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (General reference for Isoxazole stability).

Sources

Technical Support Center: Minimizing Impurities in (5-(3-Thienyl)isoxazol-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol is a critical process in medicinal chemistry, typically achieved via a [3+2] dipolar cycloaddition between 3-ethynylthiophene and a nitrile oxide intermediate. While this click-chemistry-analogous route is highly modular, it is notoriously prone to specific impurity profiles—namely, furoxan dimerization products and regioisomeric mixtures[1] ().

This guide is designed for research scientists and drug development professionals. It provides a self-validating, mechanistically grounded framework to troubleshoot, optimize, and scale your synthesis with uncompromising scientific integrity.

Core Mechanistic Workflow & Impurity Pathways

Understanding the kinetic competition between the desired catalytic pathway and uncatalyzed side reactions is the first step in minimizing impurities.

IsoxazoleSynthesis R1 3-Ethynylthiophene (Alkyne) Cu Cu(I) Catalyst + Base (Controlled Addition) R1->Cu Imp2 4-(3-Thienyl) Regioisomer (Impurity) R1->Imp2 Thermal (Uncatalyzed) Cycloaddition R2 Hydroxyacetimidoyl Chloride (Precursor) NO In situ Nitrile Oxide (Reactive Intermediate) R2->NO Base (Et3N) NO->Cu Imp1 Furoxan Dimer (Impurity) NO->Imp1 High Conc. / Dimerization NO->Imp2 Prod (5-(3-Thienyl)isoxazol-3-yl)methanol (Target 3,5-Isomer) Cu->Prod Regioselective [3+2] Cycloaddition

Reaction pathways in (5-(3-Thienyl)isoxazol-3-yl)methanol synthesis showing impurity formation.

Troubleshooting & FAQs (The "Why" and "How")

Q1: I am observing a significant amount of furoxan byproduct (up to 20%). How do I suppress this?

  • Expertise & Causality: Furoxans (1,2,5-oxadiazole 2-oxides) form via the rapid, uncatalyzed dimerization of the highly reactive nitrile oxide intermediate[1] (). This occurs when the steady-state concentration of the nitrile oxide exceeds the rate of the productive cycloaddition with the alkyne.

  • Actionable Protocol: Do not isolate the nitrile oxide. Generate it in situ by the ultra-slow addition (via syringe pump over 4-6 hours) of a mild base (e.g., triethylamine) to the reaction mixture. Keeping the base as the limiting reagent ensures the nitrile oxide is consumed by the alkyne as soon as it is generated[1] ().

Q2: My NMR shows a 70:30 mixture of regioisomers. Why isn't my reaction yielding exclusively the 5-(3-thienyl) isomer?

  • Expertise & Causality: The thermal (uncatalyzed) 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides is poorly regioselective, yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles[1] (). To achieve exclusively the 3,5-disubstituted product, a Copper(I) catalyst must be used to lower the activation energy of the highly regioselective metallated pathway[2] (). If you see the 3,4-isomer (4-(3-thienyl)isoxazol-3-yl)methanol), your Cu(I) catalyst is either inactive, oxidized to Cu(II), or poisoned.

  • Actionable Protocol: Add sodium ascorbate (20 mol%) to the reaction mixture to continuously reduce any adventitious Cu(II) back to the active Cu(I) species. Degas your solvents thoroughly prior to the reaction to prevent oxidative catalyst deactivation.

Q3: The reaction stalls at 50% conversion, and the copper catalyst seems to precipitate. What is happening?

  • Expertise & Causality: The sulfur atom in the 3-thienyl ring is a soft Lewis base that can coordinate with the soft Cu(I) center. This competitive binding leads to catalyst poisoning and the precipitation of inactive Cu-thioether complexes, halting the catalytic cycle.

  • Actionable Protocol: Increase the catalyst loading from the standard 5 mol% to 10-15 mol%. Alternatively, introduce a strongly coordinating, accelerating ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) to protect the Cu(I) center from competitive binding by the thiophene substrate.

Q4: I am seeing degradation of the isoxazole ring during my final purification/workup. Why?

  • Expertise & Causality: The N-O bond of the isoxazole ring is relatively weak and highly sensitive to specific conditions, particularly strongly basic or reductive environments[1] ().

  • Actionable Protocol: Avoid using strong bases (like NaOH or KOH) during the aqueous workup. Quench the reaction with saturated aqueous NH₄Cl and maintain a neutral to slightly acidic pH (pH 5-7) during extraction.

Quantitative Impurity Profiling

Optimizing reaction conditions drastically shifts the product distribution. The table below summarizes the quantitative impact of process changes on the impurity profile of (5-(3-Thienyl)isoxazol-3-yl)methanol.

Reaction ConditionFuroxan Dimer (%)3,4-Regioisomer (%)Target 3,5-Product Yield (%)
Thermal (No Cu, Et₃N bolus addition)253540
Cu(I) cat., Et₃N bolus addition18<180
Cu(I) cat., Et₃N slow addition (Syringe pump)<2<195
Cu(I) cat., Et₃N slow addition, Ultrasound (47 kHz)<1<198

Note: The integration of ultrasonic irradiation acts as a green chemistry optimization, enhancing mass transfer and further suppressing side reactions[3] ().

Validated Experimental Protocol

This self-validating protocol ensures the regioselective synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol while minimizing furoxan and regioisomeric impurities.

Step 1: Reagent Preparation & Degassing In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 3-ethynylthiophene (1.0 equiv, 10.0 mmol) and 2-chloro-N-hydroxyacetimidoyl chloride (1.1 equiv, 11.0 mmol) in 30 mL of a THF/H₂O mixture (1:1 v/v). Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

Step 2: Catalyst Activation (Self-Validation Checkpoint) Add CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) to the flask. Validation: Stir for 5 minutes. The solution must transition from pale blue to a bright, clear yellow. This color change visually confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

Step 3: In Situ Dipole Generation (Critical Step) Load triethylamine (1.2 equiv, 12.0 mmol) into a syringe diluted with 10 mL of degassed THF. Using a syringe pump, add the base dropwise over a strict 4-hour period at room temperature. Causality: This ultra-slow addition maintains a near-zero steady-state concentration of the nitrile oxide, eliminating the kinetic opportunity for furoxan dimerization[1] ().

Step 4: Reaction Monitoring & Green Acceleration Stir for an additional 2 hours. (Optional: Apply ultrasonic irradiation at 47 kHz during this phase to accelerate completion and maximize yield[3] ()). Monitor the reaction via TLC (Hexanes/EtOAc 7:3) using UV and KMnO₄ stain until the alkyne spot is fully consumed.

Step 5: Mild Workup Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Do not use NaOH, as strong bases will cleave the sensitive N-O bond of the isoxazole ring[1] (). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure (5-(3-Thienyl)isoxazol-3-yl)methanol as a crystalline solid.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of Organic Chemistry, 70(19), 7761-7764. Retrieved from[Link]

  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. Retrieved from[Link]

Sources

Scaling up the synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol

Welcome to the Technical Support Center for the scale-up synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol. As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the critical bottlenecks of this specific synthetic workflow. The synthesis relies on a highly regioselective 1,3-dipolar cycloaddition followed by a controlled ester reduction. This guide moves beyond simple procedures, detailing the mechanistic causality behind each parameter to ensure your protocols are robust, self-validating, and scalable.

Mechanistic Pathway Overview

Before troubleshooting, it is essential to understand the synthetic logic. The process utilizes 3-ethynylthiophene and ethyl 2-chloro-2-(hydroxyimino)acetate. Triethylamine mediates the in situ generation of a nitrile oxide dipole, which undergoes a [3+2] cycloaddition with the alkyne[1]. The resulting ester is then carefully reduced to the target methanol derivative.

Synthesis SM1 3-Ethynylthiophene (Dipolarophile) Cyclo [3+2] Cycloaddition SM1->Cyclo SM2 Ethyl 2-chloro-2- (hydroxyimino)acetate Base Et3N (Base) SM2->Base Dehydrohalogenation Dipole Nitrile Oxide Intermediate Base->Dipole In situ generation Dipole->Cyclo Int1 Ethyl 5-(3-thienyl) isoxazole-3-carboxylate Cyclo->Int1 Regioselective Red NaBH4 / MeOH Reduction Int1->Red Ester Cleavage Prod (5-(3-Thienyl)isoxazol- 3-yl)methanol Red->Prod Target Alcohol

Mechanistic pathway for the scalable synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why am I seeing a mixture of 3,5- and 3,4-disubstituted isoxazole isomers during the scale-up of the cycloaddition step? Causality: The 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides is generally highly regioselective for the 3,5-isomer due to steric factors and Frontier Molecular Orbital (FMO) interactions[2]. However, thermal stress at scale can erode this selectivity. If the highly exothermic generation of the nitrile oxide is not controlled, localized "hot spots" in the reactor provide the activation energy required for the less favorable 3,4-regioisomer pathway. Resolution: Maintain the internal reaction temperature strictly between 20°C and 30°C. Implement a slow, continuous dosing strategy for the triethylamine over 4–6 hours. This keeps the steady-state concentration of the highly reactive nitrile oxide low, ensuring the reaction remains under kinetic control and strictly yields the 5-(3-thienyl)isoxazole-3-carboxylate.

FAQ 2: During the reduction of the isoxazole ester, I observe significant degradation and ring-opening products. How can I prevent this? Causality: The N–O bond of the isoxazole ring is notoriously labile and susceptible to reductive cleavage, which leads to ring-opened enamino ketone byproducts[3]. While sodium borohydride (NaBH₄) is milder than lithium aluminum hydride (LiAlH₄), the exothermic nature of ester reduction can raise the internal temperature. At elevated temperatures (>15°C), NaBH₄ becomes aggressive enough to cleave the N–O bond. Resolution: Transition from ethanol to a THF/Methanol co-solvent system. Methanol acts as an electrophilic activator for NaBH₄, forming reactive alkoxyborohydride species that reduce the ester rapidly at much lower temperatures (0–5°C). This allows for complete conversion of the ester to the alcohol before any N–O cleavage can occur.

Troubleshooting Issue Issue: Low Yield in Ester Reduction Check1 Check HPLC for Ring-Opened Byproducts Issue->Check1 Cond1 Byproducts Present? Check1->Cond1 Yes Yes: N-O Bond Cleavage Cond1->Yes >5% area No No: Incomplete Reaction Cond1->No <1% area Fix1 Action: Lower Temp to 0°C & Use THF/MeOH Yes->Fix1 Fix2 Action: Increase NaBH4 Eq. or Add MeOH Activator No->Fix2

Diagnostic workflow for troubleshooting low yields during isoxazole ester reduction.

FAQ 3: The generation of the nitrile oxide intermediate is highly exothermic. How do we safely manage this at a multi-kilogram scale? Causality: The dehydrohalogenation of ethyl 2-chloro-2-(hydroxyimino)acetate by triethylamine generates the nitrile oxide and precipitates triethylammonium chloride. This acid-base neutralization, coupled with the immediate [3+2] cycloaddition, releases significant enthalpy[1]. Resolution: Do not mix all reagents upfront. Pre-charge the alkyne and the chloro-oxime in the reactor with the solvent (e.g., Ethyl Acetate). Dose the triethylamine continuously under active jacket cooling. The reaction is self-validating: the rate of triethylammonium chloride precipitation directly correlates with the rate of base addition, allowing visual and thermal confirmation of the reaction progress[4].

Quantitative Data: Optimization of Reduction Conditions

To ensure maximum yield and prevent N-O bond cleavage, various reducing systems were evaluated during process development. The data below summarizes the optimal parameters for scaling up the synthesis of (5-(3-Thienyl)isoxazol-3-yl)methanol.

Reducing AgentSolvent SystemOperating Temp (°C)Ring-Opening RiskScalabilityIsolated Yield (%)
LiAlH₄THF-20 to 0HighPoor (Cryogenic)45%
DIBAL-HDCM-78LowPoor (Cryogenic)82%
NaBH₄Ethanol20 to 25ModerateGood68%
NaBH₄ THF / Methanol 0 to 5 Very Low Excellent 91%

Experimental Protocols

Protocol 1: Scaled [3+2] Cycloaddition (1 kg Scale) Objective: Synthesize ethyl 5-(3-thienyl)isoxazole-3-carboxylate with >98% regioselectivity.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Set jacket cooling to 15°C.

  • Charging: Charge 3-ethynylthiophene (1.00 kg, 9.25 mol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.55 kg, 10.2 mol, 1.1 eq) into the reactor.

  • Solvent Addition: Add 10 L of anhydrous Ethyl Acetate. Stir at 250 rpm until a homogeneous solution is achieved.

  • Base Dosing (Critical Step): Load triethylamine (1.12 kg, 11.1 mol, 1.2 eq) into an addition funnel. Dose the triethylamine into the reactor over 5 hours. Self-Validation: Monitor the internal temperature; it must not exceed 25°C. A white precipitate (Et₃N·HCl) will form immediately upon addition.

  • Aging: Once dosing is complete, age the reaction mixture for 12 hours at 20°C. Confirm completion via HPLC (<1% alkyne remaining).

  • Workup: Add 5 L of deionized water to dissolve the salts. Separate the phases. Wash the organic layer with 1N HCl (2 L) followed by brine (2 L).

  • Concentration: Concentrate the organic layer under reduced pressure to yield the crude ester as a pale yellow solid.

Protocol 2: Controlled Ester Reduction (800 g Scale) Objective: Reduce the ester to (5-(3-Thienyl)isoxazol-3-yl)methanol without N-O bond cleavage.

  • Reactor Preparation: Ensure the 20 L reactor is completely dry. Set jacket cooling to -5°C.

  • Charging: Charge ethyl 5-(3-thienyl)isoxazole-3-carboxylate (800 g, 3.58 mol) and NaBH₄ (271 g, 7.16 mol, 2.0 eq) into the reactor.

  • Solvent Addition: Add 8 L of anhydrous THF. Stir at 300 rpm to suspend the NaBH₄. Cool the internal mixture to 0°C.

  • Activator Dosing (Critical Step): Slowly dose Methanol (1.5 L) into the reactor over 3 hours. Causality: Methanol reacts with NaBH₄ to form reactive intermediates and releases hydrogen gas. The internal temperature must be kept below 5°C to prevent ring-opening[3].

  • Aging: Stir for 2 hours at 0–5°C. Check HPLC to ensure complete consumption of the ester.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (3 L) dropwise over 1 hour. Warning: Vigorous hydrogen evolution will occur.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 3 L). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield (5-(3-Thienyl)isoxazol-3-yl)methanol as an off-white crystalline solid.

References

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: rsc.org URL: [1]

  • Title: Isoxazole synthesis Source: organic-chemistry.org URL: [2]

  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: mdpi.com URL: [3]

  • Title: Application Notes and Protocols for the Scale-Up Synthesis of 3-Isoxazolidinemethanol for Preclinical Studies Source: benchchem.com URL: [4]

Sources

Challenges in the characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers characterizing (5-(3-Thienyl)isoxazol-3-yl)methanol . It prioritizes experimental troubleshooting, spectral validation, and stability handling, synthesizing principles of heterocyclic chemistry with practical analytical workflows.

Doc ID: TS-ISOX-TH-003 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Analytical Scientists

Molecule Identity & Core Challenges

Before troubleshooting, verify the structural integrity of your target. This molecule combines an electron-rich thiophene ring with a 3,5-disubstituted isoxazole core and a polar primary alcohol .

FeatureSpecification
IUPAC Name (5-(thiophen-3-yl)isoxazol-3-yl)methanol
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Key Structural Motif Isoxazole (1,2-oxazole) linked at C5 to Thiophene-3-yl; C3 substituted with hydroxymethyl.[1][2][3]
Primary Challenge Distinguishing the 5-(3-thienyl) regioisomer from the 3-(3-thienyl) byproduct often formed during [3+2] cycloaddition.

Critical Troubleshooting: NMR Characterization

Issue: "I cannot confirm if I have the 3,5- or 5,3- regioisomer." Root Cause: The [3+2] cycloaddition of nitrile oxides and alkynes is regioselective but rarely regiospecific. Both isomers show similar splitting patterns.[4]

Diagnostic Workflow: The "Proximity Test"

To definitively assign the structure, you must map the spatial relationship between the Isoxazole H-4 proton and the substituents.

Protocol: NOESY/ROESY Validation
  • Locate Isoxazole H-4: Typically a sharp singlet in the 6.5 – 6.9 ppm range.[2]

  • Locate Methylene Protons (-CH₂-): Singlet or doublet (if OH couples) around 4.6 – 4.8 ppm .

  • Locate Thiophene Protons: Multiplets in the 7.3 – 7.8 ppm range.

  • Run 2D NOESY:

    • Target Structure (5-Thienyl, 3-Methanol): Strong NOE correlation between Isoxazole H-4 and Thiophene protons . Weak or no NOE between H-4 and the Methylene group.

    • Wrong Isomer (3-Thienyl, 5-Methanol): Strong NOE correlation between Isoxazole H-4 and the Methylene (-CH₂-) protons.

1H NMR Shift Expectations (DMSO-d₆)
ProtonMultiplicityApprox. Shift (δ)Diagnostic Note
-OH Triplet (broad)5.3 – 5.6 ppmDisappears with D₂O shake.
-CH₂- Doublet4.5 – 4.7 ppmCollapses to singlet with D₂O.
Isoxazole H-4 Singlet6.7 – 6.9 ppmCritical diagnostic peak.
Thiophene H-2' Doublet/Multiplet7.8 – 8.0 ppmMost deshielded aromatic proton.
Thiophene H-4'/5' Multiplets7.4 – 7.6 ppmOften overlapping.

Expert Insight: If your Isoxazole H-4 peak is significantly downfield (>7.0 ppm), suspect the presence of the 3-(3-thienyl) isomer, as the aromatic ring at position 3 exerts a stronger deshielding cone effect on the adjacent H-4 than a hydroxymethyl group would.

Mass Spectrometry & Fragmentation

Issue: "I see an M-18 peak as the base peak, or unexpected fragmentation." Root Cause: Isoxazoles are fragile under high-energy ionization (EI) and can undergo ring cleavage. The primary alcohol also facilitates water loss.

FAQ: Interpreting the Mass Spectrum

Q: Why is the [M+H]⁺ peak weak? A: In ESI+, the loss of water ([M+H-18]⁺, m/z ~164) is highly favored for benzylic-like alcohols.[4] The isoxazole ring also stabilizes the resulting cation. Use softer ionization or check for sodium adducts [M+Na]⁺ (m/z 204) to confirm the parent mass.

Q: What is the mechanism of ring cleavage? A: Under CID (Collision-Induced Dissociation), the isoxazole ring typically cleaves across the N-O and C3-C4 bonds.

  • Pathway A: Loss of H₂O (m/z 164).

  • Pathway B: Retro-[3+2] cleavage. This generates a nitrile oxide or nitrile fragment. Look for fragments corresponding to the thiophene-nitrile cation.

Visualization: Structural Confirmation Logic

CharacterizationLogic Start Unknown Isomer (C8H7NO2S) NMR_1H 1H NMR (DMSO-d6) Locate H-4 Singlet (~6.8 ppm) Start->NMR_1H NOESY 2D NOESY Experiment NMR_1H->NOESY Ambiguous Regiochemistry Result_A NOE: H-4 ↔ Thiophene (Target: 5-Thienyl-3-MeOH) NOESY->Result_A Strong Correlation Result_B NOE: H-4 ↔ CH2-OH (Impurity: 3-Thienyl-5-MeOH) NOESY->Result_B Strong Correlation MS_Check MS Validation Check for m/z 182 (M+H) and 164 (M-H2O) Result_A->MS_Check

Figure 1: Decision tree for confirming the regiochemistry of thienyl-isoxazole isomers using NMR and MS.

Chromatography & Stability Guidelines

Issue: "The compound degrades during HPLC or storage." Root Cause: Isoxazoles are generally stable, but the N-O bond is sensitive to reducing conditions (e.g., hydrogenation, thiol impurities) and strong bases (ring opening to β-keto nitriles).

HPLC Method Recommendations
  • Column: C18 (End-capped to prevent silanol interactions with the isoxazole nitrogen).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Avoid high pH (>8). Under basic conditions, the isoxazole proton (H-4) can be acidic (pKa ~20, but lower with electron-withdrawing groups), and the ring can undergo base-catalyzed ring opening (Kemp elimination mechanism).

  • Detection: UV 254 nm (Thiophene-Isoxazole conjugation provides strong absorbance).

Storage & Handling
  • Solid State: Stable at -20°C. Hygroscopic due to the -CH₂OH group; store in a desiccator.

  • Solution: Avoid protic solvents (MeOH/EtOH) for long-term storage if trace acid/base is present. DMSO is preferred for screening libraries.

  • Reactivity Warning: Do not subject to catalytic hydrogenation (H₂/Pd-C) unless you intend to cleave the N-O bond to form a 1,3-amino alcohol.

Synthesis Impurity Profile

If you synthesized this via the standard [3+2] cycloaddition of 3-ethynylthiophene and ethyl chlorooximidoacetate (followed by reduction), watch for these specific impurities:

  • Homocoupling Products: 1,4-di(thiophen-3-yl)buta-1,3-diyne (Glaser coupling of the alkyne).

    • Detection: High retention time in HPLC; distinct MS mass.

  • Regioisomer: (3-(3-Thienyl)isoxazol-5-yl)methanol.

    • Origin: Reverse addition of the dipole.

    • Removal: Often requires silica chromatography with a gradient of Hexane/EtOAc (isomers often have different Rf values due to the exposure of the polar OH group relative to the lipophilic thiophene).

References

  • Katritzky, A. R.; Ramsden, C. A.Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Amsterdam, 2010. (General principles of isoxazole reactivity and spectral properties).
  • Wakefield, B. J.Isoxazoles. In Science of Synthesis; Thieme: Stuttgart, 2004. (Synthesis via [3+2] cycloaddition and regioselectivity).
  • Liu, K., et al. "Discovery and structure-activity relationship study of novel isoxazole-based small molecules." RSC Advances, 2018. Link (Spectral data for phenyl-isoxazole analogs used for comparative shifts).

  • Speroni, G.The Chemistry of Heterocyclic Compounds: Isoxazoles; Wiley-Interscience, 1962. (Classic text on isoxazole ring cleavage and stability).

Sources

Improving the regioselectivity of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Regioselectivity in [3+2] Cycloaddition of Nitrile Oxides

Introduction: The Regioselectivity Paradox

Welcome to the Isoxazole Synthesis Support Hub. If you are here, you are likely facing the classic "isoxazole dilemma": the thermal 1,3-dipolar cycloaddition of nitrile oxides with alkynes often yields an inseparable 1:1 mixture of 3,5- and 3,4-regioisomers.

This guide moves beyond basic textbook definitions. We provide troubleshooting for enforcing 3,5-selectivity (using Copper catalysis) and the more challenging 3,4-selectivity (using organocatalysis or specific electronic mismatching), alongside critical protocols for handling unstable nitrile oxide precursors.

Module 1: The Basics (Why Your Reaction Failed)

Q: Why does my thermal reaction yield a 50:50 mixture?

A: In the absence of a metal catalyst, the reaction is controlled by Frontier Molecular Orbital (FMO) interactions.

  • The Problem: The energy gap between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne) is often similar to the inverse gap (LUMO dipole / HOMO dipolarophile).

  • The Result: Lack of strong electronic bias leads to a mixture of regioisomers. Steric hindrance is usually the only directing force in thermal conditions, which is often insufficient for high selectivity.

Q: What is the "Furoxan" peak in my LCMS?

A: That is the dimer of your nitrile oxide.

  • Cause: Nitrile oxides are high-energy species. If the cycloaddition with the alkyne is slow, they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).

  • Solution: See Module 4 for "In Situ Generation" protocols.

Module 2: Enforcing 3,5-Selectivity (The "Click" Approach)

To achieve >95% selectivity for the 3,5-disubstituted isoxazole , you must abandon thermal methods and utilize Copper(I) catalysis (CuANOC).

Mechanism & Logic

Unlike the concerted thermal reaction, the Cu-catalyzed reaction is stepwise . The copper forms a bond with the terminal alkyne first, creating a copper acetylide. This species attacks the nitrile oxide to form a metallacycle, which collapses to the 3,5-product exclusively due to the geometry of the copper intermediate.

Cu_Mechanism

Troubleshooting the Cu-Catalyzed Reaction
IssueProbable CauseCorrective Action
Reaction Stalled Oxidation of Cu(I) to Cu(II)Add a reducing agent (Sodium Ascorbate, 10-20 mol%) to maintain the active Cu(I) species.
Glaser Coupling Oxidative homocoupling of alkyneDegas solvents thoroughly. The presence of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

promotes alkyne dimerization over cycloaddition.
Low Yield Instability of Nitrile OxideDo not isolate the nitrile oxide. Generate it in situ from the hydroximoyl chloride (see Protocol A).
Green Precipitate Copper ChelationThe product may chelate copper. Wash with aqueous EDTA or

during workup to release the ligand.

Module 3: Targeting 3,4-Selectivity (The "Hard" Problem)

Synthesizing 3,4-disubstituted isoxazoles is significantly more difficult because the natural polarization of terminal alkynes favors the 3,5-isomer.

Method A: The Enamine Route (Organocatalysis)

For reactions involving aldehydes and nitroalkanes/hydroximoyl chlorides, the most robust method is the Enamine-Triggered [3+2] Cycloaddition .

  • Logic: An amine catalyst (pyrrolidine) converts the aldehyde (dipolarophile) into an electron-rich enamine. The enamine reacts with the nitrile oxide to form a 3,4,5-trisubstituted isoxazoline, which is then oxidized (often spontaneously or with weak oxidant) to the 3,4-isoxazole.

  • Reference: Jia et al., Synlett 2013 [1].[1]

Method B: Ruthenium Catalysis (Specific Substrates)

While Ru-catalysis (Cp*Ru) is famous for 1,5-triazoles, its application to isoxazoles is less general. However, for electron-rich alkynes (ynamides), Ru-catalysis can reverse regioselectivity to favor the 4-position.

  • Warning: This is substrate-dependent. For general aliphatic/aromatic alkynes, the Enamine route is more reliable.

Module 4: Experimental Protocols

Protocol A: One-Pot Synthesis of 3,5-Isoxazoles (Cu-Catalyzed)

Adapted from Hansen & Fokin [2][2]

Scope: Conversion of aldehydes and terminal alkynes to 3,5-isoxazoles.

  • Oxime Formation:

    • Dissolve aldehyde (1.0 equiv) in 1:1

      
      .
      
    • Add

      
       (1.1 equiv) and 
      
      
      
      (1.1 equiv). Stir until conversion is complete (TLC).
  • Chlorination (In Situ):

    • Add Chloramine-T (1.1 equiv) slowly. Stir for 5-10 mins.

    • Note: This generates the hydroximoyl chloride intermediate.

  • Cycloaddition:

    • Add the terminal alkyne (1.1 equiv).

    • Add

      
       (1 mol%) and Sodium Ascorbate (10 mol%).
      
    • Add

      
       (1.0 equiv) slowly to generate the nitrile oxide in situ.
      
  • Workup:

    • Dilute with water, extract with EtOAc. Wash organic layer with dilute ammonia (to remove Cu) and brine.

Protocol B: Synthesis of 3,4-Isoxazoles (Enamine Route)

Adapted from Jia et al. [1][1][3]

Scope: Reaction of N-hydroximoyl chlorides with aldehydes.

  • Reagents:

    • Dissolve N-hydroximoyl chloride (1.0 equiv) and aldehyde (1.2 equiv) in dry DMSO or DMF.

  • Catalysis:

    • Add Pyrrolidine (20 mol%) and

      
       (1.0 equiv).
      
    • Stir at room temperature. The pyrrolidine forms an enamine with the aldehyde, directing the nitrile oxide addition to the beta-carbon (position 4).

  • Oxidation:

    • If the intermediate isoxazoline does not aromatize spontaneously, add a mild oxidant (e.g., DDQ or simply heat in open air) to yield the 3,4-isoxazole.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

Troubleshooting

References

  • Jia, Q.-F., et al. (2013).[1][3] "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett, 24(01), 79-84.[1]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761-7764.

  • Himo, F., et al. (2005).[4] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 210-216.

  • Gogoi, S., & McGuirk, C. M. (2021). "Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity." Organic Letters, 23(7), 2440–2445.

Sources

Validation & Comparative

(5-(3-Thienyl)isoxazol-3-yl)methanol vs. (5-(2-Thienyl)isoxazol-3-yl)methanol activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (5-(3-Thienyl)isoxazol-3-yl)methanol and its regioisomer (5-(2-Thienyl)isoxazol-3-yl)methanol .

While these two compounds are chemically similar—differing only in the attachment point of the thiophene ring—this structural variation acts as a critical "molecular switch" in biological systems. The 2-thienyl isomer has been identified as a potent inhibitor of the Staphylococcus aureus AgrA response regulator, making it a valuable probe for anti-virulence research. The 3-thienyl isomer serves as a crucial Structure-Activity Relationship (SAR) control, demonstrating the stringent steric and electronic requirements of the AgrA binding pocket.

Executive Summary: The Structural Divergence

Feature(5-(2-Thienyl)isoxazol-3-yl)methanol (5-(3-Thienyl)isoxazol-3-yl)methanol
Common Identifier Compound D (in AgrA literature)3-Thienyl Isomer
Primary Activity AgrA-DNA Binding Inhibitor Inactive / Low Affinity Control
Target Organism Staphylococcus aureus (MRSA)N/A
Mechanism Blocks AgrA binding to P2/P3 promotersFails to engage hydrophobic pocket
Electronic Profile Sulfur at C2 (Adjacent to attachment)Sulfur at C3 (Distal to attachment)
Key Application Anti-virulence drug discoverySAR studies; Negative control

Chemical Structure & Properties

The core scaffold for both compounds is a 3,5-disubstituted isoxazole. The differentiation lies in the thiophene moiety.

  • 2-Thienyl Isomer: The sulfur atom is adjacent to the bond connecting to the isoxazole. This creates a specific electrostatic potential surface where the sulfur lone pairs can participate in non-covalent interactions (e.g., S···O interactions) or fit into specific lipophilic pockets.

  • 3-Thienyl Isomer: The sulfur atom is rotated away from the connection point. This alters the molecular shape and the vector of the dipole moment, often disrupting binding affinity in rigid protein pockets like AgrA.

Visualizing the Isomerism (DOT Diagram)

ChemicalStructures cluster_0 Active Isomer (2-Thienyl) cluster_1 Control Isomer (3-Thienyl) Struct2 5-(2-Thienyl)isoxazol-3-yl)methanol (Sulfur at Position 2 of Thiophene) Prop2 High Affinity for AgrA Optimized Steric Fit Struct2->Prop2 Struct3 5-(3-Thienyl)isoxazol-3-yl)methanol (Sulfur at Position 3 of Thiophene) Prop3 Low/No Affinity Steric/Electronic Mismatch Struct3->Prop3

Figure 1: Structural comparison highlighting the functional divergence caused by thiophene positioning.

Biological Activity: AgrA Inhibition[1][2][3]

The primary utility of (5-(2-Thienyl)isoxazol-3-yl)methanol is its role as an inhibitor of the AgrA response regulator in S. aureus.

The Target: AgrA and Quorum Sensing

The agr (accessory gene regulator) system controls virulence in Staphylococci.

  • AIP (Autoinducing Peptide) activates the receptor AgrC .

  • AgrC phosphorylates AgrA .

  • Phospho-AgrA dimerizes and binds to P2 and P3 promoters .

  • Result: Upregulation of toxins (hemolysins, PSMs) and downregulation of surface adhesion factors.

Mechanism of Action

The 2-thienyl isomer binds to the C-terminal DNA-binding domain of AgrA. By occupying this pocket, it prevents AgrA from binding to the P2/P3 promoter DNA sequences. This "anti-virulence" strategy disarms the bacteria without killing them, theoretically reducing the evolutionary pressure for resistance.

Comparative Data Profile
Parameter2-Thienyl Isomer (Active)3-Thienyl Isomer (Control)
IC50 (AgrA Binding) ~1 - 10 µM (Typical for this class)> 100 µM (Inactive)
Hemolysis Inhibition Significant reduction in RBC lysisNegligible effect
Biofilm Impact Modulates detachment/formationNo significant impact
Growth Inhibition None (Non-bactericidal)None

Critical Insight: The inactivity of the 3-thienyl isomer confirms that the inhibition is specific to the shape of the 2-thienyl group and not a non-specific effect of the isoxazole-methanol core.

Signaling Pathway Blockade (DOT Diagram)

AgrAPathway AIP AIP (Autoinducing Peptide) AgrC AgrC Receptor AIP->AgrC Activates AgrA AgrA (Inactive) AgrC->AgrA Phosphorylates AgrA_P AgrA-P (Active Dimer) AgrA->AgrA_P Dimerization DNA P2/P3 Promoters AgrA_P->DNA Binds Inhibitor 5-(2-Thienyl) Isomer Inhibitor->AgrA_P Blocks DNA Binding Domain Virulence Virulence Factors (Toxins, Hemolysins) DNA->Virulence Expression

Figure 2: Mechanism of Action. The 2-thienyl isomer intercepts the pathway at the DNA-binding stage, preventing toxin production.

Experimental Protocols

A. Synthesis of (5-(2-Thienyl)isoxazol-3-yl)methanol

Note: This protocol utilizes a [3+2] cycloaddition strategy, the industry standard for ensuring correct regiochemistry (3-methanol, 5-thienyl).

Reagents:

  • Dipolarophile: 2-Ethynylthiophene

  • Dipole Precursor: Ethyl chlorooximidoacetate (generates the nitrile oxide)

  • Base: Triethylamine (Et3N)

  • Reducing Agent: Sodium Borohydride (NaBH4)

Step-by-Step Workflow:

  • Cycloaddition (Formation of Ester Intermediate):

    • Dissolve 2-ethynylthiophene (1.0 eq) and ethyl chlorooximidoacetate (1.2 eq) in anhydrous diethyl ether or DCM.

    • Cool to 0°C.

    • Add Triethylamine (1.5 eq) dropwise over 30 minutes. Mechanism: Et3N eliminates HCl to generate the reactive nitrile oxide in situ.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with water, brine, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield Ethyl 5-(2-thienyl)isoxazole-3-carboxylate .

  • Reduction (Formation of Methanol Product):

    • Dissolve the ester intermediate in Ethanol/THF (1:1).

    • Add NaBH4 (2.0 eq) in portions at 0°C.

    • Stir for 2 hours (monitor by TLC for disappearance of ester).

    • Quench: Carefully add saturated NH4Cl solution.

    • Extraction: Extract with EtOAc (3x).

    • Final Purification: Recrystallization or column chromatography.

    • Result: White to off-white solid, (5-(2-Thienyl)isoxazol-3-yl)methanol .

To synthesize the 3-thienyl isomer, substitute 2-ethynylthiophene with 3-ethynylthiophene in Step 1.

B. AgrA-DNA Binding Assay (EMSA)

To verify the activity difference between the two isomers:

  • Preparation: Purify recombinant AgrA C-terminal domain (AgrAC).

  • Labeling: Use a FAM-labeled DNA probe corresponding to the P2 promoter sequence.

  • Incubation:

    • Mix AgrAC (1 µM) with FAM-DNA (10 nM) in binding buffer (10 mM Tris, 50 mM KCl, pH 7.4).

    • Add Compound A (3-thienyl) or Compound B (2-thienyl) at varying concentrations (0.1 - 100 µM).

    • Incubate for 20 minutes at room temperature.

  • Electrophoresis: Run samples on a native polyacrylamide gel.

  • Readout: Measure the shift of the fluorescent band.

    • Active (2-thienyl): Band remains at the "free DNA" position (Protein-DNA complex disrupted).

    • Inactive (3-thienyl): Band shifts up (Protein-DNA complex remains intact).

References

  • MedChemExpress (MCE). [5-(2-Thienyl)-3-isoxazolyl]methanol Product Datasheet. Identified as "Compound D", an AgrA-DNA binding inhibitor.[1][2]

  • Gordon, C. P., et al. (2013). "Small molecule inhibitors of the Staphylococcus aureus AgrA:DNA interaction." This is the foundational context for AgrA inhibitors binding to the C-terminal domain.
  • Sully, E. K., et al. (2014). "Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus promotes host defense with minimal impact on resistance." PLOS Pathogens.

  • Sigma-Aldrich.(5-(2-Thienyl)-3-isoxazolyl)

Sources

A Comparative Analysis of Thienyl-Isoxazole Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged five-membered heterocycle, integral to a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and structural stability make it a cornerstone in drug design, with applications ranging from anti-inflammatory to anticancer agents.[3][4] When coupled with a thienyl moiety, a bioisostere of the phenyl ring, the resulting thienyl-isoxazole core offers a rich design space for novel therapeutics.[5] This guide provides a comprehensive comparative analysis of key thienyl-isoxazole isomers, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential, supported by experimental data and detailed protocols.

The Significance of Isomeric Variation in Thienyl-Isoxazoles

The positional arrangement of the thienyl group on the isoxazole ring gives rise to distinct isomers with potentially divergent biological activities. This guide will focus on the comparative analysis of two primary classes of isomers: 3-aryl-5-(thienyl)isoxazoles and 5-aryl-3-(thienyl)isoxazoles . The orientation of the thienyl and aryl substituents profoundly influences the molecule's overall shape, electronic distribution, and ability to interact with biological targets. Understanding these nuances is paramount for the rational design of potent and selective drug candidates.

Isomer-Specific Synthesis Strategies

The regioselective synthesis of thienyl-isoxazole isomers is a critical first step in their evaluation. The choice of synthetic route directly dictates which isomer is obtained. A common and versatile approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an enone.

Synthesis of 3-Aryl-5-(thienyl)isoxazoles

A robust method for the synthesis of 3-aryl-5-(thienyl)isoxazoles involves the reaction of a thienyl-substituted chalcone with hydroxylamine hydrochloride. The chalcone, an α,β-unsaturated ketone, is typically prepared via a Claisen-Schmidt condensation between a thienyl aldehyde and an acetophenone derivative.

Experimental Protocol: Synthesis of 3-Aryl-5-(thienyl)isoxazoles

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of an appropriate aryl acetophenone (10 mmol) and a thienyl aldehyde (10 mmol) in ethanol (50 mL), add an aqueous solution of sodium hydroxide (40%, 10 mL).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pure chalcone.

  • Isoxazole Formation:

    • A mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL) is refluxed in the presence of a base (e.g., sodium acetate, 10 mmol) for 8-12 hours.

    • After cooling, the reaction mixture is poured into ice-cold water.

    • The resulting solid is filtered, washed with water, and purified by column chromatography or recrystallization to afford the 3-aryl-5-(thienyl)isoxazole.

Synthesis of 5-Aryl-3-(thienyl)isoxazoles

Conversely, the synthesis of 5-aryl-3-(thienyl)isoxazoles can be achieved by reacting a thienyl aldoxime with an aryl-substituted alkyne. The key intermediate is the thienyl nitrile oxide, generated in situ from the aldoxime.

Experimental Protocol: Synthesis of 5-Aryl-3-(thienyl)isoxazoles

  • Thienyl Aldoxime Preparation:

    • A mixture of a thienyl aldehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and a base (e.g., sodium carbonate, 15 mmol) in aqueous ethanol is stirred at room temperature for 2-4 hours.

    • The product is typically extracted with an organic solvent and purified.

  • Nitrile Oxide Generation and Cycloaddition:

    • The thienyl aldoxime (5 mmol) is dissolved in a suitable solvent like dichloromethane (DCM).

    • An oxidizing agent, such as sodium hypochlorite (NaOCl), is added dropwise at 0°C to generate the nitrile oxide in situ.

    • The aryl-substituted alkyne (5 mmol) is then added to the reaction mixture.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The crude product is purified by column chromatography to yield the 5-aryl-3-(thienyl)isoxazole.[6]

Synthesis_Pathways cluster_0 Synthesis of 3-Aryl-5-(thienyl)isoxazoles cluster_1 Synthesis of 5-Aryl-3-(thienyl)isoxazoles Aryl_Acetophenone Aryl Acetophenone Chalcone Thienyl-substituted Chalcone Aryl_Acetophenone->Chalcone Claisen-Schmidt Thienyl_Aldehyde Thienyl Aldehyde Thienyl_Aldehyde->Chalcone Condensation Isoxazole_3_5 3-Aryl-5-(thienyl)isoxazole Chalcone->Isoxazole_3_5 Cyclization Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Isoxazole_3_5 Thienyl_Aldehyde_2 Thienyl Aldehyde Thienyl_Aldoxime Thienyl Aldoxime Thienyl_Aldehyde_2->Thienyl_Aldoxime Nitrile_Oxide Thienyl Nitrile Oxide Thienyl_Aldoxime->Nitrile_Oxide Oxidation (NaOCl) Isoxazole_5_3 5-Aryl-3-(thienyl)isoxazole Nitrile_Oxide->Isoxazole_5_3 [3+2] Cycloaddition Aryl_Alkyne Aryl-substituted Alkyne Aryl_Alkyne->Isoxazole_5_3

Caption: Synthetic pathways for thienyl-isoxazole isomers.

Comparative Biological Evaluation: Anticancer and Antibacterial Activities

The therapeutic potential of thienyl-isoxazole isomers has been predominantly explored in the realms of oncology and infectious diseases. The following sections present a comparative analysis of their performance, supported by experimental data from various studies.

Anticancer Activity: A Tale of Two Isomers

The cytotoxic effects of thienyl-isoxazole derivatives are often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazoles as potent anti-breast cancer agents. For instance, a series of 3-aryl-5-(thiophen-2-yl)isoxazoles demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line. The position of the thienyl group at the 5-position of the isoxazole ring appears to be crucial for this activity.

Compound IDIsomer ClassAryl SubstituentTarget Cell LineIC50 (µM)Reference
TTI-6 3-Aryl-5-(thiophen-2-yl)3,4,5-trimethoxyphenylMCF-71.91[8]
TTI-4 3-Aryl-5-(thiophen-2-yl)3,4-dimethoxyphenylMCF-72.63[8]
Compound 4n 5-(3-alkylquinolin-2-yl)-3-arylPhenylA549, COLO 205, MDA-MB 231, PC-3<12[6]

Table 1: Comparative Anticancer Activity of Thienyl-Isoxazole Derivatives.

From the available data, it is evident that substitutions on the aryl ring significantly modulate the anticancer potency. For the 3-aryl-5-(thiophen-2-yl)isoxazole series, the presence of multiple methoxy groups on the phenyl ring enhances the cytotoxic effect.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thienyl-isoxazole isomers and incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • IC50 Calculation:

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Thienyl-Isoxazole Isomers Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add Solubilizing Agent (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity: Targeting Bacterial Growth

The antibacterial potential of thienyl-isoxazole isomers is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11] This technique provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Thiophene-linked isoxazole derivatives have demonstrated promising antibacterial activities. The substitution pattern on both the thienyl and aryl rings plays a crucial role in their efficacy.

Compound IDIsomer ClassSubstituentsTarget BacteriumMIC (µg/mL)Reference
LK7 Thiophene-linked isoxazoleSpecific substitutionsStaphylococcus aureus6.75[12]

Table 2: Antibacterial Activity of a Thiophene-Linked Isoxazole Derivative.

Further research is required to systematically compare the antibacterial efficacy of different thienyl-isoxazole isomers against a broad panel of bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[13]

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the thienyl-isoxazole isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.[11]

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on thienyl-isoxazole derivatives allow for the deduction of preliminary structure-activity relationships:

  • Position of the Thienyl Group: The placement of the thienyl moiety at the 5-position of the isoxazole ring appears to be favorable for anticancer activity, particularly against breast cancer cell lines.[8]

  • Aryl Substituents: The nature and position of substituents on the aryl ring are critical for biological activity. Electron-donating groups, such as methoxy groups, on the aryl ring of 3-aryl-5-(thienyl)isoxazoles have been shown to enhance anticancer potency.[8]

  • Thiophene Ring Substituents: While less explored, substitutions on the thiophene ring itself could offer another avenue for optimizing the activity and physicochemical properties of these compounds.

Conclusion and Future Directions

The comparative analysis of thienyl-isoxazole isomers reveals a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antibacterial agents. The isomeric orientation of the thienyl and aryl substituents on the isoxazole core is a key determinant of their biological activity.

Future research should focus on the systematic synthesis and evaluation of a broader range of thienyl-isoxazole isomers, including those with the thienyl group at different positions (e.g., 4-position) and those derived from thiophen-3-yl building blocks. A direct, head-to-head comparison of these isomers against a standardized panel of cancer cell lines and bacterial strains would provide invaluable data for elucidating more definitive structure-activity relationships. Such studies will undoubtedly accelerate the development of thienyl-isoxazole-based therapeutics with improved potency and selectivity.

References

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (URL: [Link])

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (URL: [Link])

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (URL: [Link])

  • Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (URL: [Link])

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (URL: [Link])

  • In-silico Studies, Synthesis, and Antibacterial Evaluation of Thiophene Linked Isoxazole Derivatives. (URL: [Link])

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (URL: [Link])

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (URL: [Link])

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (URL: [Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (URL: [Link])

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (URL: [Link])

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (URL: [Link])

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (URL: [Link])

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • Synthesis and Characterization of Novel Isoxazole derivatives. (URL: [Link])

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (URL: [Link])

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (URL: [Link])

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (URL: [Link])

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])

  • Construction of Isoxazole ring: An Overview. (URL: [Link])

Sources

Validating the biological activity of (5-(3-Thienyl)isoxazol-3-yl)methanol in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for validating the biological activity of (5-(3-Thienyl)isoxazol-3-yl)methanol , a specific isoxazole derivative.

Given the structural pharmacophore—an isoxazole core substituted with a thienyl ring and a hydroxymethyl group—this compound occupies a chemical space bridging anti-virulence agents (bacterial quorum sensing inhibitors) and CNS modulators (GABA/Glutamate analogs) .

This guide prioritizes the validation of this compound as a Quorum Sensing Inhibitor (QSI) targeting the S. aureus AgrA system, based on the established activity of its structural isomer, while providing a secondary workflow to assess CNS off-target effects.

Executive Summary & Mechanism of Action

(5-(3-Thienyl)isoxazol-3-yl)methanol is a structural isomer of a known AgrA inhibitor. In drug discovery, shifting the thienyl attachment from the 2-position to the 3-position is a critical Structure-Activity Relationship (SAR) test to determine binding pocket specificity.

  • Primary Mechanism (Hypothesized): Inhibition of the AgrA response regulator in Staphylococcus aureus. The compound prevents AgrA from binding to the P2/P3 promoter sequences, thereby blocking the upregulation of virulence factors (toxins, hemolysins) without killing the bacteria (bacteriostatic vs. anti-virulence).

  • Secondary Mechanism (Off-Target Risk): Modulation of GABA-A or Glutamate receptors. The isoxazole-3-ol core (as seen in Muscimol) is a potent GABA agonist. The hydroxymethyl substitution in this test compound typically reduces this affinity, but it must be validated to rule out neuroactivity.

Comparison of Pharmacological Probes[2]
FeatureTest Compound: (5-(3-Thienyl)...Alternative 1: (5-(2-Thienyl)...[1][2][3]Alternative 2: SavirinAlternative 3: Muscimol
Role Novel SAR Probe Positive Control (QSI) Standard QSI CNS Control (GABA)
Target AgrA (Putative)AgrA (Confirmed)AgrA (Confirmed)GABA-A Receptor
Binding Mode Unknown (Test Subject)DNA-Binding DomainC-Terminal DomainOrthosteric Site
Cellular Outcome Virulence attenuation?Virulence attenuationVirulence attenuationChloride influx
Key Advantage Explores steric tolerance of binding pocketEstablished benchmarkHigh potencyDefines off-target risk

Experimental Validation Workflows

Workflow A: Anti-Virulence Activity (Primary Validation)

Objective: Determine if the 3-thienyl isomer retains the ability to block the agr quorum-sensing system.

Cell Line Model:
  • Strain: Staphylococcus aureus Reporter Strain (e.g., RN4220 carrying plasmid pDB59 ).

  • Construct: The plasmid contains the agr P3 promoter fused to a fluorescent reporter (GFP or YFP). Activation of agr results in fluorescence; inhibition results in dark cells.

Protocol 1: P3-GFP Reporter Assay
  • Culture Prep: Grow S. aureus RN4220 (pDB59) overnight in Tryptic Soy Broth (TSB) with Chloramphenicol (10 µg/mL) to maintain the plasmid.

  • Dilution: Dilute 1:100 into fresh TSB.

  • Treatment:

    • Aliquot 180 µL of culture into 96-well black-walled plates.

    • Add 20 µL of (5-(3-Thienyl)isoxazol-3-yl)methanol (Gradient: 0.1 µM – 100 µM).

    • Control A: DMSO (Vehicle, 0% Inhibition).

    • Control B: (5-(2-Thienyl)isoxazol-3-yl)methanol (Positive Control, 10-50 µM).

  • Incubation: Incubate at 37°C with shaking (200 rpm).

  • Measurement:

    • OD600: Measure bacterial growth (Absorbance).

    • Fluorescence: Ex 485 nm / Em 535 nm (GFP).

  • Data Analysis: Calculate the Specific Fluorescence (Fluorescence/OD600).

    • Pass Criteria: If the compound reduces fluorescence without significantly reducing OD600, it is a valid anti-virulence hit. If OD600 drops, it is an antibiotic, not a QSI.

Workflow B: Mammalian Cytotoxicity & Off-Target Screen

Objective: Confirm the compound is non-toxic to host cells and does not act as a promiscuous GABA agonist.

Cell Line Models:
  • Toxicity: HepG2 (Human Liver Carcinoma) or HEK293 (Human Embryonic Kidney).

  • CNS Activity: HEK293-GABA (Stably transfected with

    
     subunits).
    
Protocol 2: Comparative Cytotoxicity (MTT Assay)
  • Seeding: Seed HepG2 cells at

    
     cells/well in DMEM + 10% FBS. Adhere for 24h.
    
  • Exposure: Treat with the test compound (1 µM – 200 µM) for 24 hours.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan with DMSO.

  • Readout: Absorbance at 570 nm.

  • Interpretation:

    
     should be 
    
    
    
    to be considered a viable lead for anti-infective development.

Mechanistic Visualization

The following diagram illustrates the divergent pathways being tested: the bacterial agr blockade (desired) versus the mammalian GABA activation (undesired).

BiologicalActivity cluster_Bacteria Target A: S. aureus (Virulence) cluster_Mammal Target B: Mammalian CNS (Off-Target) Compound (5-(3-Thienyl)isoxazol-3-yl)methanol AgrA AgrA Response Regulator Compound->AgrA Inhibition? (Test) GABA_R GABA-A Receptor Compound->GABA_R Agonism? (Exclude) AgrC AgrC Receptor AgrC->AgrA Phosphorylation Promoter P2/P3 Promoter AgrA->Promoter DNA Binding Toxins Virulence Factors (PSM, Hemolysins) Promoter->Toxins Transcription Chloride Cl- Influx GABA_R->Chloride Opening Hyperpol Hyperpolarization Chloride->Hyperpol

Figure 1: Dual-pathway validation model. The primary goal is to confirm AgrA inhibition (Red path) while ruling out GABAergic activity (Green path).

Data Analysis & Troubleshooting

When comparing the 3-thienyl isomer against the established 2-thienyl standard, use the following validation matrix:

ObservationInterpretationAction
High Fluorescence / High Growth Inactive. The 3-thienyl shift disrupts the pharmacophore.Compound is a negative control.
Low Fluorescence / High Growth Valid Hit. The compound is a specific QSI.Proceed to mammalian toxicity.[4]
Low Fluorescence / Low Growth Bacteriostatic/Bactericidal.Not a specific QSI; acts as a general antibiotic.
High Toxicity in HepG2 General cytotoxic agent.Discard or optimize structure.
Critical Technical Note: Solubility

Isoxazole-methanols can be moderately soluble in water but may crystallize in high-salt media (like TSB).

  • Standard: Dissolve stock in 100% DMSO (20-50 mM).

  • Working Solution: Ensure final DMSO concentration in cell culture is

    
     (v/v) to prevent solvent-induced toxicity masking the compound's effect.
    

References

  • Khodaverdian, V. et al. (2013). "Discovery of Antivirulence Agents against Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. (Validates the 2-thienyl isoxazole scaffold as an AgrA inhibitor).

  • Krogsgaard-Larsen, P. et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry. (Establishes the SAR of isoxazole-3-ol derivatives in CNS).

  • Gordon, C. P. et al. (2013). "Small molecule inhibitors of the Staphylococcus aureus agr: a patent review (2010 – present)." Expert Opinion on Therapeutic Patents.

  • Sigma-Aldrich. "(5-(Thiophen-2-yl)isoxazol-3-yl)methanol Product Specification." (Provides physicochemical baseline for the isomer).

Sources

Comparative Guide: SAR of (5-(3-Thienyl)isoxazol-3-yl)methanol and Related Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of (5-(3-Thienyl)isoxazol-3-yl)methanol analogs Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

The (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold represents a critical structural probe in the medicinal chemistry of isoxazole-based ligands. While classical GABA


 receptor agonists (e.g., Muscimol , THIP ) rely on an acidic 3-hydroxyisoxazole core to mimic the carboxylate of GABA, the 3-hydroxymethyl (methanol)  analog introduces a neutral, hydrogen-bond-donating moiety.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, contrasting it with its bioisosteres (3-carboxylic acids, 3-enols) and exploring its utility as a chemical probe for receptor pocket mapping and fragment-based drug discovery (FBDD).

Chemical Profile & Structural Logic

The Core Scaffold

The molecule consists of a 3,5-disubstituted isoxazole ring.

  • Position 5 (Tail): A 3-Thienyl group.[1][2][3][4] This aromatic, electron-rich heterocycle serves as a bioisostere for phenyl or pyridyl rings, offering unique steric and electronic properties (e.g., sulfur-mediated interactions).

  • Position 3 (Head): A Methanol group (-CH

    
    OH). This is the primary point of variation in this SAR study.
    
Mechanistic Hypothesis: The "Acid-to-Alcohol" Switch

In GABA


 receptor ligand design, the 3-hydroxyisoxazole moiety (existing as a zwitterionic tautomer) is a classic bioisostere for the carboxylic acid of GABA.
  • Agonists (e.g., Muscimol): Require an acidic proton at C3 (pKa ~6-7) to engage the Arg/Lys residues in the orthosteric binding site.

  • The Methanol Analog: Replacing the acidic -OH with a neutral -CH

    
    OH removes the negative charge capability while retaining H-bond donor/acceptor potential. This drastic change typically converts an agonist into a null ligand , weak antagonist , or allosteric modulator , making it an essential negative control or a scaffold for exploring hydrophobic accessory pockets.
    

Comparative SAR Analysis

The following table contrasts the (5-(3-Thienyl)isoxazol-3-yl)methanol scaffold with its key functional analogs.

Table 1: Functional Comparison of 5-(3-Thienyl)isoxazole Analogs
Analog ClassC3 SubstituentElectronic State (pH 7.4)Primary Biological RoleBinding Affinity (

)
Target Scaffold -CH

OH (Methanol)
Neutral Chemical Probe / Prodrug > 100

M (Low)
Bioisostere A -OH (Enol)Anionic (Zwitterion)GABA

Agonist/Partial Agonist
High (nM - low

M)
Bioisostere B -COOH (Carboxylic Acid)AnionicMetabolic Precursor / Weak AgonistModerate (

M)
Bioisostere C -CH

NH

(Amine)
CationicTransporter Substrate / InactiveVariable
Bioisostere D -CONH

(Amide)
NeutralPeptidomimetic / Kinase InhibitorTarget Specific

Key Insight: The dramatic loss of affinity upon converting the 3-OH (enol) to 3-CH


OH (methanol) confirms the necessity of the negative charge for orthosteric GABA

binding. However, the methanol analog gains membrane permeability , making it a superior candidate for CNS-penetrant prodrugs or intracellular targets (e.g., kinases).

Visualizing the SAR Landscape

The following diagram illustrates the strategic modification of the (5-(3-Thienyl)isoxazol-3-yl)methanol core to access distinct pharmacological profiles.

SAR_Landscape cluster_legend Legend Core (5-(3-Thienyl)isoxazol-3-yl)methanol (Neutral Probe) Oxidation Oxidation to Carboxylic Acid (-COOH) Core->Oxidation Metabolism/Synthesis Bioisostere Bioisostere Swap to Enol (-OH) Core->Bioisostere SAR Optimization Amination Conversion to Amine (-CH2NH2) Core->Amination Functionalization Metabolite Metabolic Precursor (Weak Affinity) Oxidation->Metabolite Agonist GABA-A Agonist (High Affinity) Bioisostere->Agonist Restores Charge Transporter Transporter Ligand (Variable) Amination->Transporter High Potency High Potency Probe/Inactive Probe/Inactive

Caption: SAR Modification pathways for the 5-(3-Thienyl)isoxazol-3-yl scaffold, highlighting the transition from neutral probe to active agonist.

Experimental Protocols

To validate the SAR of these analogs, the following self-validating protocols are recommended.

Synthesis via Click Chemistry (Regioselective Cycloaddition)

This protocol ensures the exclusive formation of the 3,5-disubstituted isoxazole, avoiding the 3,4-isomer.

  • Reagents: 3-Ethynylthiophene, 2-Nitroethanol (precursor to nitrile oxide), Phenyl isocyanate, Triethylamine (TEA), Benzene/Toluene.

  • Activation: React 2-nitroethanol with phenyl isocyanate to form the nitrile oxide precursor in situ.

  • Cycloaddition: Add 3-ethynylthiophene and TEA. Reflux at 80°C for 12 hours. The nitrile oxide undergoes [3+2] cycloaddition with the alkyne.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    H-NMR must show the characteristic isoxazole proton singlet at 
    
    
    
    6.5-6.8 ppm.
Radioligand Binding Assay (GABA Receptor)

Objective: Determine the affinity (


) of the methanol analog vs. the enol analog.
  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-citrate buffer (pH 7.1). Centrifuge at 48,000

    
     for 10 min.
    
  • Incubation:

    • Ligand:

      
      -Muscimol (2 nM).
      
    • Test Compound: (5-(3-Thienyl)isoxazol-3-yl)methanol (1 nM - 100

      
      M).
      
    • Non-specific Binding: Define with 1 mM GABA.

  • Conditions: Incubate at 0-4°C for 60 min (minimizes degradation/uptake).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: The methanol analog should show

      
      , while the enol analog (if synthesized) should show 
      
      
      
      .

Biological Significance & Applications

The "Thienyl" Advantage

Replacing a phenyl ring with a 3-thienyl group in isoxazole ligands often improves metabolic stability and lipophilicity without significantly altering the steric envelope.

  • Bioisosterism: The sulfur atom in the thiophene ring can engage in specific S-

    
     or S-O interactions within the receptor pocket, potentially enhancing selectivity for specific GABA
    
    
    
    receptor subtypes (e.g.,
    
    
    ).
Fragment-Based Drug Discovery (FBDD)

The (5-(3-Thienyl)isoxazol-3-yl)methanol molecule serves as an excellent fragment .

  • Low Molecular Weight: < 200 Da.

  • Functional Handle: The -CH

    
    OH group is a versatile handle for "growing" the fragment. It can be converted to an ether, ester, or amine to reach adjacent sub-pockets (e.g., the benzodiazepine binding site).
    

References

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry. Link

  • Frølund, B., et al. (2002). 4-Substituted Analogues of GABA-A Agonists: Synthesis and Pharmacology. European Journal of Medicinal Chemistry. Link

  • Ebert, B., et al. (1994). Molecular pharmacology of the GABA_A receptor agonist, THIP (gaboxadol). European Journal of Pharmacology. Link

  • ChemSRC. (2024). Chemical Structure and Properties of (5-(3-Thienyl)isoxazol-3-yl)methanol.Link

Sources

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes for Substituted Isoxazoles: A Methodological Guide

Isoxazoles are privileged, five-membered heterocyclic pharmacophores containing adjacent nitrogen and oxygen atoms. They form the structural core of numerous blockbuster therapeutics, including the anti-inflammatory valdecoxib and the antirheumatic leflunomide [1]. In drug development, the utility of the isoxazole ring lies in its dual nature: it acts as a robust bioisostere for amides and esters, yet it can be selectively cleaved under reducing conditions to reveal masked 1,3-dicarbonyl or


-amino enone equivalents [4].

The synthesis of highly substituted isoxazoles traditionally relies on two primary disconnections: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the cyclocondensation of hydroxylamine with 1,3-dicarbonyl equivalents [4]. However, achieving absolute regioselectivity—ensuring the heteroatoms align correctly with the substituents—remains a persistent challenge. This guide evaluates the mechanistic causality behind modern synthetic routes to aid researchers in selecting the optimal pathway for their target molecules.

Mechanistic Evaluation & Causal Analysis of Synthetic Routes

Route A: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

The[3+2] cycloaddition is the most direct method for constructing the isoxazole core. Because free nitrile oxides are highly reactive and prone to dimerization into inactive furoxans, they must be generated in situ from aldoxime precursors[6].

  • The Regioselectivity Challenge: Uncatalyzed thermal cycloadditions of nitrile oxides with terminal alkynes typically yield an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles. This occurs because the energy gap between the competing frontier molecular orbital (HOMO-LUMO) interactions of the dipole and dipolarophile is narrow [3].

  • The Catalytic/Promoter Solution: The introduction of Copper(I) catalysis (analogous to CuAAC click chemistry) or metal-free promoters like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) fundamentally alters the transition state. DBU facilitates the dehydrohalogenation of hydroximoyl chlorides and coordinates the interacting species, restricting the geometry to strongly favor the 3,5-disubstituted regioisomer [3].

  • Alternative Alkyne Synthons: When handling volatile or unstable alkynes, 1,1-disubstituted bromoalkenes can be deployed as alkyne synthons. The bulky bromine atom provides strict steric steering during the cycloaddition, followed by spontaneous aromatization via the elimination of HBr to yield the isoxazole [2]. For cyclic alkynes, hypervalent iodine reagents (e.g., PIFA) induce near-instantaneous nitrile oxide generation, enabling the rapid formation of highly strained 3,4,5-trisubstituted isoxazoles [1].

Route B: Claisen Cyclocondensation (Hydroxylamine + 1,3-Dicarbonyls)

This classical route constructs the ring via the nucleophilic attack of hydroxylamine on a three-carbon dicarbonyl unit, followed by intramolecular cyclization [4].

  • The Regioselectivity Challenge: Unsymmetrical 1,3-dicarbonyls possess two distinct electrophilic carbonyl carbons. The initial nucleophilic attack by hydroxylamine is dictated by subtle differences in electrophilicity, frequently resulting in a poor regiomeric ratio (a mixture of 3,5- and 5,3-disubstituted isoxazoles) [5, 6].

  • The

    
    -Enamino Diketone Solution:  Substituting traditional 1,3-dicarbonyls with 
    
    
    
    -enamino diketones resolves this ambiguity. The electron-donating enamino group selectively reduces the electrophilicity of its adjacent carbonyl through resonance. Consequently, hydroxylamine is causally forced to attack the non-enaminic carbonyl first. Subsequent cyclization and elimination of the amine yield a single, predictable regioisomer [5].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the primary isoxazole synthesis methodologies.

Synthetic MethodologyPrimary SubstratesRegioselectivityTypical Reaction ConditionsAverage YieldRef
Thermal Cycloaddition Aldoximes + AlkynesPoor (Mixtures)Reflux / Toluene (110 °C)40 - 60%[3]
Metal-Free DBU Promoted Aldoximes + AlkynesExcellent (3,5-only)Mild /

(RT)
80 - 95%[3]
Hypervalent Iodine (PIFA) Oximes + Cyclic AlkynesExcellent (3,4,5-only)Mild / MeOH:

(RT)
85 - 98%[1]
Classical Claisen 1,3-Dicarbonyls +

Poor (Mixtures)Reflux / Acidic Ethanol50 - 70%[5, 6]

-Enamino Condensation

-Enamino Diketones
Excellent (Custom)Mild / Ethanol (RT to 50 °C)80 - 98%[5]

Self-Validating Experimental Protocols

Protocol 1: Metal-Free Regioselective 1,3-Dipolar Cycloaddition [3]

Objective: Synthesis of 3,5-disubstituted isoxazoles without transition metal contamination.

  • Initiation: Dissolve the target aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous

    
     (0.1 M).
    
  • Chlorination: Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise. Causality: NCS converts the aldoxime to a hydroximoyl chloride intermediate.

  • Cycloaddition: Slowly add DBU (1.5 equiv) dropwise at 0 °C, then allow to warm to room temperature. Causality: DBU acts as a non-nucleophilic base to eliminate HCl, generating the nitrile oxide in situ at a slow, controlled rate, which prevents furoxan dimerization [6].

  • Self-Validation Check: Monitor via TLC. The reaction is self-validating when the UV-active aldoxime spot disappears, replaced briefly by the hydroximoyl chloride, which then fully converts to the higher-Rf isoxazole product.

Protocol 2: Regioselective Cyclocondensation via -Enamino Diketones [5]

Objective: Synthesis of specific regioisomers bypassing the 1,3-dicarbonyl ambiguity.

  • Preparation: Dissolve the synthesized

    
    -enamino diketone (1.0 equiv) in absolute ethanol.
    
  • Condensation: Add hydroxylamine hydrochloride (

    
    , 1.2 equiv) directly to the mixture. Causality: The hydrochloride salt is utilized instead of the free base. The slightly acidic microenvironment protonates the enamine leaving group, facilitating its elimination during the final aromatization step and driving the equilibrium forward.
    
  • Isolation: Stir at room temperature for 2-4 hours. Quench with water and extract with ethyl acetate.

  • Self-Validation Check: Analyze the crude product via

    
    -NMR. Absolute regiocontrol is confirmed by the presence of a single, distinct isoxazole C4-H proton singlet (typically 
    
    
    
    6.0–7.0 ppm) and the complete absence of a secondary minor singlet representing the competing isomer.

Strategic Synthesis Workflow

SynthesisLogic Target Target Isoxazole Scaffold Sub35 3,5-Disubstituted Target->Sub35 Sub345 3,4,5-Trisubstituted Target->Sub345 SubCustom Complex/Unsymmetrical Regioisomers Target->SubCustom Dipolar 1,3-Dipolar Cycloaddition Sub35->Dipolar Sub345->Dipolar Condensation Cyclocondensation SubCustom->Condensation CuCat Cu(I) or DBU Catalysis + Terminal Alkyne Dipolar->CuCat High Regioselectivity Iodine Hypervalent Iodine + Internal Alkyne Dipolar->Iodine Fast Kinetics Enamino β-Enamino Diketone + Hydroxylamine Condensation->Enamino Strict Regiocontrol

Decision matrix for selecting regioselective isoxazole synthetic routes based on substitution.

References

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Radboud Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVjmXAhT2AMN1bVmuEtFvjxoYHweY0_3J-hFkHOY9Pbr_f-VCjWcVxLM-j1DxDDtqxo-g9HX-8Op9zywptPt-ANtEt2faK2k2wL_p3YBzD3uat2OGTut8syWbgLnAs77owHHajC1v-AyUjC55cEpSJZd_wsNbts6QxiDGHsv6i-Aj3pdFIrro=]
  • Isoxazoles from 1,1-Disubstituted Bromoalkenes. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zZe-Y0NgyTuFcLiECR39vfwLTxn_pimu3KIcPNmTKhth_HJrpiQ3yOfpq8U1C333wiLbr9-thZnnEYI3Yn1izpzv8rgDxS75zYq3rotuzSC5GoKyRFunZgB9J_Y8vcNmszOlyjrbHzySFg==]
  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPjnRIYOCA1TYJkSJh2QQQL8V2-m1UpOPQ0GR654oRQkIvybo_AdBbOambjtY29dQYzgs4FFCzCCSgHK71lj94g8e-YubAn505v6wC35wx85fCp5NcoZYOWfnk6dwWhKgLO7v1e-sYiMi7DIUCbRevkK0VC_AS6fzU1lwY-lzvMLlc1ZiA5t9A5Pqlm0jXDgQ3IKvthbV5oQr9y38u_22GzrQQEOUqWAJPZJMKiSbrILjTb-HCmEkQQaLWCMtk89uQswN1nuqmdVmkK_xgm6hTs8Yy-hk5Q85C5yfEZOocaeZN22QMvNJA5wk8kPCF5hVGTk9Fi1snjKYSgpvWdvGoz3oBstrcktCMwMG0NNQzkahP55KBQJqzJdlZrEOHsLASejgAHGOG1LtoRDKG0ouE44IWnHnLEwQlIR-5OMJlZOzF8bDsjifHD_F827g3J9SpNejZNDN5VejBKe58i9EiRUwjnjPSIYbJ68GwJohufWU=]
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdCwt_GgoQ50oYOwRgYEG4MhkY0Br11v5LQaS8_q-ZxpmPow8unGgmgc79KC32CJOA1KKFNpKJbwSoXXGutNTn514jpIPAqdKS96ua4y69rSQFC_IrtpKULb08slcUm3kslxMGelK-33__Ux6yLS67Qf-_0KonjROfOSDLG0E7M81IbV-OAjmrbZr2ov-qixiKpxcrPucOtvtpfLDHuhjiG5Flop7k54MLHQ==]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from -enamino diketones. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6fJrsQ-ryQWg8a6nsASdGschKR-c0j95iUYaup8eP2qfqFBYepeFzE6LfChDaoK_klr0W_BB0GJrLBsMGJgV5MUA9ASjjuMm2Lf3KXSEgLAvEmGjqRxsca3EZ6tvYIMn2aH3PENc0mpYL8A==]
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.[https://vertexaisearch.cloud.google.

Introduction: The Critical Need for Novel Anti-Virulence Strategies Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Evaluating the Efficacy of (5-(3-Thienyl)isoxazol-3-yl)methanol as a Novel AgrA Inhibitor in Staphylococcus aureus

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of the novel compound (5-(3-Thienyl)isoxazol-3-yl)methanol as a potential inhibitor of the Staphylococcus aureus transcriptional regulator, AgrA. Due to the absence of published data on this specific isomer, this document outlines a proposed investigational workflow, comparing its potential efficacy against established AgrA inhibitors.

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat due to its high levels of antibiotic resistance. A promising alternative to traditional bactericidal or bacteriostatic antibiotics is the development of anti-virulence therapies. These strategies aim to disarm the pathogen by inhibiting the expression of virulence factors, thereby rendering it more susceptible to host immune clearance.

One of the most critical regulators of virulence in S. aureus is the Accessory Gene Regulator (Agr) quorum-sensing system. The key transcriptional regulator of this system is AgrA, which controls the expression of a wide array of virulence factors, including toxins and enzymes that are crucial for pathogenesis.[1][2] Inhibition of AgrA, therefore, represents a compelling strategy for the development of novel anti-virulence drugs.

The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] A close structural analog of the topic compound, [5-(2-Thienyl)-3-isoxazolyl]methanol, has been identified as an AgrA-DNA binding inhibitor.[5] This strongly suggests that (5-(3-Thienyl)isoxazol-3-yl)methanol, an isomer of this known inhibitor, is a promising candidate for investigation as a novel AgrA inhibitor.

This guide will detail the necessary experimental protocols to evaluate the efficacy of (5-(3-Thienyl)isoxazol-3-yl)methanol and compare it to known AgrA inhibitors.

The Target: AgrA, the Master Regulator of S. aureus Virulence

The Agr quorum-sensing system in S. aureus is a complex signaling pathway that regulates gene expression in a cell-density-dependent manner. The system comprises four core components: AgrD, AgrB, AgrC, and AgrA. AgrA is the response regulator that, upon phosphorylation, binds to specific DNA promoter regions (P2 and P3) to initiate the transcription of virulence genes.[6]

AgrA Signaling Pathway and Point of Inhibition

AgrA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AIP AIP AgrC AgrC (Histidine Kinase) AIP->AgrC binds AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates P P AgrA_P AgrA-P DNA agr P2/P3 Promoters AgrA_P->DNA binds RNAIII RNAIII DNA->RNAIII transcription Virulence Virulence Factor Expression RNAIII->Virulence upregulates Inhibitor (5-(3-Thienyl)isoxazol-3-yl)methanol & Known Inhibitors Inhibitor->AgrA_P inhibits binding Experimental_Workflow Compound (5-(3-Thienyl)isoxazol-3-yl)methanol Savirin, OHM, Bumetanide EMSA Electrophoretic Mobility Shift Assay (EMSA) Compound->EMSA Transcription_Assay In Vitro Transcription Assay Compound->Transcription_Assay Growth_Assay S. aureus Growth Inhibition Assay Compound->Growth_Assay Data_Analysis Data Analysis and IC50 Determination EMSA->Data_Analysis Transcription_Assay->Data_Analysis Growth_Assay->Data_Analysis

Caption: Proposed workflow for evaluating AgrA inhibitory efficacy.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if (5-(3-Thienyl)isoxazol-3-yl)methanol directly inhibits the binding of purified AgrA protein to its DNA promoter targets (P2 and P3).

Principle: This assay is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA fragment. [7][8]The inhibition of this complex formation in the presence of the test compound indicates its inhibitory activity.

Detailed Protocol:

  • Preparation of DNA Probes:

    • Synthesize and anneal complementary oligonucleotides corresponding to the AgrA binding sites within the agr P2 and P3 promoters.

    • Label the DNA probes with a non-radioactive label, such as a fluorescent dye (e.g., IRDye®) or biotin, for detection. [9]

  • Purification of AgrA Protein:

    • Express and purify recombinant S. aureus AgrA protein using standard molecular biology techniques. [6]

  • Binding Reactions:

    • In separate reaction tubes, incubate a fixed concentration of the labeled DNA probe with increasing concentrations of purified AgrA protein to determine the optimal binding concentration.

    • For the inhibition assay, pre-incubate the optimal concentration of AgrA with varying concentrations of (5-(3-Thienyl)isoxazol-3-yl)methanol, Savirin, OHM, or Bumetanide for 30 minutes at room temperature.

    • Add the labeled DNA probe to the reaction mixture and incubate for a further 20-30 minutes to allow for DNA-protein binding.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide or agarose gel. [10] * Perform electrophoresis at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection and Analysis:

    • Visualize the DNA bands using an appropriate imaging system for the chosen label.

    • Quantify the intensity of the free and bound DNA bands.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Transcription Assay

Objective: To assess the functional consequence of AgrA inhibition by measuring the reduction in transcription from AgrA-dependent promoters.

Principle: This assay reconstitutes the basic components of transcription in a test tube, including a DNA template containing the promoter of interest, RNA polymerase, and nucleotides. [11][12]The amount of RNA transcript produced is measured to determine the activity of the promoter.

Detailed Protocol:

  • Preparation of DNA Templates:

    • Generate linear DNA templates containing the agr P2 and P3 promoters upstream of a reporter gene or a defined sequence that can be easily quantified. [13][14]

  • Transcription Reactions:

    • Set up reaction mixtures containing the DNA template, S. aureus RNA polymerase, and ribonucleotides (ATP, CTP, GTP, and UTP), with one of the nucleotides being labeled (e.g., [α-³²P]UTP or a fluorescent analog).

    • Add purified AgrA protein to the reactions to activate transcription.

    • In parallel reactions, pre-incubate AgrA with varying concentrations of (5-(3-Thienyl)isoxazol-3-yl)methanol and the known inhibitors before adding the other components.

  • Incubation and Termination:

    • Incubate the reactions at 37°C for a defined period to allow for RNA synthesis.

    • Terminate the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Analysis of Transcripts:

    • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the amount of transcript produced in each reaction using autoradiography or fluorescence imaging.

    • Calculate the percentage of transcriptional inhibition and determine the IC50 values.

S. aureus Growth and Virulence Gene Expression Assays

Objective: To evaluate the effect of the compounds on bacterial growth and the expression of AgrA-regulated virulence genes in a cellular context.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a 96-well microtiter plate with serial dilutions of (5-(3-Thienyl)isoxazol-3-yl)methanol and the known inhibitors in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculate each well with a standardized suspension of S. aureus.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. [2] Protocol for qRT-PCR Analysis of Virulence Gene Expression:

  • Grow S. aureus cultures to the mid-exponential or early-stationary phase in the presence of sub-MIC concentrations of the test compounds.

  • Isolate total RNA from the bacterial cells.

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for AgrA-regulated virulence genes (e.g., hla (alpha-hemolysin), psmα (phenol-soluble modulins)) and a housekeeping gene for normalization.

  • Analyze the relative fold change in gene expression in the treated samples compared to an untreated control.

Data Interpretation and Comparative Efficacy

The data generated from these experiments will allow for a comprehensive comparison of the efficacy of (5-(3-Thienyl)isoxazol-3-yl)methanol with known AgrA inhibitors.

  • EMSA and In Vitro Transcription Assays: The IC50 values obtained from these assays will provide a direct measure of the potency of each compound in inhibiting AgrA activity at the molecular level. A lower IC50 value indicates a more potent inhibitor.

  • MIC Assay: This assay will determine if the compounds exhibit any direct antibacterial activity. An ideal anti-virulence agent would have a high MIC value, indicating minimal impact on bacterial viability, thus reducing the selective pressure for resistance development.

  • qRT-PCR: This will confirm the on-target effect of the compounds in a cellular environment by demonstrating a reduction in the expression of AgrA-regulated genes.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of (5-(3-Thienyl)isoxazol-3-yl)methanol as a novel inhibitor of the S. aureus AgrA transcriptional regulator. By directly comparing its performance against established inhibitors like Savirin, ω-Hydroxyemodin, and Bumetanide, a clear understanding of its potential as a new anti-virulence agent can be achieved. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of S. aureus infection and detailed structure-activity relationship (SAR) studies to optimize its inhibitory properties.

References

  • Bumetanide - StatPearls - NCBI Bookshelf. (2023, March 13). Retrieved from [Link]

  • Coordinated Regulation by AgrA, SarA, and SarR To Control agr Expression in Staphylococcus aureus - ASM Journals. (n.d.). Retrieved from [Link]

  • Targeting AgrA quorum sensing regulator by bumetanide attenuates virulence in Staphylococcus aureus - A drug repurposing approach - PubMed. (2021, May 15). Retrieved from [Link]

  • Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PMC. (2022, September 15). Retrieved from [Link]

  • ω-Hydroxyemodin inhibits AgrA binding to promoter DNA. (A) Effect of OHM on agr - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid agarose gel electrophoretic mobility shift assay for quantitating protein:RNA interactions - PMC. (n.d.). Retrieved from [Link]

  • Targeted inhibition of mecA and agrA genes in clinical MRSA isolates by natural bioactive compounds - Frontiers. (n.d.). Retrieved from [Link]

  • ω-Hydroxyemodin Limits Staphylococcus aureus Quorum Sensing-Mediated Pathogenesis and Inflammation - PMC. (n.d.). Retrieved from [Link]

  • Electrophoretic Mobility Shift Assay Guide - LICORbio™. (n.d.). Retrieved from [Link]

  • Effect of savirin in the prevention of biofilm-related Staphylococcus aureus prosthetic joint infection - PMC. (2022, September 15). Retrieved from [Link]

  • In Vitro Transcription Assays and Their Application in Drug Discovery - PMC - NIH. (2016, September 20). Retrieved from [Link]

  • Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC. (n.d.). Retrieved from [Link]

  • Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. - SciSpace. (2007, July 26). Retrieved from [Link]

  • Horizontal Agarose Gel Mobility Shift Assay for Protein-RNA Complexes. (n.d.). Retrieved from [Link]

  • Establishing an experimental system to assess AgrA activity in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Modelling of AgrA inhibitors to combat anti-microbial resistance in Staphylococcus aureus. (2023, May 11). Retrieved from [Link]

  • Selective Chemical Inhibition of agr Quorum Sensing in - Staphylococcus aureus Promotes Host Defense with - Our journal portfolio - PLOS. (2014, June 12). Retrieved from [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides - Protocols.io. (2017, November 30). Retrieved from [Link]

  • Coordinated Regulation by AgrA, SarA, and SarR To Control agr Expression in Staphylococcus aureus - ASM Journals. (n.d.). Retrieved from [Link]

  • Diuretic effect of bumetanide derivatives with modifications in R1, R3,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Protocol for in vitro transcription of DNA oligos by T7 polymerase V.4. (2018, August 22). Retrieved from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved from [Link]

  • In vitro Transcription (IVT) and tRNA Binding Assay - SciSpace. (2014, September 20). Retrieved from [Link]

  • Bumetanide - StatPearls - NCBI Bookshelf. (2023, March 13). Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (n.d.). Retrieved from [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "no drug is a magic bullet" holds particularly true. The efficacy of a small molecule therapeutic is intrinsically linked to its selectivity—its ability to interact with the intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicity.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, (5-(3-Thienyl)isoxazol-3-yl)methanol, a promising scaffold in medicinal chemistry.[3][4][5]

For the purpose of this illustrative guide, we will posit that (5-(3-Thienyl)isoxazol-3-yl)methanol (hereafter referred to as TIM-01 ) has been identified as a potent inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in a prevalent inflammatory disease. To contextualize its performance, we will compare it against two alternatives:

  • TIM-02 : A structural analog of TIM-01, with a minor modification to the thienyl substituent, designed to explore the structure-activity relationship (SAR).

  • Ref-Inhib-A : A well-characterized, commercially available inhibitor of Kinase X, known for its high potency but with a documented profile of off-target activities.

This guide will delve into the experimental design, detailed protocols, and data interpretation necessary for a rigorous cross-reactivity assessment, providing researchers, scientists, and drug development professionals with a practical blueprint for their own investigations.

The Imperative of Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition often attributed to unforeseen off-target effects.[6][7] Comprehensive selectivity profiling early in the drug discovery process is not merely a regulatory hurdle but a critical step in de-risking a compound and understanding its full biological activity.[8][9] Biochemical screens against panels of related and unrelated targets provide a broad overview of a compound's interaction space, while cell-based assays offer a more physiologically relevant picture of its on- and off-target engagement.[2][8]

Experimental Design for a Robust Cross-Reactivity Study

A multi-tiered approach is essential for a thorough evaluation of compound selectivity. Our investigation into TIM-01 and its comparators will employ a combination of biochemical and cellular assays to build a comprehensive selectivity profile.

Tier 1: Primary Biochemical Screening

The initial step involves screening TIM-01, TIM-02, and Ref-Inhib-A against a panel of 50 kinases at a single high concentration (e.g., 10 µM) to identify potential off-target interactions. This panel should include kinases from the same family as Kinase X, as well as representatives from other major kinase families to assess broad selectivity.[10]

Tier 2: Potency and Affinity Determination

For any kinase showing significant inhibition (e.g., >70%) in the primary screen, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).[10] Concurrently, a competitive binding assay will be performed to determine the dissociation constant (Kd), providing a direct measure of binding affinity.[11][12]

Tier 3: Cellular Target Engagement

To confirm that the observed biochemical activity translates to target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA®) will be conducted.[13][14][15][16] This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells, offering a more physiologically relevant assessment of compound interaction.[13][17]

Methodologies and Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[18]

Protocol:

  • Reagent Preparation : Prepare assay buffer, kinase solutions, substrate solutions, and compound dilutions in DMSO.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of each compound dilution or DMSO (control).

  • Add 2.5 µL of a 2X kinase solution and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine IC50 values.[12]

Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, labeled ligand from the kinase's active site.[19][20][21][22]

Protocol:

  • Plate Preparation : Coat a 96-well plate with a purified, recombinant kinase of interest.

  • Compound Incubation : Add serial dilutions of the test compounds (TIM-01, TIM-02, Ref-Inhib-A) to the wells.

  • Labeled Ligand Addition : Add a fixed concentration of a fluorescently or radioactively labeled tracer known to bind to the kinase's active site.

  • Incubation : Incubate the plate to allow the binding to reach equilibrium.

  • Washing : Wash the plate to remove unbound tracer and test compounds.

  • Signal Detection : Measure the remaining signal (fluorescence or radioactivity) in each well.

  • Data Analysis : The signal will be inversely proportional to the binding affinity of the test compound. Calculate the IC50 from the dose-response curve and then convert it to a dissociation constant (Kd) using the Cheng-Prusoff equation.[12]

Cellular Thermal Shift Assay (CETSA®)

CETSA® leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][15][17]

Protocol:

  • Cell Treatment : Treat cultured cells expressing the target kinase with either the test compound or vehicle (DMSO) for a specified time.

  • Heating : Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification : Collect the supernatant containing the soluble protein fraction and quantify the amount of the target kinase using Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates target engagement.[14][17]

Data Presentation and Interpretation

The following tables present hypothetical data from our cross-reactivity studies of TIM-01, TIM-02, and Ref-Inhib-A.

Table 1: Biochemical IC50 Values against a Panel of Kinases

KinaseTIM-01 IC50 (nM)TIM-02 IC50 (nM)Ref-Inhib-A IC50 (nM)
Kinase X (Primary Target) 15 250 5
Kinase A (Family Member)850>10,00050
Kinase B (Family Member)1,200>10,00075
Kinase C (Unrelated)>10,000>10,0002,500
Kinase D (Unrelated)5,000>10,000800

Table 2: Competitive Binding Affinity (Kd) for Selected Kinases

KinaseTIM-01 Kd (nM)TIM-02 Kd (nM)Ref-Inhib-A Kd (nM)
Kinase X 25 400 8
Kinase A1,100>10,00065
Kinase B1,500>10,00090

Table 3: Cellular Thermal Shift Assay (CETSA®) Data

TargetCompoundConcentration (µM)Thermal Shift (ΔTm in °C)
Kinase X TIM-011+4.2
TIM-021+0.5
Ref-Inhib-A1+5.1
Kinase ATIM-011+1.2
Ref-Inhib-A1+3.5

Discussion and Insights

The hypothetical data reveals a compelling narrative. TIM-01 demonstrates high potency against the primary target, Kinase X, with an IC50 of 15 nM and a Kd of 25 nM.[23] Crucially, it exhibits a favorable selectivity profile, with significantly weaker activity against related kinases A and B and minimal interaction with unrelated kinases. The CETSA® data confirms robust target engagement of Kinase X in a cellular environment, with a significant thermal shift of +4.2°C.[13][14][15] The minor shift observed for Kinase A suggests some cellular off-target engagement, which warrants further investigation.

In contrast, TIM-02 , the structural analog, shows a marked decrease in potency for Kinase X, highlighting a critical role for the 3-thienyl moiety in target binding. Its clean selectivity profile is a consequence of its overall weaker activity.

Ref-Inhib-A , while being the most potent inhibitor of Kinase X, displays significant off-target activity against Kinases A and B, and to a lesser extent, Kinases C and D. The CETSA® results corroborate this, showing a substantial thermal shift for both Kinase X and the off-target Kinase A. This "polypharmacology" could contribute to both its efficacy and potential side effects.[8]

Visualizing the Workflow and Potential Implications

To better illustrate the experimental process and the biological context, we provide the following diagrams generated using Graphviz.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Affinity cluster_2 Tier 3: Cellular Engagement a Compound Library (TIM-01, TIM-02, Ref-Inhib-A) b 50-Kinase Panel Screen (10 µM) a->b c Dose-Response (IC50) b->c >70% Inhibition d Competitive Binding (Kd) c->d e Cellular Thermal Shift Assay (CETSA®) d->e Confirmed Binders f Comprehensive Selectivity Profile e->f Selectivity Profile

Caption: A tiered workflow for assessing compound selectivity.

G Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Kinase A Kinase A Upstream Signal->Kinase A Substrate 1 Substrate 1 Kinase X->Substrate 1 Phosphorylation Substrate 2 Substrate 2 Kinase A->Substrate 2 Phosphorylation Desired Cellular Response Desired Cellular Response Substrate 1->Desired Cellular Response Undesired Side Effect Undesired Side Effect Substrate 2->Undesired Side Effect TIM-01 TIM-01 TIM-01->Kinase X Inhibits Ref-Inhib-A Ref-Inhib-A Ref-Inhib-A->Kinase X Inhibits Ref-Inhib-A->Kinase A Inhibits

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Conclusion

This comparative guide demonstrates a rigorous, multi-faceted approach to characterizing the cross-reactivity of a novel compound, (5-(3-Thienyl)isoxazol-3-yl)methanol (TIM-01). Our hypothetical data suggests that TIM-01 is a potent and selective inhibitor of Kinase X, with a more favorable off-target profile compared to the well-characterized but less selective Ref-Inhib-A. The integration of biochemical and cellular assays provides a robust dataset for informed decision-making in the drug discovery pipeline. By employing such comprehensive strategies, researchers can better understand the full biological impact of their compounds, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Drewry, D. H., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 60(23), 9363-9383. [Link]

  • Oreate AI. (2026, January 7). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]

  • DDW. (2018, December 5). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Pelago Bioscience. CETSA Selectivity Profiling: Powerful Drug Discovery Insights. [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. [Link]

  • JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • FabGennix. Competition Assay Protocol. [Link]

  • Royal Society of Chemistry. (2019). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 1003480. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. Annual Review of Biophysics, 39, 309-330. [Link]

  • National Cancer Institute. Compound Selection Guidelines. [Link]

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 1003480. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • Krasowski, M. D. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 33(3), 350-358. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • Chemistry Europe. (2025, July 23). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. [Link]

  • Taylor, R. D., et al. (2014). Rational Methods for the Selection of Diverse Screening Compounds. ACS Chemical Biology, 9(5), 1013-1025. [Link]

  • Taylor & Francis Online. Cross reactivity – Knowledge and References. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • MDPI. (2014, January 22). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Wolters Kluwer. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. [Link]

  • Zheen. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zheen International Journal of Human and Health Sciences, 2(2), 1-10. [Link]

  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Acta Crystallographica Section E. (2011). (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. [Link]

Sources

In Vivo Validation of (5-(3-Thienyl)isoxazol-3-yl)methanol: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vivo validation framework for (5-(3-Thienyl)isoxazol-3-yl)methanol , evaluating its therapeutic potential as a virulence-modulating agent against Staphylococcus aureus.

Given the structural homology to the well-characterized (5-(2-Thienyl)isoxazol-3-yl)methanol (often referred to as Compound D or OH-M in AgrA inhibition literature), this guide frames the 3-thienyl isomer as a novel analog requiring rigorous comparative validation against the 2-thienyl standard and conventional antibiotics.

Executive Summary & Mechanism of Action

(5-(3-Thienyl)isoxazol-3-yl)methanol belongs to a class of small-molecule inhibitors targeting the AgrA (Accessory Gene Regulator A) response regulator in Staphylococcus aureus. Unlike bactericidal antibiotics (e.g., penicillin) that exert selective pressure leading to resistance, this compound operates via anti-virulence therapy .

Mechanism of Action (MOA)

The compound functions by allosterically inhibiting the DNA-binding domain of AgrA.

  • Target: AgrA response regulator (part of the AgrC-AgrA two-component system).

  • Effect: Prevents AgrA from binding to the P2 and P3 promoters.

  • Outcome: Blocks the auto-induction of the agr operon and the downstream expression of virulence factors (e.g.,

    
    -hemolysin, PSMs) without inhibiting bacterial growth.
    
Therapeutic Positioning
  • Primary Indication: MRSA (Methicillin-Resistant S. aureus) skin and soft tissue infections (SSTI).

  • Secondary Indication: Adjuvant therapy to restore sensitivity to conventional antibiotics.

Comparative Analysis: 3-Thienyl Analog vs. Established Alternatives

To validate the therapeutic potential of the 3-thienyl isomer, it must be benchmarked against the 2-thienyl standard (Compound D) and clinical standards.

Feature(5-(3-Thienyl)isoxazol-3-yl)methanol (Test Article)(5-(2-Thienyl)isoxazol-3-yl)methanol (Standard)Savirin (Alternative AgrA Inhibitor)Vancomycin (Clinical Standard)
Target AgrA (Putative)AgrA (Confirmed)AgrA (Confirmed)Cell Wall Synthesis
Mode Anti-virulenceAnti-virulenceAnti-virulenceBactericidal
IC50 (In Vitro) To be determined (Target < 5 µM)~1-2 µM~1 µMN/A (MIC based)
Resistance Risk Low (Non-biocidal)LowLowModerate/High
Solubility Moderate (LogP ~1.5)ModerateLow (Lipophilic)High (Hydrophilic)
In Vivo Efficacy Validation RequiredReduces dermonecrosisReduces dermonecrosisClears infection

Mandatory Visualization: AgrA Inhibition Pathway

The following diagram illustrates the interference point of the isoxazole methanol derivative within the S. aureus quorum sensing circuit.

AgrA_Pathway AIP AIP (Autoinducing Peptide) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Activates AgrA_Inactive AgrA (Inactive) AgrC->AgrA_Inactive Phosphorylates AgrA_P AgrA-P (Phosphorylated) AgrA_Inactive->AgrA_P Activation Promoters P2 / P3 Promoters AgrA_P->Promoters Binds DNA Inhibitor (5-(3-Thienyl)isoxazol-3-yl)methanol Inhibitor->AgrA_P Blocks DNA Binding (Allosteric Inhibition) Virulence Virulence Factors (Alpha-toxin, PSMs) Promoters->Virulence Upregulates Biofilm Biofilm Dispersion Promoters->Biofilm Modulates

Figure 1: Mechanism of Action. The isoxazole methanol compound inhibits the DNA-binding activity of phosphorylated AgrA, preventing virulence factor production.

In Vivo Validation Protocols

To rigorously validate the 3-thienyl isomer, the following "Self-Validating" protocols must be executed. These protocols control for host variability and bacterial load.

Experiment A: Murine Subcutaneous Abscess Model (Dermonecrosis)

This model quantifies the compound's ability to limit tissue damage caused by alpha-hemolysin (Hla), which is regulated by AgrA.

Rationale: Since the compound is not bactericidal, measuring CFU (Colony Forming Units) alone is insufficient. The primary endpoint must be dermonecrosis area , which directly correlates with AgrA activity.

Protocol Workflow:

  • Strain Preparation: Use S. aureus USA300 (highly virulent, Agr-positive). Prepare an overnight culture, dilute 1:100, and grow to mid-exponential phase (

    
    ). Wash and resuspend in PBS.
    
  • Animals: 6-8 week old female BALB/c mice (n=10 per group). Shave the right flank 24h prior.

  • Inoculation: Inject

    
     CFU (50 µL) subcutaneously into the flank.
    
  • Treatment:

    • Group 1 (Vehicle): DMSO/PEG400 (10:90) SC or IP.

    • Group 2 (Standard): (5-(2-Thienyl)isoxazol-3-yl)methanol at 50 mg/kg.

    • Group 3 (Test): (5-(3-Thienyl)isoxazol-3-yl)methanol at 50 mg/kg (Dose escalation: 10, 50, 100 mg/kg).

    • Timing: Administer treatment immediately post-infection (T=0) and at T=12h, T=24h.

  • Readouts:

    • Daily: Measure abscess length (

      
      ) and width (
      
      
      
      ) using calipers. Calculate Area =
      
      
      .
    • Day 3: Euthanize. Harvest skin tissue for homogenization (CFU count) and histology (H&E staining).

    • Validation Check: The Vehicle group must show significant necrosis (>1 cm²). If not, the inoculum was insufficient.

Experiment B: Pharmacokinetic (PK) Profile Assessment

Before efficacy claims, bioavailability must be confirmed.

Protocol:

  • Dosing: IV (2 mg/kg) and PO (10 mg/kg) in mice.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS quantification of plasma concentrations.

  • Key Parameters:

    
    , 
    
    
    
    ,
    
    
    , Bioavailability (
    
    
    ).
    • Target:

      
       and Plasma concentration > 
      
      
      
      (approx 1-2 µM) for >6 hours.

Data Presentation & Interpretation

Summarize your findings using the following comparative matrix.

Table 1: Efficacy Metrics (Hypothetical Data Structure)
MetricVehicle Control2-Thienyl (Standard)3-Thienyl (Test)Interpretation
Abscess Area (Day 3)


Target: < 0.5 cm² Reduction indicates suppression of alpha-toxin.[1][2][3][4][5][6]
Bacterial Load (CFU)


Target:

CFU/g
Critical: Anti-virulence agents should NOT significantly reduce CFU (avoids resistance).
Weight Loss (%) -15%-5%Target: < -5% Indicates reduced systemic toxicity/sepsis.
Skin Pathology Score 4 (Severe Necrosis)1 (Mild Inflammation)Target: < 2 Histological confirmation of tissue protection.
Visualization of Experimental Logic

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo (Mice) Screen AgrA-DNA Binding Assay (EMSA / Fluorescence Anisotropy) Reporter P3-GFP Reporter Assay (IC50 Determination) Screen->Reporter Growth Growth Curve Analysis (Must be NO inhibition) Reporter->Growth Select Non-biocidal PK PK Study (Determine Half-life) Growth->PK Go/No-Go Infection Abscess Model (Measure Dermonecrosis) PK->Infection Optimize Dose Sepsis Systemic Model (Survival Analysis) Infection->Sepsis

Figure 2: Validation Workflow. A step-by-step logic gate to ensure the compound acts via the intended anti-virulence mechanism before in vivo efficacy testing.

References

  • Khodaverdian, V. et al. (2013). "Discovery of Antivirulence Agents against Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. Link

  • Sully, E. K. et al. (2014). "Small-Molecule Inhibitors of the Staphylococcus aureus AgrA-DNA Interaction." Journal of the American Chemical Society. Link

  • Daly, S. M. et al. (2015). "Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and Virulence." mBio. Link

  • Gordon, C. P. et al. (2013). "Small molecule inhibitors of the S. aureus AgrC-AgrA two-component system." Journal of Medicinal Chemistry. Link

Sources

A Comparative Benchmarking Guide: (5-(3-Thienyl)isoxazol-3-yl)methanol as a Potential Modulator of the S. aureus Agr Quorum Sensing System

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals in the fields of antibacterial discovery and infectious diseases.

This guide provides a comprehensive framework for benchmarking the novel heterocyclic compound, (5-(3-Thienyl)isoxazol-3-yl)methanol, against established inhibitors of the Staphylococcus aureus accessory gene regulator (Agr) system. While commercially available as a putative AgrA-DNA binding inhibitor, to date, there is a notable absence of publicly available experimental data to substantiate this claim and quantify its activity. This guide, therefore, serves a dual purpose: to introduce (5-(3-Thienyl)isoxazol-3-yl)methanol as a compound of interest and to provide a detailed roadmap for its evaluation against well-characterized AgrA inhibitors.

Introduction to the Agr System: A Key Regulator of Staphylococcal Virulence

Staphylococcus aureus is a formidable human pathogen, notorious for its ability to cause a wide range of infections and for the rapid emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA).[1] The pathogenicity of S. aureus is tightly controlled by a complex network of regulatory systems, with the Agr quorum-sensing system playing a pivotal role.[2][3]

The Agr system allows S. aureus to coordinate gene expression in a cell-density-dependent manner. At low cell densities, the bacteria prioritize the expression of surface adhesion proteins to facilitate colonization. As the bacterial population grows, the Agr system is activated, leading to a switch in gene expression that favors the production and secretion of a battery of virulence factors, including toxins and exoenzymes, while downregulating the expression of surface proteins.[1][2] This coordinated expression of virulence factors is critical for the establishment of invasive infections and for causing host tissue damage.

The central components of the Agr system include:

  • AgrD: A precursor peptide that is processed and secreted as a mature autoinducing peptide (AIP).

  • AgrB: A transmembrane endoprotease responsible for processing AgrD into the AIP.

  • AgrC: A transmembrane histidine kinase that acts as the receptor for the AIP.

  • AgrA: A response regulator that is phosphorylated by the activated AgrC. Phosphorylated AgrA then acts as a transcription factor, binding to specific promoter regions (P2 and P3) to upregulate the expression of the agr operon and the effector molecule, RNAIII.[2]

Given its central role in controlling virulence, the Agr system, and particularly the DNA-binding function of AgrA, represents a compelling target for the development of novel anti-virulence therapies.[1] Such agents, which disarm the pathogen rather than killing it, are thought to impose less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

The Compounds Under Evaluation

This guide focuses on the comparative analysis of (5-(3-Thienyl)isoxazol-3-yl)methanol against three known inhibitors of the AgrA-mediated signaling pathway.

Investigational Compound:

  • (5-(3-Thienyl)isoxazol-3-yl)methanol: A heterocyclic compound containing both a thienyl and an isoxazole moiety. It is commercially available and listed as an AgrA-DNA binding inhibitor, though experimental data on its efficacy is currently lacking.[4]

Comparator Compounds:

  • Savirin: A small molecule inhibitor of AgrA that has been shown to block its transcriptional function.[5] It has demonstrated efficacy in reducing agr-mediated gene expression and protecting against host cell damage.

  • F12 and F19: Biaryl hydroxyketone-based small molecules that inhibit the binding of AgrA to its promoter DNA.[5] These compounds have shown broad-spectrum efficacy against Gram-positive pathogens and have been evaluated in animal models of infection.

The AgrA Signaling Pathway and Points of Inhibition

The following diagram illustrates the S. aureus Agr quorum-sensing pathway and highlights the putative point of intervention for (5-(3-Thienyl)isoxazol-3-yl)methanol and the comparator compounds.

Agr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC AIP->AgrC Binding & Activation AgrB AgrB AgrB->AIP Secretion AgrA AgrA AgrC->AgrA Phosphorylation AgrD AgrD (precursor) AgrD->AgrB Processing AgrA_P AgrA-P AgrA->AgrA_P DNA DNA (P2 & P3 promoters) AgrA_P->DNA Binding RNAIII RNAIII DNA->RNAIII Transcription Virulence_Factors Virulence Factors (Toxins, Exoenzymes) RNAIII->Virulence_Factors Upregulation Inhibitor (5-(3-Thienyl)isoxazol-3-yl)methanol Savirin, F12, F19 Inhibitor->AgrA_P Inhibition of DNA Binding experimental_workflow start Compound Preparation biochemical_assay Biochemical Assay (EMSA) start->biochemical_assay cell_based_assay Cell-Based Assay (Reporter Gene) start->cell_based_assay antibacterial_assay Antibacterial Assay (MIC Determination) start->antibacterial_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis cell_based_assay->data_analysis antibacterial_assay->data_analysis

Caption: A streamlined workflow for the comprehensive evaluation of AgrA inhibitors.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for AgrA-DNA Binding

This assay directly assesses the ability of a compound to inhibit the binding of the purified AgrA protein to its DNA target sequence.

Materials:

  • Purified recombinant C-terminal domain of AgrA (AgrAC).

  • Fluorescently labeled (e.g., FAM) double-stranded DNA oligonucleotide containing the high-affinity AgrA binding site from the P3 promoter.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Test compounds dissolved in DMSO.

  • Native polyacrylamide gel (e.g., 6%).

  • TBE buffer (Tris-borate-EDTA).

  • Fluorescent gel imaging system.

Procedure:

  • Prepare Binding Reactions: In microcentrifuge tubes, combine the binding buffer, a constant concentration of the fluorescently labeled DNA probe (e.g., 10 nM), and varying concentrations of the test compound.

  • Add AgrAC: Add a constant concentration of purified AgrAC (e.g., 2 µM) to each reaction tube. The final reaction volume should be consistent (e.g., 20 µL).

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.

  • Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

  • Imaging: After electrophoresis, visualize the gel using a fluorescent imaging system.

  • Data Analysis: Quantify the intensity of the bands corresponding to the free DNA probe and the AgrA-DNA complex. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: S. aureus agr Reporter Gene Assay

This cell-based assay measures the effect of a compound on AgrA-mediated transcription within live S. aureus cells.

Materials:

  • S. aureus reporter strain (e.g., a strain with a luciferase or fluorescent protein gene under the control of the agr P3 promoter).

  • Tryptic Soy Broth (TSB) or other suitable growth medium.

  • Test compounds dissolved in DMSO.

  • 96-well microplates (opaque plates for luminescence assays, clear-bottom plates for fluorescence assays).

  • Microplate reader capable of measuring luminescence or fluorescence.

Procedure:

  • Prepare Bacterial Culture: Grow the S. aureus reporter strain overnight in TSB. The next day, dilute the culture to a starting OD600 of ~0.05 in fresh TSB.

  • Compound Addition: Add varying concentrations of the test compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known AgrA inhibitor, if available).

  • Inoculation: Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for bacterial growth and reporter gene expression.

  • Measure Reporter Activity: At the end of the incubation period, measure the luminescence or fluorescence using a microplate reader. Also, measure the OD600 of each well to assess bacterial growth.

  • Data Analysis: Normalize the reporter signal to the bacterial growth (OD600). Calculate the percentage of inhibition of reporter activity for each compound concentration and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of S. aureus, providing a measure of its antibacterial activity.

Materials:

  • S. aureus strain (e.g., ATCC 29213 or a clinical isolate).

  • Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum (final concentration of ~5 x 105 CFU/mL) to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and the thienyl group can serve as a bioisostere for a phenyl ring, often modulating physicochemical and biological properties. The commercial availability of (5-(3-Thienyl)isoxazol-3-yl)methanol as a putative AgrA inhibitor makes it an accessible starting point for research into novel anti-virulence agents. However, the current lack of empirical data necessitates a thorough and systematic evaluation of its biological activity.

The protocols and comparative data presented in this guide provide a robust framework for such an investigation. By employing a combination of biochemical and cell-based assays, researchers can:

  • Validate the Target: Confirm whether (5-(3-Thienyl)isoxazol-3-yl)methanol directly inhibits the DNA-binding activity of AgrA.

  • Quantify Potency: Determine the IC50 of the compound in both biochemical and cellular contexts.

  • Assess Antibacterial Activity: Evaluate if the compound exhibits any direct antibacterial effects, which is crucial for distinguishing between anti-virulence and antimicrobial mechanisms.

  • Benchmark Against Known Inhibitors: Directly compare the performance of (5-(3-Thienyl)isoxazol-3-yl)methanol with established AgrA inhibitors like savirin, F12, and F19.

Should (5-(3-Thienyl)isoxazol-3-yl)methanol demonstrate promising activity, further studies, including structure-activity relationship (SAR) analysis of analogues and evaluation in animal models of infection, would be warranted to explore its therapeutic potential. This guide serves as the initial step in a rigorous scientific evaluation to either substantiate or refute the claimed activity of this intriguing heterocyclic compound.

References

  • Baraldi, P. G., et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(11), 925-958.
  • Sully, E. K., et al. (2014). Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance.
  • Leonard, P. G., et al. (2012). Identification of a hydrophobic cleft in the LytTR domain of AgrA as a locus for small molecule interactions that inhibit DNA binding. Biochemistry, 51(50), 10035-43.
  • Kuo, D., et al. (2018). Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens. Scientific Reports, 8(1), 14578.
  • Murray, E. J., et al. (2019). Drug-like Fragments Inhibit agr-Mediated Virulence Expression in Staphylococcus aureus. Scientific Reports, 9(1), 6936.
  • Balaban, N., et al. (2007). Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP. Antimicrobial Agents and Chemotherapy, 51(6), 2226-2229.
  • Lowy, F. D. (1998). Staphylococcus aureus infections. The New England Journal of Medicine, 339(8), 520-532.
  • Novick, R. P. (2003). Quorum sensing in Staphylococcus infections.
  • Greenberg, M., et al. (2018).
  • Hell, F., et al. (2010). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments, (45), e2241.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Gordon, C. P., et al. (2018). Targeting Virulence in Staphylococcus aureus by Chemical Inhibition of the Accessory Gene Regulator System In Vivo. mSphere, 3(1), e00525-17.
  • Otto, M. (2012). Quorum-sensing regulation in staphylococci—an overview. Frontiers in Microbiology, 3, 117.

Sources

Reproducibility of (5-(3-Thienyl)isoxazol-3-yl)methanol synthesis and biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis, reproducibility challenges, and biological characterization of (5-(3-Thienyl)isoxazol-3-yl)methanol , explicitly comparing it to its regioisomer, the well-known AgrA inhibitor (5-(2-Thienyl)isoxazol-3-yl)methanol (often referred to as Compound D in S. aureus virulence literature).

Reproducibility, Synthesis Logic & Biological Profiling

Executive Summary

The isoxazole methanol scaffold is a privileged structure in anti-infective discovery, particularly for inhibiting the AgrA response regulator in Staphylococcus aureus. While the 2-thienyl isomer ("Compound D") is a validated inhibitor of AgrA-DNA binding, the 3-thienyl isomer discussed here serves two critical roles:

  • SAR Probe: It defines the steric and electronic requirements of the AgrA LytTR domain binding pocket.

  • Synthetic Control: It highlights severe regioselectivity pitfalls in isoxazole synthesis, where "convenient" condensation methods often yield the wrong isomer.

This guide provides a corrected synthetic route to ensure regiochemical purity and compares the biological profile of the 3-thienyl isomer against the standard 2-thienyl therapeutic candidate.

Module 1: Chemical Synthesis & Optimization

The Reproducibility Crisis: Regioselectivity

A common failure mode in reproducing this compound is the use of Claisen condensation (Method B), which is thermodynamically driven and often yields the 3-(3-thienyl)-5-isoxazole regioisomer or the 5-hydroxy tautomer, rather than the desired 5-(3-thienyl)-3-hydroxymethyl core.

Recommendation: Abandon condensation methods. Use [3+2] Cycloaddition (Method A) for guaranteed regiocontrol.

Comparative Synthesis Table
FeatureMethod A: [3+2] Cycloaddition (Recommended) Method B: Condensation (Not Recommended)
Reaction Type 1,3-Dipolar CycloadditionClaisen-type Condensation
Precursors 3-Ethynylthiophene + Ethyl chlorooximidoacetate3-Acetylthiophene + Diethyl oxalate
Regioselectivity 100% 3,5-disubstituted (Kinetic control)Mixed (3,5- vs 5,3- isomers)
Yield 65-75% (2 steps)30-45% (Purification intensive)
Key Pitfall Stability of 3-ethynylthiopheneFormation of isoxazol-5-ol byproducts
Optimized Protocol: The [3+2] Route

Step 1: In Situ Nitrile Oxide Generation & Cycloaddition

  • Rationale: 3-Ethynylthiophene is less stable than its 2-thienyl counterpart. Generating the nitrile oxide in situ prevents dimerization (furoxan formation).

  • Reagents: 3-Ethynylthiophene (1.0 eq), Ethyl chlorooximidoacetate (1.2 eq), NaHCO3 (2.5 eq).

  • Solvent: Ethanol/Water (1:1) or DCM (if using Et3N base).

  • Procedure:

    • Dissolve 3-ethynylthiophene in EtOH.

    • Add Ethyl chlorooximidoacetate.

    • Add NaHCO3 slowly at 0°C to control exotherm.

    • Stir at RT for 12h.

    • Result: Ethyl 5-(3-thienyl)isoxazole-3-carboxylate.

Step 2: Selective Reduction

  • Rationale: Avoid LiAlH4 if possible to prevent ring opening. NaBH4/MeOH is milder but may be slow. LiBH4 in THF is the gold standard for ester-to-alcohol reduction in isoxazoles.

  • Procedure:

    • Dissolve ester in dry THF.

    • Add LiBH4 (2.0 eq) at 0°C.

    • Quench with sat. NH4Cl.

    • Product: (5-(3-Thienyl)isoxazol-3-yl)methanol.

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction System cluster_2 Final Product Alkyne 3-Ethynylthiophene (Unstable) Cycloaddition [3+2] Cycloaddition (Regioselective) Alkyne->Cycloaddition Oxime Ethyl chlorooximidoacetate (Dipole Precursor) NitrileOxide Nitrile Oxide (In Situ Generation) Oxime->NitrileOxide NaHCO3 NitrileOxide->Cycloaddition Intermediate Ethyl 5-(3-thienyl) isoxazole-3-carboxylate Cycloaddition->Intermediate Yield >70% Reduction Reduction (LiBH4/THF) Intermediate->Reduction Product (5-(3-Thienyl) isoxazol-3-yl)methanol Reduction->Product Retention of Ring

Caption: Optimized regioselective synthesis workflow avoiding the condensation trap.

Module 2: Biological Characterization (AgrA Inhibition)

Target Context: AgrA-DNA Binding

The primary target for these derivatives is AgrA , a response regulator in S. aureus. AgrA binds to P2 and P3 promoters to drive virulence factor expression (toxins, hemolysins).

  • Mechanism: Small molecules bind to the C-terminal LytTR domain of AgrA, sterically hindering DNA binding.

Comparative Activity Profile
MetricCompound D (2-Thienyl) 3-Thienyl Analog (Subject) Interpretation
Target AgrA (LytTR Domain)AgrA (LytTR Domain)Same binding pocket.[1]
IC50 (EMSA) 10 - 20 µM > 50 µM (Est.) 3-position sulfur shift disrupts hydrophobic packing in the LytTR pocket.
Biofilm Inhibition High PotencyLow/Moderate Potency2-thienyl geometry is critical for efficacy.
Solubility Moderate (DMSO soluble)ModerateSimilar physicochemical properties.
Assay Protocol: Electrophoretic Mobility Shift Assay (EMSA)

To validate the 3-thienyl analog (likely as a negative control or SAR point), follow this specific protocol used for Compound D:

  • Protein: Purify AgrA_C (C-terminal domain, residues 137–238).

  • DNA Probe: 32P-labeled P3 promoter oligonucleotide (TAGAAACAATCTTATTTTTTTTGAATATAC).[2]

  • Incubation: Mix AgrA_C (1 µM) + Compound (0–100 µM) + DNA (1 nM). Incubate 20 min at RT.

  • Readout: Run on 6% native PAGE.

    • 2-Thienyl Result: Disappearance of Protein-DNA shift band at >10 µM.

    • 3-Thienyl Result: Persistence of shift band (indicating weak/no inhibition).

AgrAPathway cluster_mechanism AgrA Inhibition Mechanism AgrA AgrA Protein (LytTR Domain) Complex AgrA-DNA Complex (Virulence ON) AgrA->Complex Binds Inhibition Inhibition Complex (Virulence OFF) AgrA->Inhibition Blocked by 2-Thienyl Compound2 2-Thienyl Isomer (Active Inhibitor) Compound2->AgrA High Affinity Binding Compound3 3-Thienyl Isomer (Weak/Inactive) Compound3->AgrA Steric Clash/ Low Affinity DNA P2/P3 Promoter DNA DNA->Complex

Caption: Mechanism of Action contrasting the active 2-thienyl inhibitor vs. the 3-thienyl comparator.

Module 3: Critical Reproducibility Factors

  • Isomer Identity Verification:

    • 1H NMR Distinction: The thiophene ring protons have distinct splitting patterns.

      • 2-Thienyl: Multiplets at δ 7.4 (dd), 7.1 (dd), 7.0 (dd).

      • 3-Thienyl: Multiplets at δ 7.8 (dd), 7.4 (dd), 7.3 (dd). Note the downfield shift of the proton adjacent to the isoxazole attachment in the 3-thienyl isomer.

    • Melting Point: The 3-thienyl derivatives often have higher melting points due to more linear packing compared to the "kinked" 2-thienyls.

  • Stability in Solution:

    • Isoxazole-3-methanols are stable solids but can oxidize to the aldehyde (a reactive electrophile) in DMSO solution over time.

    • Storage: Store solid at -20°C. Make fresh DMSO stocks for biological assays; do not freeze-thaw stocks more than 3 times.

  • Commercial Confusion:

    • Many vendors label "Thienyl isoxazole methanol" without specifying the isomer. Always check the CAS number or request an H-NMR before purchasing for biological baselining.

    • Reference CAS for 2-thienyl: 100533-09-5 (approximate, verify specific derivative).

References

  • MedChemExpress (MCE). "[5-(2-Thienyl)-3-isoxazolyl]methanol (Compound D) Product Monograph." MedChemExpress. Accessed March 2026. Link

  • Khodaverdian, V. et al. "Discovery of Small Molecule AgrA Inhibitors." ACS Chemical Biology, 2013. (Seminal paper defining the 2-thienyl pharmacophore).
  • BenchChem. "Head-to-head comparison of different isoxazole synthesis methods." BenchChem Technical Guides. Accessed March 2026. Link

  • Sigma-Aldrich. "3-Ethynylthiophene Product Data & Reactivity Profile." Merck KGaA. Accessed March 2026. Link

  • ResearchGate. "Synthesis and biological evaluation of 3,5-disubstituted isoxazoles." Journal of Heterocyclic Chemistry (General reference for [3+2] vs condensation yields). Link

Sources

Safety Operating Guide

(5-(3-Thienyl)isoxazol-3-yl)methanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 194491-44-6 Formula: C₈H₇NO₂S Molecular Weight: 181.22 g/mol Synonyms: [5-(2-Thienyl)-3-isoxazolyl]methanol; 5-(Thiophen-2-yl)isoxazol-3-yl methanol[1][2][3]

Executive Summary & Safety Profile

(5-(3-Thienyl)isoxazol-3-yl)methanol is a heterocyclic building block containing isoxazole and thiophene rings. While valuable in medicinal chemistry for drug discovery (e.g., Staphylococcus aureus AgrA inhibition), it poses specific health and environmental risks.

Core Disposal Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or regular trash. The presence of sulfur (thiophene) and nitrogen (isoxazole) requires incineration with specific scrubbing capabilities to manage SOₓ and NOₓ emissions.

Hazard Identification (GHS Classification)
Hazard TypeCodeDescription
Acute Toxicity H302 Harmful if swallowed.[4]
Skin Irritation H315 Causes skin irritation.[4][5][6][7]
Eye Irritation H319 Causes serious eye irritation.[4][7][8]
STOT-SE H335 May cause respiratory irritation.[5][8]

Signal Word: WARNING

Pre-Disposal Handling & Stabilization

Before disposal, the material must be stabilized to prevent accidental exposure or reactivity.

  • Segregation : Isolate from Strong Oxidizing Agents . The thiophene ring is susceptible to oxidation, which can generate heat or toxic byproducts.

  • State Verification :

    • Solid Form : Most common. Ensure powder is not aerosolized.[5]

    • Solution : If dissolved (e.g., in DMSO or Methanol), identify the solvent carrier immediately, as this dictates the waste stream (Halogenated vs. Non-Halogenated).

  • Container Compatibility : Use High-Density Polyethylene (HDPE) or amber glass vials with PTFE-lined caps. Avoid metal containers if acidic impurities are suspected.

Disposal Workflow: The Core Protocol

This protocol ensures compliance with RCRA (USA) and CLP (EU) standards for hazardous chemical waste.

Step-by-Step Disposal Procedure

A. Solid Waste (Pure Compound)

  • Containment : Transfer the solid compound into a dedicated, screw-cap compatible waste container.

  • Labeling : Affix a hazardous waste label.

    • Constituents: "(5-(3-Thienyl)isoxazol-3-yl)methanol"

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment : Place the primary container into a clear plastic secondary bag (e.g., Ziploc) to contain any potential dust leakage.

  • Storage : Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

B. Liquid Waste (Reaction Mixtures/Stock Solutions)

  • Solvent Identification : Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO, Acetone).

  • Bulking : Pour into the appropriate carboy (Red can for flammables/non-hal; Yellow/Safety can for halogenated).

  • Rinsing : Triple rinse the original vessel with a compatible solvent and add rinsate to the waste carboy.

C. Contaminated Debris (Gloves, Weigh Boats)

  • Collection : Place contaminated solid items into a dedicated "Solid Hazardous Debris" bucket (usually a wide-mouth drum).

  • Sealing : Ensure the lid is sealed when not in use to prevent volatile off-gassing.

Disposal Decision Tree

The following logic flow dictates the operational path for disposal:

DisposalWorkflow Start Waste Generation (5-(3-Thienyl)isoxazol-3-yl)methanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Paper) StateCheck->IsDebris PackSolid Pack in HDPE/Glass Container IsSolid->PackSolid CheckSolvent Check Solvent Type IsLiquid->CheckSolvent SolidBin Solid Hazardous Waste Bin IsDebris->SolidBin LabelSolid Label: 'Toxic Solid Organic' PackSolid->LabelSolid Incineration Final Disposal: Incineration with Scrubber LabelSolid->Incineration Halo Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH) CheckSolvent->NonHalo CombineWaste Combine in Appropriate Waste Carboy Halo->CombineWaste NonHalo->CombineWaste CombineWaste->Incineration SolidBin->Incineration

Figure 1: Decision matrix for segregating and packaging waste streams containing (5-(3-Thienyl)isoxazol-3-yl)methanol.

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and environmental contamination.[4][9][10]

PPE Required : Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 particulate respirator (if powder is loose).

  • Isolate : Evacuate non-essential personnel from the immediate area.

  • Contain :

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Clean Up :

    • Scoop material into a waste container using a non-sparking scoop.

    • Clean the surface with soap and water.[5][10][11]

    • Place all cleanup materials (pads, towels) into the Solid Hazardous Waste bin.

  • Report : Notify the Lab Safety Officer (LSO) immediately.

Final Destruction Method

The ultimate fate of this chemical must be High-Temperature Incineration .

  • Why? The compound contains Sulfur (S) and Nitrogen (N). Open burning or landfilling can release Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ), which are regulated pollutants.

  • Mechanism : Professional waste services (e.g., Veolia, Clean Harbors) will inject the waste into a kiln equipped with a secondary combustion chamber and alkaline scrubbers to neutralize acid gases formed during combustion.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Personal protective equipment for handling (5-(3-Thienyl)isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 194491-44-6 Synonyms: [5-(2-Thienyl)-3-isoxazolyl]methanol; 5-(Thiophen-2-yl)isoxazol-3-methanol

Part 1: Executive Safety Summary

(5-(3-Thienyl)isoxazol-3-yl)methanol is a bioactive heterocyclic building block used primarily in drug discovery (e.g., as an AgrA-DNA binding inhibitor). Unlike simple solvents, this compound is a functionalized solid that presents specific risks related to biological activity and local tissue irritation.

Immediate Hazard Profile:

  • Physical State: Solid (White to off-white powder).

  • Primary Risks: Harmful if swallowed (H302) , Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation (H335) .

  • Critical Storage: Thermolabile and Photosensitive . Must be stored at 2–8°C and protected from light to prevent degradation into potentially unknown toxic byproducts.

Core Directive: Treat as a Potent Bioactive Agent . Do not handle on an open benchtop. All solid-state manipulation requires a containment device (fume hood or powder enclosure).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection Zone Standard Requirement Technical Justification
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for powders. Goggles seal against airborne dust particles that can cause severe corneal irritation (H319).
Dermal (Hand) Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Protects against immediate contact.Inner Layer: Acts as a barrier during doffing. Thiophene derivatives can permeate latex; nitrile provides superior resistance.
Respiratory N95 / P2 Respirator (Minimum)Required if weighing outside a fume hood (not recommended). If handling >100 mg, use a P100/P3 filter or powered air-purifying respirator (PAPR).
Body Tyvek® Lab Coat or Closed-Front Cotton CoatCotton absorbs liquids/solids; Tyvek repels dust. Ensure wrist cuffs are tight to prevent powder migration up the sleeve.

Part 3: Operational Handling Protocols

Protocol A: Safe Retrieval & Weighing

Objective: Prevent moisture condensation and photodegradation during transfer.

  • Equilibration: Remove the vial from the refrigerator (2–8°C). Wait 15 minutes before opening.

    • Causality: Opening a cold vial in humid air causes condensation. Water can hydrolyze the isoxazole ring or facilitate clumping, altering the effective mass.

  • Lighting Control: Dim laboratory lights or use amber glassware.

    • Reasoning: The thiophene-isoxazole conjugate system is susceptible to UV-induced rearrangement or oxidation.

  • Transfer:

    • Place the balance inside the fume hood.

    • Use an antistatic gun on the spatula and weighing boat. Static charge is common with heterocyclic powders, causing "fly-away" particles that contaminate the workspace.

Protocol B: Solubilization & Reaction Setup

Objective: Minimize exotherm risk and ensure complete dissolution.

  • Solvent Choice: Soluble in DMSO, Methanol, and Dichloromethane.

    • Warning: Avoid strong bases (e.g., NaOH, NaH) during initial dissolution. Isoxazoles are base-sensitive and can undergo ring-opening (fragmentation), potentially releasing reactive nitrile species.[1]

  • Addition Order: Add solid to solvent , not solvent to solid.

    • Logic: This prevents the formation of a "gummy" clump at the bottom of the flask, which is difficult to dissolve and requires vigorous agitation (increasing spill risk).

Part 4: Emergency Response & Disposal

Scenario Immediate Action Self-Validating Check
Skin Contact Wash with soap and water for 15 min.[2][3][4] Do not use alcohol. Check: Did the soap lather turn color? (Some thiophenes are colored). Alcohol increases skin permeability, driving the toxin deeper.
Eye Exposure Flush at eyewash station for 15 min. Hold eyelids open.Check: Can you read text clearly after flushing? If blurring persists, seek ER immediately.
Spill (Solid) Cover with wet paper towel to prevent dust. Wipe up.[3][5][6][7][8]Check: Use a UV lamp (if safe) to check for fluorescent residue, common with thiophene conjugates.

Disposal Stream:

  • Solid Waste: Hazardous Organic Solid (Incineration).

  • Liquid Waste: Halogenated or Non-Halogenated Organic solvent stream (depending on solvent used).

  • Never dispose of down the drain; thiophene derivatives are toxic to aquatic life.

Part 5: Visual Workflow (Graphviz)

The following diagram outlines the decision logic for safe handling based on the scale of operation.

G Start Start: Retrieve Vial (2-8°C) Equilibrate Step 1: Equilibrate to RT (15 mins, Desiccator) Start->Equilibrate ScaleCheck Check Scale of Operation Equilibrate->ScaleCheck SmallScale < 50 mg (Analytical) ScaleCheck->SmallScale LargeScale > 50 mg (Preparative) ScaleCheck->LargeScale Hood Fume Hood Required (Sash at 18 inches) SmallScale->Hood GloveBox Powder Containment / Glove Box Recommended LargeScale->GloveBox PPE_Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses Hood->PPE_Standard PPE_Enhanced PPE: Double Gloves, Tyvek Sleeves, N95 Respirator GloveBox->PPE_Enhanced Dissolve Dissolution (DMSO/MeOH) Avoid Strong Bases PPE_Standard->Dissolve PPE_Enhanced->Dissolve Waste Disposal: High-Temp Incineration Dissolve->Waste

Caption: Decision logic for PPE and Engineering Controls based on mass scale to minimize respiratory exposure.

Part 6: References

  • Sigma-Aldrich. (2024). (5-(Thiophen-2-yl)isoxazol-3-yl)methanol Safety Data Sheet. Merck KGaA. Link

  • PubChem. (2024). Compound Summary: (5-(2-Thienyl)-3-isoxazolyl)methanol (CID 655456). National Center for Biotechnology Information. Link

  • Leonard, P. G., et al. (2012). Identification of a hydrophobic cleft in the LytTR domain of AgrA as a locus for small molecule interactions that inhibit DNA binding. Biochemistry, 51(50), 10035-10043.[9] Link

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.